Product packaging for Farnesane(Cat. No.:CAS No. 3891-98-3)

Farnesane

货号: B139076
CAS 编号: 3891-98-3
分子量: 212.41 g/mol
InChI 键: YFHFHLSMISYUAQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

2,6,10-Trimethyldodecane, widely known as farnesane, is a branched, acyclic sesquiterpene that serves as a critical compound in advanced fuel science and combustion research . As a pure-component hydrocarbon with a molecular structure featuring three methyl groups on a C12 chain, it is a prime candidate for studying the properties of next-generation biofuels . Approved as a blending component for aviation turbine fuels (up to 10%) and explored as an alternative for diesel fuel, this compound provides researchers with a well-defined molecule to investigate the impact of branching and molecular size on combustion kinetics and emissions reduction . Its well-defined structure makes it an excellent subject for developing and validating chemical functional group models that predict the combustion behavior of larger, more complex paraffinic fuels . Studies have shown that the ratio of methylene (CH2) to methyl (CH3) groups in a fuel's structure, a key characteristic of this compound, globally correlates with low-temperature reactivity, influencing the formation of alkylhydroperoxy (QOOH) radicals and subsequent ignition delay times . Research utilizing this compound includes experimental measurements of ignition delay times and laminar burning velocities, as well as the development of detailed reaction mechanisms to simulate its oxidation . Beyond its primary role in fuel research, this compound is also a member of the sesquiterpenoid class of isoprenoids and is studied in other biological and chemical contexts .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H32 B139076 Farnesane CAS No. 3891-98-3

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2,6,10-trimethyldodecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H32/c1-6-14(4)10-8-12-15(5)11-7-9-13(2)3/h13-15H,6-12H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFHFHLSMISYUAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CCCC(C)CCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1058634
Record name 2,6,10-Trimethyldodecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1058634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Colorless liquid with an odor of paraffins; [Amyris MSDS]
Record name Dodecane, 2,6,10-trimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,6,10-Trimethyldodecane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/13987
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

0.67 [mmHg]
Record name 2,6,10-Trimethyldodecane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/13987
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

3891-98-3
Record name Farnesane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3891-98-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Farnesane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003891983
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dodecane, 2,6,10-trimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,6,10-Trimethyldodecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1058634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6,10-Trimethyldodecane (Farnesane)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.151.294
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FARNESANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8X81V0IT6Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Farnesane: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Farnesane, a saturated sesquiterpene, is a branched-chain alkane with the systematic IUPAC name 2,6,10-trimethyldodecane.[1] It is a colorless liquid at room temperature.[2][3] This versatile hydrocarbon is gaining significant attention across various industries, including biofuels, cosmetics, and pharmaceuticals, owing to its favorable physical and chemical properties.[2][4] this compound is primarily produced through the hydrogenation of farnesene (B8742651), a sesquiterpene that can be sustainably sourced from the microbial fermentation of sugars.[5][6] This guide provides an in-depth overview of the molecular and physical properties of this compound, experimental protocols for its synthesis and analysis, and a look into the biosynthetic pathway of its precursor, farnesene.

Molecular and Physicochemical Properties

The fundamental identifier for this compound is its molecular formula.

Molecular Formula: C₁₅H₃₂ [1][2][3][4][7]

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueSource
Molecular Weight 212.41 g/mol [1]
IUPAC Name 2,6,10-trimethyldodecane[1]
CAS Number 3891-98-3[1]
Density 0.7682 g/cm³ at 25 °C[2][4]
Boiling Point 119.5-120 °C at 11 Torr[2][4]
Solubility Good solubility in non-polar solvents; almost insoluble in water.[2]
Appearance Colorless liquid[2][3]

Synthesis and Production

This compound is synthetically produced via the hydrogenation of its unsaturated precursor, farnesene. Farnesene itself is a key platform chemical that can be produced on an industrial scale through microbial fermentation.

Farnesene Biosynthesis via the Mevalonate (B85504) (MVA) Pathway

The biosynthesis of farnesene in engineered microorganisms, such as Saccharomyces cerevisiae, typically utilizes the mevalonate (MVA) pathway. This pathway converts acetyl-CoA into the universal isoprene (B109036) precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are then used to build farnesyl pyrophosphate (FPP), the direct precursor to farnesene.

Farnesene_Biosynthesis cluster_MVA_Pathway Mevalonate (MVA) Pathway AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate MevalonateP Mevalonate-5-P Mevalonate->MevalonateP MevalonatePP Mevalonate-5-PP MevalonateP->MevalonatePP IPP Isopentenyl-PP (IPP) MevalonatePP->IPP DMAPP Dimethylallyl-PP (DMAPP) IPP->DMAPP IPP Isomerase GPP Geranyl-PP (GPP) IPP->GPP FPP Farnesyl-PP (FPP) IPP->FPP DMAPP->GPP GPP Synthase GPP->FPP FPP Synthase Farnesene β-Farnesene FPP->Farnesene Farnesene Synthase

Caption: Biosynthesis of β-farnesene from acetyl-CoA via the Mevalonate (MVA) pathway.

Experimental Protocol: Hydrogenation of Farnesene to this compound

The following is a generalized experimental protocol for the hydrogenation of farnesene to this compound. Optimal conditions may vary depending on the specific farnesene isomer and the available equipment.

Materials:

  • Farnesene

  • Palladium on carbon (Pd/C) catalyst (e.g., 5% or 10% w/w)

  • Solvent (e.g., ethanol, ethyl acetate, or hexane)

  • Hydrogen gas (H₂)

  • High-pressure reactor (autoclave) equipped with a magnetic stirrer, pressure gauge, and thermocouple

  • Filtration apparatus (e.g., Buchner funnel with filter paper or a Celite pad)

  • Rotary evaporator

Procedure:

  • Reactor Setup: Ensure the high-pressure reactor is clean and dry. Add the farnesene and the solvent to the reactor. The concentration of farnesene in the solvent can typically range from 10% to 50% (w/v).

  • Catalyst Addition: Carefully add the Pd/C catalyst to the solution. The catalyst loading is typically between 0.5% and 5% by weight relative to the farnesene.

  • Sealing and Purging: Seal the reactor and purge it with an inert gas, such as nitrogen or argon, to remove any air. Then, purge the reactor with hydrogen gas.

  • Reaction: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 5-20 bar). Begin stirring and heat the reaction mixture to the target temperature (e.g., 25-80 °C).

  • Monitoring: Monitor the reaction progress by observing the hydrogen uptake from the pressure gauge. The reaction is typically complete when hydrogen consumption ceases.

  • Cooling and Depressurization: Once the reaction is complete, stop the heating and allow the reactor to cool to room temperature. Carefully vent the excess hydrogen gas.

  • Catalyst Removal: Open the reactor and filter the reaction mixture to remove the Pd/C catalyst. The filtration can be done through a pad of Celite to ensure all the fine catalyst particles are removed.

  • Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the solvent. The remaining liquid is the this compound product.

  • Purification (Optional): If necessary, the this compound can be further purified by vacuum distillation.

Production Workflow for this compound Biofuel

The industrial production of this compound as a biofuel involves a multi-step process, from biomass feedstock to the final fuel-grade product.

Farnesane_Production_Workflow Feedstock Biomass Feedstock (e.g., Sugarcane, Lignocellulose) Pretreatment Feedstock Pretreatment and Sugar Extraction Feedstock->Pretreatment Fermentation Microbial Fermentation (Engineered Yeast) Pretreatment->Fermentation Separation Farnesene Separation (e.g., Centrifugation, Distillation) Fermentation->Separation Hydrogenation Hydrogenation Separation->Hydrogenation Purification This compound Purification Hydrogenation->Purification This compound Fuel-Grade this compound Purification->this compound

References

Natural Sources of Farnesene Isomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Farnesene (B8742651), a sesquiterpene hydrocarbon, exists as a group of six closely related isomers, primarily α-farnesene and β-farnesene, which differ in the location of a double bond.[1] These volatile organic compounds are widespread in nature, playing crucial roles in plant defense, insect communication, and contributing to the characteristic aroma of many fruits and flowers. This technical guide provides a comprehensive overview of the natural sources of farnesene isomers, presenting quantitative data, detailed experimental protocols for their extraction and analysis, and a visualization of their biosynthetic pathway. This information is intended to be a valuable resource for researchers in natural product chemistry, ecology, and drug development.

Data Presentation: Quantitative Analysis of Farnesene Isomers

The concentration of farnesene isomers can vary significantly depending on the natural source, geographical location, and extraction method. The following tables summarize the quantitative data for α-farnesene and β-farnesene content in various plants and insects.

Table 1: Quantitative Data for α-Farnesene in Natural Sources

Natural SourcePlant Part/Secretionα-Farnesene Isomer(s)Concentration/Relative AbundanceReference(s)
Apple (Malus domestica)Peel(E,E)-α-Farnesene7.4 - 8.97 µg/g[2]
Ylang-Ylang (Cananga odorata)Essential Oilα-Farnesene3.50% - 24.80%[3][4]
Ginger (Zingiber officinale)Oleoresin (Supercritical CO2 extraction)α-Farnesene56.627% (of total sesquiterpenes)[5]
Hops (Humulus lupulus)Essential Oilβ-Farnesene (often referred to as farnesene in literature)10% - 20% of total oils in some varieties
Gardenia (Gardenia jasminoides)Headspace Volatilesα-Farnesene~65%

Table 2: Quantitative Data for β-Farnesene in Natural Sources

Natural SourcePlant Part/Secretionβ-Farnesene Isomer(s)Concentration/Relative AbundanceReference(s)
Chamomile (Matricaria recutita)Essential Oil(E)-β-Farnesene2.3% - 42.2%
Aphids (various species)Alarm Pheromone(E)-β-FarneseneNot specified in absolute concentration, but it is the major or sole component.
Potato (Solanum tuberosum)Foliage (as a natural insect repellent)(E)-β-FarneseneSynthesized by the plant, concentration varies.
Hops (Humulus lupulus)Essential Oilβ-FarnesenePresent in some varieties.

Experimental Protocols

The extraction and quantification of farnesene isomers from natural sources typically involve distillation or solvent extraction followed by chromatographic analysis. Below are detailed methodologies for key experiments.

Extraction of Farnesene from Plant Material by Hydrodistillation

This method is suitable for extracting volatile compounds like farnesene from plant matrices such as flowers, leaves, and seeds.

Methodology:

  • Sample Preparation: Weigh a known amount of fresh or dried plant material. If necessary, grind the material to increase the surface area for extraction.

  • Apparatus Setup: Place the prepared plant material in a round-bottom flask. Add distilled water until the material is fully submerged. Assemble a Clevenger-type apparatus for hydrodistillation.

  • Distillation: Gently heat the flask to boil the water. The steam will carry the volatile farnesene molecules.

  • Condensation: The steam and farnesene vapor mixture will pass into a condenser, where it cools and returns to a liquid state.

  • Separation: In the separator of the Clevenger apparatus, the less dense essential oil containing farnesene will separate from the aqueous layer (hydrosol).

  • Collection and Drying: Carefully collect the oil layer. Dry the collected oil over anhydrous sodium sulfate (B86663) to remove any residual water.

  • Quantification: Analyze the extracted oil using Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification of farnesene isomers.

Analysis of Farnesene by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds in a mixture.

Methodology:

  • Sample Preparation: Dilute the extracted essential oil or a solvent extract of the natural source in a suitable volatile solvent (e.g., hexane (B92381) or ethyl acetate) to an appropriate concentration (typically 1-10 µg/mL). Add an internal standard (e.g., n-tridecane) for accurate quantification.

  • GC-MS System: Use a GC system equipped with a mass spectrometer detector. A non-polar capillary column (e.g., DB-5ms) is commonly used for terpene analysis.

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet in split or splitless mode.

  • Chromatographic Separation: Set the oven temperature program to separate the components of the mixture based on their boiling points and interactions with the stationary phase. A typical program might start at a low temperature (e.g., 60°C), ramp up to a higher temperature (e.g., 240°C), and hold for a period to ensure all compounds elute.

  • Mass Spectrometry Detection: As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron impact) and fragmented. The mass spectrometer separates the resulting ions based on their mass-to-charge ratio (m/z).

  • Identification and Quantification: Identify farnesene isomers by comparing their retention times and mass spectra to those of authentic standards and by searching mass spectral libraries (e.g., NIST). Quantify the amount of each isomer by integrating the peak area and comparing it to the peak area of the internal standard.

Signaling Pathways and Experimental Workflows

Farnesene Biosynthesis Pathway

Farnesene is synthesized in plants and some insects through the isoprenoid biosynthetic pathway. The initial precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), are produced via the mevalonate (B85504) (MVA) pathway in the cytoplasm and the methylerythritol phosphate (B84403) (MEP) pathway in plastids. These five-carbon units are then sequentially condensed to form geranyl pyrophosphate (GPP) and finally farnesyl pyrophosphate (FPP), the direct precursor of all sesquiterpenes. Specific farnesene synthases then catalyze the conversion of FPP to the various farnesene isomers.

Farnesene_Biosynthesis cluster_MVA Mevalonate (MVA) Pathway (Cytoplasm) cluster_MEP Methylerythritol Phosphate (MEP) Pathway (Plastids) cluster_IPP_isomerization cluster_FPP_synthesis cluster_Farnesene_synthesis AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA HMG-CoA synthase Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA reductase MVA_IPP IPP Mevalonate->MVA_IPP IPP Isopentenyl Pyrophosphate (IPP) MVA_IPP->IPP Pyruvate_GAP Pyruvate + GAP DXP DXP Pyruvate_GAP->DXP DXS MEP MEP DXP->MEP DXR MEP_IPP IPP/DMAPP MEP->MEP_IPP MEP_IPP->IPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP IPP Isomerase GPP Geranyl Pyrophosphate (GPP) IPP->GPP FPP Farnesyl Pyrophosphate (FPP) IPP->FPP DMAPP->GPP GPP Synthase GPP->FPP FPP Synthase alpha_Farnesene α-Farnesene FPP->alpha_Farnesene α-Farnesene Synthase beta_Farnesene β-Farnesene FPP->beta_Farnesene β-Farnesene Synthase

Caption: Biosynthesis of farnesene isomers via the MVA and MEP pathways.

Experimental Workflow: From Plant Material to Farnesene Quantification

The following diagram illustrates the logical flow of an experiment to quantify farnesene isomers from a plant sample.

Experimental_Workflow cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Processing cluster_results Results Plant_Material Plant Material (e.g., flowers, leaves, peel) Extraction Extraction (e.g., Hydrodistillation, Solvent Extraction) Plant_Material->Extraction Crude_Extract Crude Extract / Essential Oil Extraction->Crude_Extract Sample_Prep Sample Preparation (Dilution, Internal Standard) Crude_Extract->Sample_Prep GCMS_Analysis GC-MS Analysis Sample_Prep->GCMS_Analysis Data_Acquisition Data Acquisition (Chromatograms, Mass Spectra) GCMS_Analysis->Data_Acquisition Identification Compound Identification (Retention Time, Mass Spectra Library) Data_Acquisition->Identification Quantification Quantification (Peak Area Integration) Identification->Quantification Final_Results Farnesene Isomer Concentration Quantification->Final_Results

References

The Biosynthesis of Farnesene in Plants: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Farnesene (B8742651), an acyclic sesquiterpene, plays a significant role in plant biology, acting as a key signaling molecule in plant-insect interactions and as a precursor to other secondary metabolites. Its commercial applications in the fragrance, flavor, and biofuel industries have intensified research into its biosynthesis and regulation in plants. This technical guide provides an in-depth overview of the farnesene biosynthesis pathway, its intricate regulatory mechanisms, particularly through the jasmonate signaling cascade, and detailed experimental protocols for its study. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of farnesene production in plants.

The Core Biosynthesis Pathway of Farnesene

Farnesene biosynthesis in plants originates from the ubiquitous isoprenoid pathway, which generates the five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). These precursors are synthesized through two distinct pathways: the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in the plastids.

The subsequent steps leading to farnesene are as follows:

  • Isomerization of IPP: Isopentenyl diphosphate isomerase catalyzes the reversible conversion of IPP to DMAPP.[1]

  • Formation of Geranyl Diphosphate (GPP): Geranyl diphosphate synthase condenses one molecule of DMAPP and one molecule of IPP to form the ten-carbon GPP.

  • Formation of Farnesyl Diphosphate (FPP): Farnesyl diphosphate synthase (FPS) catalyzes the sequential head-to-tail condensation of GPP with another molecule of IPP to produce the fifteen-carbon farnesyl diphosphate (FPP).[2] FPP is a critical branch-point intermediate in the biosynthesis of various isoprenoids, including sesquiterpenes, sterols, and brassinosteroids.

  • Farnesene Synthesis: The final step is the conversion of FPP to farnesene, a reaction catalyzed by specific farnesene synthases (FS), which are a class of terpene synthases (TPS). Different isoforms of farnesene synthase produce various isomers of farnesene, primarily α-farnesene and β-farnesene.[1] For example, (E,E)-α-farnesene synthase produces (E,E)-α-farnesene, while other synthases can produce (E)-β-farnesene.[1]

Farnesene_Biosynthesis cluster_MEP Plastid (MEP Pathway) cluster_MVA Cytosol (MVA Pathway) cluster_downstream Cytosolic Sesquiterpene Synthesis G3P Glyceraldehyde-3-P MEP MEP G3P->MEP DXS Pyruvate_MEP Pyruvate Pyruvate_MEP->MEP IPP_MEP IPP MEP->IPP_MEP ... DMAPP_MEP DMAPP IPP_MEP->DMAPP_MEP IDI IPP_MVA IPP IPP_MEP->IPP_MVA DMAPP_MVA DMAPP DMAPP_MEP->DMAPP_MVA Transport AcetylCoA Acetyl-CoA MVA Mevalonate AcetylCoA->MVA HMGR MVA->IPP_MVA ... IPP_MVA->DMAPP_MVA IDI GPP Geranyl Diphosphate (GPP) IPP_MVA->GPP DMAPP_MVA->GPP FPP Farnesyl Diphosphate (FPP) GPP->FPP FPS alpha_Farnesene α-Farnesene FPP->alpha_Farnesene α-FS beta_Farnesene β-Farnesene FPP->beta_Farnesene β-FS

Figure 1: Farnesene biosynthesis pathway in plants.

Regulation of Farnesene Biosynthesis

The production of farnesene in plants is tightly regulated at multiple levels, from gene transcription to enzyme activity. This regulation allows plants to respond to various developmental cues and environmental stresses.

Hormonal Regulation: The Jasmonate Signaling Pathway

The phytohormone jasmonic acid (JA) and its methyl ester, methyl jasmonate (MeJA), are key signaling molecules that induce the expression of genes involved in plant defense, including terpene synthase genes.[3] The core of the jasmonate signaling pathway involves the following components:

  • COI1 (CORONATINE INSENSITIVE 1): An F-box protein that is part of the SCFCOI1 ubiquitin E3 ligase complex and acts as the receptor for the active form of jasmonate, JA-isoleucine (JA-Ile).

  • JAZ (JASMONATE ZIM-DOMAIN) proteins: A family of repressor proteins that bind to and inhibit the activity of transcription factors.

  • MYC2: A basic helix-loop-helix (bHLH) transcription factor that is a master regulator of jasmonate-responsive genes.

In the absence of JA-Ile, JAZ proteins bind to MYC2, preventing it from activating the transcription of target genes. When the plant perceives a stimulus, such as herbivory or pathogen attack, JA-Ile levels rise. JA-Ile then binds to COI1, promoting the interaction between COI1 and JAZ proteins. This leads to the ubiquitination and subsequent degradation of JAZ proteins by the 26S proteasome. The degradation of JAZ repressors releases MYC2, allowing it to bind to the G-box element in the promoters of target genes, such as farnesene synthase genes, and activate their transcription.

Experimental_Workflow Plant_Material Plant Material (e.g., Leaves) Protein_Extraction Protein Extraction (Protocol 4.1) Plant_Material->Protein_Extraction Homogenization Enzyme_Assay Farnesene Synthase Assay (Protocol 4.2) Protein_Extraction->Enzyme_Assay Protein Extract GCMS_Analysis GC-MS Analysis (Protocol 4.3) Enzyme_Assay->GCMS_Analysis Farnesene Extract Data_Analysis Data Analysis and Quantification GCMS_Analysis->Data_Analysis Chromatogram and Spectra

References

The Biological Frontier of Farnesane Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Farnesane derivatives, a class of sesquiterpenoids built upon a C15 backbone, are emerging as a significant area of interest in pharmacology and drug development. These naturally occurring and synthetic compounds exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. Their diverse chemical structures and mechanisms of action make them promising candidates for the development of novel therapeutics. This technical guide provides an in-depth overview of the biological activities of this compound derivatives, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

I. Antimicrobial Activity

This compound derivatives have demonstrated notable efficacy against a range of microbial pathogens, including bacteria and fungi. Their lipophilic nature is believed to facilitate the disruption of microbial cell membranes, a key mechanism of their antimicrobial action.

Antibacterial Activity

Several this compound-type sesquiterpenoids isolated from natural sources have shown potent antibacterial effects. For instance, compounds extracted from Chiliadenus lopadusanus have been tested against clinically relevant bacteria.[1]

Table 1: Antibacterial Activity of this compound Derivatives from Chiliadenus lopadusanus [1]

CompoundBacterial StrainMIC (µg/mL)
9-OxonerolidolStaphylococcus aureus (MRSA)75
9-OxonerolidolAcinetobacter baumannii150
9-HydroxynerolidolStaphylococcus aureus (MRSA)150
9-HydroxynerolidolAcinetobacter baumannii150
Antifungal Activity

Farnesol (B120207), a well-studied this compound derivative, exhibits significant antifungal properties, particularly against Candida species. It has been shown to inhibit the growth of these opportunistic pathogens and can also enhance the efficacy of conventional antifungal drugs.

Table 2: Antifungal Activity of Farnesol [2][3]

Fungal SpeciesMIC Range (µM)
Candida albicans75 - 150
Candida parapsilosis75 - 300
Candida tropicalis18.75 - 75
Cryptococcus neoformans0.29 - 75
Cryptococcus gattii0.29 - 75

II. Anticancer Activity

The potential of this compound derivatives as anticancer agents is a rapidly growing field of research. These compounds have been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis through the modulation of key signaling pathways.

Table 3: Anticancer Activity of Farnesol and Nerolidol (B1678203) [4][5][6][7]

CompoundCancer Cell LineActivityIC50 (µM)
FarnesolHuman Lung Adenocarcinoma (A549)Inhibition of cell proliferation4.5 - 70
FarnesolHuman Lung Carcinoma (H460)Inhibition of cell proliferation35
FarnesolLeukemic CellsInhibition of cell proliferation25 - 250
NerolidolAcute Lymphoblastic Leukemia (MOLT-4)Inhibition of cell proliferation30
NerolidolHuman Colon Cancer (HCT-116)Inhibition of cell viability25

III. Anti-inflammatory and Antiviral Activities

This compound derivatives also possess anti-inflammatory and antiviral properties, further highlighting their therapeutic potential.

Anti-inflammatory Activity

Farnesol has been shown to exert anti-inflammatory effects by modulating key inflammatory signaling pathways, such as the NF-κB pathway.[8]

Antiviral Activity

Farnesol has demonstrated virucidal activity, particularly against enveloped viruses. The lipophilic nature of farnesol is thought to allow it to intercalate into the viral lipid envelope, leading to its disruption.[9][10] While specific IC50 values are not always available, studies have shown significant inhibition of viral infectivity. For example, farnesol has been reported to inhibit the infectivity of herpes simplex virus (HSV) by up to 90%.[11]

IV. Mechanisms of Action and Signaling Pathways

The diverse biological activities of this compound derivatives stem from their ability to modulate multiple cellular signaling pathways.

A. NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. Farnesol has been shown to activate the NF-κB signaling pathway, which is linked to the induction of endoplasmic reticulum (ER) stress.[4] This activation involves the phosphorylation of IκB, leading to its degradation and the subsequent translocation of NF-κB to the nucleus.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Farnesol Farnesol ER Endoplasmic Reticulum (ER Stress) Farnesol->ER induces IRE1a IRE1α ER->IRE1a activates TRAF2 TRAF2 IRE1a->TRAF2 recruits IKK IKK TRAF2->IKK activates IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB NF-κB NFkB NF-κB (p50/p65) NFkB_n NF-κB NFkB->NFkB_n translocates IkB_NFkB->NFkB releases DNA DNA NFkB_n->DNA binds to Genes Pro-inflammatory Gene Expression DNA->Genes promotes transcription

Figure 1. Farnesol-induced NF-κB activation via ER stress.

B. PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is crucial for cell growth, proliferation, and survival. Farnesol has been found to inhibit this pathway by interfering with the phosphorylation of the p85 regulatory subunit of PI3K, which in turn prevents the activation of downstream effectors like Akt.[12] Nerolidol has also been shown to attenuate the PI3K/Akt pathway in leukemia cells.[6]

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p85/p110) RTK->PI3K activates PIP2 PIP2 This compound This compound Derivatives This compound->PI3K inhibit phosphorylation of p85 PIP3 PIP3 PIP2->PIP3 phosphorylates PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PDK1->Akt phosphorylates pAkt p-Akt Downstream Downstream Effectors (e.g., mTOR) pAkt->Downstream activates Proliferation Cell Proliferation & Survival Downstream->Proliferation promotes

Figure 2. Inhibition of the PI3K/Akt signaling pathway.

C. MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another key regulator of cell proliferation, differentiation, and apoptosis. Farnesol has been shown to induce the MEK1/2-ERK1/2 pathway, which is involved in its pro-apoptotic effects.[4]

V. Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in this guide.

A. Determination of Minimum Inhibitory Concentration (MIC)

The MIC of a compound is the lowest concentration that prevents visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC.

MIC_Workflow A Prepare serial dilutions of This compound derivative in a 96-well microplate B Inoculate each well with a standardized microbial suspension A->B C Incubate the microplate under optimal growth conditions B->C D Visually inspect for microbial growth (turbidity) C->D E Determine the lowest concentration with no visible growth (MIC) D->E

Figure 3. Workflow for MIC determination.

Protocol:

  • Preparation of Compound Dilutions: A two-fold serial dilution of the this compound derivative is prepared in a 96-well microtiter plate containing an appropriate growth medium.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism (e.g., 10^5 CFU/mL for bacteria).

  • Incubation: The plate is incubated under conditions suitable for the growth of the microorganism (e.g., 37°C for 24 hours for bacteria).

  • Observation: The wells are visually inspected for turbidity, which indicates microbial growth.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible growth is observed.

B. MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay used to assess cell viability and proliferation. It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Treatment: The cells are treated with various concentrations of the this compound derivative for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plate is incubated for a few hours to allow for the formation of formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as DMSO.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value, the concentration that inhibits 50% of cell growth, is then calculated.

C. Western Blot for Signaling Pathway Analysis

Western blotting is a technique used to detect specific proteins in a sample. It is commonly used to assess the phosphorylation status of proteins in signaling pathways, which indicates their activation state.

Western_Blot_Workflow A Cell Lysis and Protein Extraction B Protein Quantification (e.g., BCA assay) A->B C SDS-PAGE to separate proteins by size B->C D Transfer of proteins to a membrane (e.g., PVDF) C->D E Blocking of non-specific binding sites D->E F Incubation with primary antibody (specific to the target protein) E->F G Incubation with HRP-conjugated secondary antibody F->G H Detection using a chemiluminescent substrate G->H I Imaging and analysis of protein bands H->I

References

A Technical Guide to the History and Development of Farnesane Sesquiterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Farnesane and its related sesquiterpenoid precursors, primarily farnesenes, represent a class of chemical compounds with a rich history of scientific investigation and a broad spectrum of applications. Initially identified as natural products involved in plant defense and insect communication, research has expanded into metabolic engineering for sustainable production and exploration of their therapeutic potential. This document provides a comprehensive overview of the research and development trajectory of this compound-type sesquiterpenoids, detailing their biosynthesis, the evolution of their production methods, and their investigation for roles in antimicrobial, anti-inflammatory, and neuroprotective applications. Key experimental data is summarized, and foundational experimental protocols are described to provide a technical resource for the scientific community.

Introduction: From Natural Discovery to Industrial Biotechnology

Farnesenes are a group of six closely related acyclic sesquiterpenes (C₁₅H₂₄) that serve as the direct precursors to this compound through hydrogenation. These compounds are widespread in nature, found in a variety of plants like rose, citrus, and apple, where they play crucial roles in plant defense and as insect pheromones.[1] The history of this compound research is intrinsically linked to the study of its olefinic precursors. Early research focused on the isolation and characterization of these natural products. (E)-β-farnesene, for instance, was identified as a key component of the aphid alarm pheromone, triggering dispersal behavior.[2]

The transition from discovery to application was significantly propelled by advancements in biotechnology. While natural extraction yields are too low for industrial demand, metabolic engineering has enabled the development of microbial cell factories for high-yield farnesene (B8742651) production.[1][3] Engineered strains of Saccharomyces cerevisiae, Escherichia coli, and Pichia pastoris have become central to the sustainable production of farnesene, which can then be converted to this compound for use as a biofuel or utilized as a precursor for synthesizing other valuable chemicals.[3]

Biosynthesis and Production of Farnesene

The production of farnesene, both naturally and through engineered systems, relies on the well-characterized isoprenoid biosynthesis pathways.

The Mevalonate (B85504) (MVA) and MEP Pathways

Farnesene synthesis originates from the central metabolic precursor acetyl-CoA. In eukaryotes like yeast, the mevalonate (MVA) pathway is utilized to produce isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). These five-carbon building blocks are sequentially condensed to form geranyl diphosphate (GPP, C10) and subsequently farnesyl diphosphate (FPP, C15). In prokaryotes such as E. coli, the methylerythritol 4-phosphate (MEP) pathway typically serves the same function.

Conversion of FPP to Farnesene

The final and committing step in the biosynthesis is the conversion of FPP to various farnesene isomers, catalyzed by a class of enzymes known as farnesene synthases (FS) or sesquiterpene synthases. For example, (E,E)-alpha-farnesene synthase converts FPP into (E,E)-alpha-farnesene, while other synthases can produce (E)-beta-farnesene.

Caption: Biosynthetic pathway from Acetyl-CoA to Farnesene and subsequent conversion to this compound.

Metabolic Engineering for Enhanced Production

A significant portion of farnesene R&D has focused on optimizing microbial hosts for overproduction. Key strategies include:

  • Screening for Efficient Enzymes: Identifying and expressing highly active farnesene synthase genes from various plant sources, such as Camellia sinensis (CsAFS).

  • Increasing Precursor Supply: Upregulating the native MVA or MEP pathways to boost the intracellular pool of FPP.

  • Protein Engineering: Modifying the structure of farnesene synthase to improve its catalytic efficiency and yield. For example, the L326I variant of Artemisia annua farnesene synthase (AaFS) dramatically increased β-farnesene yield.

  • Fermentation Optimization: Fine-tuning fermentation conditions such as temperature, pH, and nutrient feed to maximize production.

Host Organism Engineering Strategy Achieved Titer (β-farnesene) Reference
Saccharomyces cerevisiaeProtein and metabolic engineering55.4 g/L
Saccharomyces cerevisiaeOptimized fermentation conditions10.31 g/L
Engineered E. coliFused FPP synthase and farnesene synthaseEnhanced production

Pharmacological Research and Development

Beyond biofuels, this compound-type sesquiterpenoids have been investigated for a range of therapeutic activities. This research often involves the isolation and testing of naturally occurring hydroxylated or oxidized derivatives.

Antibacterial and Anti-biofilm Activity

Several studies have highlighted the potential of this compound derivatives as novel antibiotic agents, a critical area of research given rising antibiotic resistance. The mechanism of action is often attributed to the disruption of bacterial plasma membrane integrity.

A key research workflow involves the bio-guided fractionation of plant extracts to isolate active compounds.

G Plant Plant Material (e.g., Chiliadenus lopadusanus) Extract Organic Extraction (n-hexane) Plant->Extract Test1 Initial Antibacterial Screen (e.g., against S. aureus) Extract->Test1 Fractionate Bio-guided Fractionation (Chromatography) Test1->Fractionate Active Fractions Test Fractions for Activity Fractionate->Fractions Isolate Isolate Pure Compounds Fractions->Isolate Active Identify Structure Elucidation (NMR, MS) Isolate->Identify Test2 Determine MIC & MBC Identify->Test2 Test3 Anti-Biofilm Assays Identify->Test3 Bioactive Identified Bioactive This compound Sesquiterpenoid Test2->Bioactive Test3->Bioactive

Caption: Workflow for bio-guided isolation of bioactive this compound-type sesquiterpenoids.

Studies on compounds isolated from Chiliadenus lopadusanus revealed distinct activities. While 9-hydroxynerolidol and 9-oxonerolidol (B580015) showed direct antibacterial effects, another derivative, chiliadenol B, demonstrated potent anti-biofilm activity without inhibiting planktonic growth. This suggests different mechanisms of action and highlights the potential for developing drugs that target bacterial virulence factors like biofilm formation.

Compound Bacterial Strain MIC (μg/mL) Reference
9-Hydroxynerolidol (1)Acinetobacter baumannii150
9-Hydroxynerolidol (1)Staphylococcus aureus75
9-Oxonerolidol (2)Acinetobacter baumannii150
9-Oxonerolidol (2)Staphylococcus aureus150
tt-farnesolS. mutans & S. sobrinus14 - 28
Anti-inflammatory and Immunomodulatory Effects

Farnesene has been identified as a potential anti-inflammatory modulator of human neutrophils. Research on essential oils from Artemisia dracunculus, which contains farnesene, showed potent inhibition of intracellular Ca²⁺ mobilization in neutrophils. Pure farnesene was found to inhibit Ca²⁺ influx and neutrophil chemotaxis induced by inflammatory chemoattractants, with IC₅₀ values in the low micromolar range.

Compound Activity Target Cells IC₅₀ Reference
FarneseneInhibition of Ca²⁺ influx (fMLF-induced)Human Neutrophils1.2 μM
FarneseneInhibition of Ca²⁺ influx (WKYMVM-induced)Human Neutrophils1.4 μM
FarneseneInhibition of Ca²⁺ influx (IL-8-induced)Human Neutrophils2.6 μM
Neuroprotective Properties

The potential of farnesene in neurodegenerative diseases has also been explored. In an in vitro model of Alzheimer's disease using differentiated human neuroblastoma cells (SH-SY5Y), farnesene demonstrated significant neuroprotective effects against β-amyloid-induced toxicity. Flow cytometry analysis revealed that farnesene could reduce necrotic cell death by up to three-fold, suggesting its potential as a safe, anti-necrotic agent for neuroprotection.

This compound Applications: From Precursor to Product

The research into farnesene has paved the way for the development and application of its saturated alkane form, this compound.

G cluster_research Core Research cluster_dev Development & Derivatization cluster_app Applications Farnesene Farnesene (Sesquiterpene) Hydrogenation Hydrogenation Farnesene->Hydrogenation Derivatives Chemical Synthesis & Natural Product Isolation Farnesene->Derivatives Agrochem Agrochemicals (Pheromones, Repellents) Farnesene->Agrochem Direct Use This compound This compound (Biofuel) Hydrogenation->this compound Pharma Pharmacological Agents (Antibiotics, Anti-inflammatories) Derivatives->Pharma

Caption: Logical progression from farnesene research to this compound and derivative applications.

  • Biofuels: this compound is a high-performance renewable fuel. Its properties, including a high cetane number and excellent cold-weather performance, make it a valuable "drop-in" blend component for diesel and jet fuel.

  • Specialty Chemicals: Farnesene serves as a platform molecule for the synthesis of other valuable chemicals, including vitamin E, squalene, and various polymers.

  • Agrochemicals: The inherent biological activity of farnesene as an insect pheromone has led to the development of analogues with repellent and aphicidal activities for crop protection.

Key Experimental Protocols

This section provides an overview of common methodologies cited in this compound-related research.

Protocol for Sesquiterpene Extraction from Leaf Tissue
  • Objective: To extract sesquiterpenes from plant material for quantification.

  • Methodology:

    • Homogenize 500 mg of ground leaf tissue.

    • Add 2 mL of n-pentane and a known amount of an internal standard (e.g., 2 µg of (E)-β-caryophyllene).

    • Shake the mixture overnight to ensure complete extraction.

    • Filter the extract through sodium sulfate (B86663) (Na₂SO₄) and silanized glass wool to remove water and particulate matter.

    • Concentrate the filtrate to a final volume of approximately 200 µL at room temperature using a rotary evaporator.

    • Analyze the concentrated extract using Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification against external standards.

Protocol for Microbial Fermentation of Farnesene
  • Objective: To produce farnesene using an engineered microbial strain.

  • Methodology:

    • Prepare the appropriate fermentation medium for the host strain (e.g., S. cerevisiae).

    • Inoculate the medium with a starter culture of the engineered yeast.

    • Carry out the fermentation in a bioreactor for a period of 72-120 hours.

    • At a specific time point (e.g., 24 hours post-inoculation), add an organic overlay, such as 10% dodecane (B42187), to the fermentation broth. This overlay captures the volatile farnesene product, preventing its loss and reducing potential toxicity to the host cells.

    • Periodically sample the dodecane layer to monitor the titer of the target product using GC-MS or a similar analytical technique.

    • Optimize fermentation conditions such as induced cell density, temperature, and initial pH to maximize yield.

Protocol for Antibacterial Minimum Inhibitory Concentration (MIC) Assay
  • Objective: To determine the lowest concentration of a compound that inhibits visible bacterial growth.

  • Methodology:

    • Prepare a series of two-fold serial dilutions of the test compound (e.g., 9-hydroxynerolidol) in a liquid growth medium in a 96-well microtiter plate.

    • Inoculate each well with a standardized suspension of the target bacterium (e.g., S. aureus ATCC 43300) to a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Include positive controls (medium with bacteria, no compound) and negative controls (medium only). A known antibiotic (e.g., teicoplanin) can be used as a reference control.

    • Incubate the plate at 37°C for 18-24 hours.

    • Determine the MIC by visual inspection as the lowest concentration of the compound at which there is no visible turbidity.

Conclusion and Future Outlook

The history of this compound research and development is a compelling example of how fundamental discoveries in natural product chemistry can evolve into robust biotechnological and therapeutic applications. From its origins as a plant volatile and insect pheromone, farnesene has become a key target for metabolic engineering, leading to sustainable production pathways for advanced biofuels and chemical feedstocks. Concurrently, the exploration of naturally occurring this compound-type sesquiterpenoids continues to uncover promising pharmacological activities. Future research will likely focus on further optimizing production titers, discovering novel derivatives with enhanced bioactivity, and advancing the most promising compounds through preclinical and clinical development for applications in medicine and agriculture.

References

The Discovery and Development of Farnesane: A Renewable Drop-in Biofuel

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Scientists

Executive Summary

Farnesane, a C15 branched-chain alkane, has emerged as a high-performance, renewable "drop-in" biofuel for both diesel and jet fuel applications. Produced via a two-step chemo-biotechnological process, it offers significant advantages over first-generation biofuels, including compatibility with existing infrastructure, superior cold-weather performance, and a higher cetane number than conventional diesel. This technical guide provides an in-depth overview of the this compound production process, from the metabolic engineering of microbial hosts to the catalytic conversion of the farnesene (B8742651) precursor, supported by detailed experimental protocols, quantitative data, and process visualizations. The development of this compound, pioneered by companies like Amyris in collaboration with Total, represents a significant advancement in the pursuit of sustainable energy, with its approval under ASTM D7566 for aviation use marking a key milestone in its commercialization.

Introduction: The Rise of a Sesquiterpene-Derived Biofuel

The global imperative to reduce greenhouse gas emissions and enhance energy security has catalyzed research into advanced biofuels.[1] Unlike first-generation biofuels such as ethanol (B145695) and biodiesel, which have limitations in blend ratios and performance, "drop-in" biofuels are chemically indistinguishable from their petroleum counterparts, allowing for seamless integration into the existing fuel supply chain. This compound (2,6,10-trimethyldodecane) is a leading example of such a fuel.[2]

It is derived from farnesene, a sesquiterpene (C15H24) that can be produced sustainably and at high titers through the fermentation of sugars by genetically engineered microorganisms.[3][4] The subsequent hydrogenation of farnesene yields this compound (C15H32), a fully saturated iso-alkane with fuel properties that meet or exceed conventional diesel and jet fuel standards.[5] This process, starting from renewable feedstocks like sugarcane or cellulosic biomass, can reduce greenhouse gas emissions by over 80% compared to petroleum diesel.

Biosynthesis of the Farnesene Precursor

The biological production of farnesene hinges on metabolic engineering, primarily in the yeast Saccharomyces cerevisiae. The core strategy is to divert carbon flux from central metabolism towards the synthesis of the universal sesquiterpene precursor, farnesyl diphosphate (B83284) (FPP), and then to convert FPP specifically into farnesene.

The Mevalonate (B85504) (MVA) Pathway

In yeast, FPP is synthesized via the mevalonate (MVA) pathway. This pathway begins with Acetyl-CoA and proceeds through a series of enzymatic steps to produce isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), the five-carbon building blocks of all isoprenoids. These are then condensed to form geranyl diphosphate (GPP) and finally FPP.

MVA_Pathway AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA ERG10 HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA ERG13 Mevalonate Mevalonate HMGCoA->Mevalonate tHMG1 (rate-limiting) MevP Mevalonate-5-P Mevalonate->MevP ERG12 MevPP Mevalonate-5-PP MevP->MevPP ERG8 IPP IPP MevPP->IPP ERG19 DMAPP DMAPP IPP->DMAPP IDI1 GPP GPP (C10) IPP->GPP ERG20 FPP FPP (C15) IPP->FPP ERG20 DMAPP->GPP ERG20 GPP->FPP ERG20 Farnesene Farnesene FPP->Farnesene Farnesene Synthase

Caption: The engineered Mevalonate (MVA) pathway in S. cerevisiae for farnesene production.
Metabolic Engineering Strategies

To achieve industrial-scale production, the native MVA pathway is extensively engineered. Key strategies include:

  • Overexpression of MVA Pathway Genes: Increasing the expression of all genes in the pathway, particularly the rate-limiting step catalyzed by a truncated version of HMG-CoA reductase (tHMG1), enhances the overall flux towards FPP.

  • Expression of Farnesene Synthase: A heterologous farnesene synthase (FS) enzyme is introduced to specifically convert FPP to farnesene. FS genes have been sourced from various plants, such as Malus domestica (apple) and Artemisia annua.

  • Downregulation of Competing Pathways: To maximize the FPP pool available for farnesene production, competing pathways are downregulated. A primary target is the enzyme squalene (B77637) synthase (ERG9), which converts FPP to squalene, the precursor for sterol biosynthesis.

Farnesene Production via Fed-Batch Fermentation

High-titer production of farnesene is typically achieved using a fed-batch fermentation process. This strategy allows for high cell densities while controlling the metabolic state of the culture to favor product formation. An organic overlay, such as dodecane (B42187), is often used for in situ product removal to prevent farnesene toxicity to the cells.

Experimental Protocol: Fed-Batch Fermentation for α-Farnesene Production

This protocol is synthesized from methodologies developed for high-titer α-farnesene production in engineered S. cerevisiae.

  • Inoculum Preparation: An engineered S. cerevisiae strain is cultivated in a seed fermentor using a defined minimal medium with glucose as the carbon source. The culture is grown at 30°C for approximately 24-30 hours.

  • Bioreactor Setup: A 5 L bioreactor is prepared with production medium. The initial culture volume is typically 2 L.

  • Fermentation Conditions:

    • Temperature: Maintained at 30°C.

    • pH: Controlled at 5.0-6.0 using NaOH or KOH.

    • Dissolved Oxygen (DO): Maintained above 20-30% saturation by controlling agitation (e.g., 200-700 rpm) and aeration rate (e.g., 1 vvm).

  • Feeding Strategy: After an initial batch phase where the initial glucose is consumed, a fed-batch phase is initiated. A concentrated glucose and nutrient solution is fed into the bioreactor. The feed rate can be controlled exponentially to maintain a constant specific growth rate or based on the respiratory quotient (RQ) to prevent overflow metabolism (ethanol production).

  • Product Extraction: After 24 hours of cultivation, an organic solvent (e.g., 10% v/v n-dodecane) is added to the bioreactor to continuously extract farnesene from the aqueous phase.

  • Harvesting and Analysis: The fermentation is run for 120-168 hours. The organic layer is then separated from the fermentation broth for farnesene quantification. Using such methods, α-farnesene titers as high as 28.3 g/L have been achieved.

Conversion of Farnesene to this compound: The Hydrogenation Step

The final step in producing the biofuel is the chemical conversion of the unsaturated farnesene molecule into the fully saturated alkane, this compound. This is accomplished through catalytic hydrogenation, which saturates the four carbon-carbon double bonds in the farnesene molecule.

Production Workflow

The overall process transforms a renewable sugar feedstock into a final, drop-in hydrocarbon fuel. The workflow involves upstream biological synthesis followed by downstream chemical finishing.

Farnesane_Workflow cluster_0 Upstream (Biological) cluster_1 Downstream (Chemical) Feedstock Sugar Feedstock (e.g., Sugarcane) Fermentation Fed-Batch Fermentation (Engineered Yeast) Feedstock->Fermentation Farnesene Farnesene (C15H24) Fermentation->Farnesene Separation Hydrogenation Catalytic Hydrogenation (e.g., Pd/C catalyst) Farnesene->Hydrogenation This compound This compound (C15H32) Biofuel Hydrogenation->this compound Purification

Caption: Integrated workflow for the production of this compound from a sugar feedstock.
Experimental Protocol: Hydrogenation of β-Farnesene

This protocol is based on a method for converting biosynthetic farnesene into a fuel-grade hydrocarbon mixture.

  • Reactant Setup: In a suitable reaction vessel, add biosynthetic β-farnesene.

  • Catalyst Addition: Add a commercial 10% Palladium on carbon (Pd/C) catalyst. The catalyst loading is typically 1-5% by weight relative to the farnesene.

  • Reaction Conditions:

    • Pressure: Pressurize the vessel with hydrogen gas to approximately 500 psi.

    • Temperature: Heat the mixture to 25–50°C.

    • Mixing: Ensure vigorous stirring to facilitate contact between the catalyst, farnesene, and hydrogen.

    • Solvent: The reaction can be conveniently conducted in the absence of a solvent.

  • Reaction Monitoring and Completion: The reaction progress is monitored by measuring hydrogen uptake. The reaction is considered complete when hydrogen consumption ceases.

  • Product Isolation: After cooling and depressurizing the vessel, the catalyst is removed by filtration. The resulting clear, colorless liquid is purified this compound.

Physicochemical Properties and Commercialization

This compound's properties make it an excellent blend component for both diesel and jet fuel. Its high cetane number improves diesel engine performance, while its low freezing point is advantageous for aviation applications.

Quantitative Data: Fuel Property Comparison

The following tables summarize the key fuel properties of this compound compared to conventional petroleum-derived fuels.

PropertyThis compoundDiesel #2 (Conventional)Jet A/A-1 (Conventional)Test Method
Chemical Formula C₁₅H₃₂~C₁₂H₂₃ (average)~C₁₂H₂₃ (average)-
Density @ 15°C (g/mL) 0.7690.82 - 0.850.775 - 0.840ASTM D4052
Cetane Number ~6040 - 55-ASTM D613
Net Heat of Combustion (MJ/kg) ~44.0~42.9~42.8ASTM D240
Kinematic Viscosity @ -20°C (mm²/s) < 8.0-≤ 8.0ASTM D445
Freezing Point (°C) < -76-10 (Cloud Point)≤ -47ASTM D2386
Flash Point (°C) > 93> 52> 38ASTM D93
Sulfur Content None< 15 ppm (ULSD)< 3000 ppmASTM D5453

Data compiled from multiple sources.

Production Titers

Metabolic engineering efforts have led to significant improvements in farnesene production titers in various host organisms.

Host OrganismProductTiter AchievedFermentation Scale
Saccharomyces cerevisiaeβ-Farnesene130 g/LIndustrial
Saccharomyces cerevisiaeα-Farnesene28.3 g/L5 L Bioreactor
Saccharomyces cerevisiaeα-Farnesene10.4 g/L5 L Bioreactor
Yarrowia lipolyticaβ-Farnesene7.38 g/L2 L Fermenter

Data compiled from multiple sources.

ASTM Standards and Commercialization

A critical step for the adoption of any new fuel is the development of industry standards. This compound is specified as a "Synthesized Iso-Paraffinic" (SIP) fuel. In 2014, it was approved under ASTM D7566, "Standard Specification for Aviation Turbine Fuel Containing Synthesized Hydrocarbons." This standard allows for the blending of this compound at up to 10% by volume with conventional Jet A/A-1 fuel for use in commercial aviation. This approval was a landmark achievement, paving the way for commercial flights using this compound-blended jet fuel.

Farnesane_Properties This compound This compound Cetane High Cetane (>55) This compound->Cetane Freezing Low Freezing Point (<-70°C) This compound->Freezing Energy High Energy Density (~44 MJ/kg) This compound->Energy Sulfur Zero Sulfur This compound->Sulfur Diesel Diesel Cetane->Diesel Exceeds Spec (40-55) DieselAdv Improved Combustion (Diesel Engines) Cetane->DieselAdv Jet Jet Fuel Freezing->Jet Exceeds Spec (<-47°C) JetAdv Superior Cold Flow (Aviation) Freezing->JetAdv EmissionsAdv Reduced Emissions (SOx, Particulates) Sulfur->EmissionsAdv

Caption: Key properties of this compound and its advantages for diesel and jet fuel applications.

Analytical Methods

Accurate quantification of farnesene and this compound is crucial for process optimization and quality control. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the standard analytical technique.

Protocol: Quantification of Farnesene by GC-MS

This is a general protocol for the analysis of farnesene extracted in an organic solvent like dodecane.

  • Sample Preparation: Take an aliquot (e.g., 1 mL) of the dodecane overlay from the fermentation. Centrifuge to remove any cells or aqueous phase. Dilute the sample in a suitable solvent (e.g., hexane) to a concentration within the calibration range. Add an internal standard (e.g., caryophyllene (B1175711) or another hydrocarbon not present in the sample).

  • GC-MS System:

    • Column: Use a non-polar capillary column, such as an HP-5MS (30 m × 0.25 mm × 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • GC Conditions:

    • Injection: Inject 1 µL of the prepared sample with a split ratio (e.g., 1:10).

    • Oven Program: Start at 70°C, hold for 2 minutes, then ramp at 10°C/min to 300°C.

  • MS Conditions:

    • Ionization: Electron Impact (EI) at 70 eV.

    • Scan Range: Scan from m/z 35 to 350.

  • Quantification: Identify the farnesene peak based on its retention time and mass spectrum. Quantify the concentration by comparing the peak area to that of the internal standard against a pre-established calibration curve. For this compound, ASTM standard D7974 provides a detailed method for its determination in SIP fuel.

Conclusion

This compound represents a triumph of integrated biotechnology and chemical catalysis, providing a sustainable, high-performance biofuel that directly replaces petroleum-derived fuels. Through advanced metabolic engineering of yeast, the precursor farnesene can be produced at industrially relevant scales from renewable sugars. Its subsequent conversion to this compound yields a pure hydrocarbon with superior properties, including a high cetane number and excellent cold-weather performance. The establishment of ASTM standards for this compound-blended aviation fuel has solidified its position as a commercially viable renewable fuel, marking a significant step towards a more sustainable transportation sector. Continued research in feedstock diversification and process optimization will further enhance the economic and environmental benefits of this compound production.

References

An In-depth Technical Guide to the Isomers of Farnesene and Their Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Farnesene (B8742651), an acyclic sesquiterpene, is a pivotal compound in both the biological and industrial realms. It exists as a set of six closely related isomers, primarily categorized into α-farnesene and β-farnesene, which differ in the location of a double bond.[1][2] These isomers, each with unique stereochemical configurations, exhibit a wide array of characteristics and biological activities. This guide provides a comprehensive overview of the isomers of farnesene, their chemical and physical properties, natural occurrences, and biological significance. Detailed experimental protocols for extraction, synthesis, and analysis are presented, alongside visualizations of key biochemical pathways to facilitate a deeper understanding for research and development applications.

Introduction to Farnesene Isomers

Farnesene (C₁₅H₂₄, Molar Mass: 204.36 g/mol ) comprises two primary structural isomers: α-farnesene (3,7,11-trimethyl-1,3,6,10-dodecatetraene) and β-farnesene (7,11-dimethyl-3-methylene-1,6,10-dodecatriene).[1] The arrangement of double bonds allows for several stereoisomers. The alpha form has four possible stereoisomers, while the beta form has two.[1][3] Of these, three are commonly found in nature.[4]

  • (E,E)-α-farnesene : The most common isomer, renowned for producing the characteristic green apple aroma.[1][3] It is found in the coating of apples and other fruits.[1]

  • (Z,E)-α-farnesene : Isolated from the oil of perilla, this isomer also functions as an insect semiochemical.[1][5]

  • (E)-β-farnesene : A constituent of various essential oils and notably, it is released by aphids as an alarm pheromone.[1][6]

These compounds play crucial roles in plant defense, insect communication, and serve as valuable precursors for the synthesis of other molecules, including vitamin E and biofuels.[4][7][8]

Physicochemical Characteristics of Farnesene Isomers

The distinct structural arrangements of farnesene isomers lead to variations in their physical and chemical properties. A summary of these key characteristics is provided below.

Property(E,E)-α-Farnesene(Z,E)-α-Farnesene(E)-β-Farnesene(Z)-β-Farnesene
CAS Number 502-61-4[1]26560-14-5[5]18794-84-8[3]28973-97-9[3]
Molecular Formula C₁₅H₂₄[9]C₁₅H₂₄[10]C₁₅H₂₄[11]C₁₅H₂₄
Molar Mass ( g/mol ) 204.36204.35[12]204.35[11]204.36[1]
Density (g/mL) 0.841[3]~0.813 (for α-isomer)[1]0.841[3]~0.813 (for α-isomer)[1]
Boiling Point (°C) 125 at 12 mmHg (for α-(Z))[1]Not specified124[3]95-107 at 3 mmHg[1]
IUPAC Name (3E,6E)-3,7,11-Trimethyldodeca-1,3,6,10-tetraene[9](3Z,6E)-3,7,11-trimethyldodeca-1,3,6,10-tetraene[12](6E)-7,11-dimethyl-3-methylidenedodeca-1,6,10-triene[11](6Z)-7,11-Dimethyl-3-methylene-1,6,10-dodecatriene[13]

Biological Activity and Significance

Farnesene isomers are potent semiochemicals and bioactive molecules with diverse functions.

IsomerBiological RoleOrganism/SystemSignificance
(E,E)-α-Farnesene Fruit Aroma / Storage ScaldApples and other fruitsResponsible for the characteristic green apple scent. Its oxidation leads to superficial scald, a storage disorder in apples.[1]
Food AttractantCodling MothActs as a food attractant for this agricultural pest.[1]
(Z,E)-α-Farnesene Alarm PheromoneTermitesFunctions as an alarm pheromone, signaling danger to other termites.[1][5]
(E)-β-Farnesene Alarm PheromoneAphidsReleased upon predator attack to warn other aphids, causing them to disperse.[1][11][14]
Natural Insect RepellentPotato speciesSynthesized by some plants as a natural defense mechanism against insects.[1]
Anti-inflammatoryHuman NeutrophilsInhibits neutrophil activation and chemotaxis, suggesting potential anti-inflammatory properties.[15]
Biofuel PrecursorN/ACan be hydrotreated to produce farnesane, a promising biofuel.[1]
Vitamin E SynthesisN/AA key building block for the biosynthesis of Vitamin E.[4][8]

Biosynthesis of Farnesene Isomers

The biosynthesis of farnesene isomers originates from the universal precursor for sesquiterpenes, farnesyl diphosphate (B83284) (FPP).[4] This pathway begins in the chloroplast with the synthesis of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), which are then converted to geranyl diphosphate (GPP) and subsequently to FPP. FPP is then transported to the cytosol where specific farnesene synthases (FS) catalyze the final conversion to the different farnesene isomers.

Farnesene_Biosynthesis cluster_chloroplast Chloroplast cluster_cytosol Cytosol IPP Isopentenyl Diphosphate (IPP) DMAPP Dimethylallyl Diphosphate (DMAPP) IPP->DMAPP IPP Isomerase GPP Geranyl Diphosphate (GPP) DMAPP->GPP GPP Synthase FPP_chloro Farnesyl Diphosphate (FPP) GPP->FPP_chloro FPP Synthase FPP_cyto Farnesyl Diphosphate (FPP) FPP_chloro->FPP_cyto FPP Transporter EE_alpha (E,E)-α-Farnesene FPP_cyto->EE_alpha (E,E)-α-Farnesene Synthase ZE_alpha (Z,E)-α-Farnesene FPP_cyto->ZE_alpha (Z,E)-α-Farnesene Synthase E_beta (E)-β-Farnesene FPP_cyto->E_beta (E)-β-Farnesene Synthase

Caption: Biosynthesis pathway of farnesene isomers.

Experimental Protocols

Extraction of α-Farnesene from Apple Peel

This protocol describes a general method for the extraction of volatile compounds, including α-farnesene, from apple peels for subsequent analysis.

Materials:

  • Fresh apples (e.g., 'Granny Smith')

  • Liquid nitrogen

  • Extraction buffer (e.g., saturated CaCl₂ solution)

  • Internal standard (e.g., 3-Nonanone)

  • Solid-Phase Microextraction (SPME) fiber assembly (e.g., with PDMS/DVB coating)

  • Gas Chromatography-Mass Spectrometry (GC-MS) system

  • Sealed glass vials with septa

Procedure:

  • Harvest fresh apple peels and immediately grind them into a fine powder in a mortar with liquid nitrogen.

  • Weigh approximately 0.3 g of the ground peel powder into a sealed glass vial.

  • Add 5 mL of extraction buffer to the vial.

  • Spike the sample with a known amount of internal standard (e.g., 10 µL of 0.4 g/L 3-Nonanone) for quantification purposes.

  • Seal the vial and equilibrate the headspace, for example, by incubating at 40°C for 30 minutes with gentle agitation.

  • Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30-60 minutes) to adsorb the volatile compounds.

  • Retract the fiber and immediately introduce it into the injection port of the GC-MS for thermal desorption and analysis.

Microbial Synthesis of Farnesene Isomers

This protocol provides a general workflow for the microbial production of farnesene using engineered Saccharomyces cerevisiae.

Materials:

  • Engineered S. cerevisiae strain harboring a farnesene synthase gene.

  • Appropriate yeast culture media (e.g., YPD for initial culture, SC drop-out media for expression).

  • Inducing agent (e.g., galactose).

  • Organic overlay (e.g., dodecane) to capture the product.

  • Shaking incubator.

  • Centrifuge.

  • GC-MS system.

Procedure:

  • Inoculate a single colony of the engineered yeast strain into a starter culture of 10 mL of SC drop-out media.

  • Incubate at 30°C with shaking at 220 rpm for approximately 18 hours.

  • Use the starter culture to inoculate a larger volume (e.g., 50 mL) of SC medium to an initial OD₆₀₀ of 0.05.

  • Incubate at 30°C and 200 rpm for 30 hours.

  • Induce protein expression by adding galactose to a final concentration of 10 g/L.

  • Simultaneously, add an organic overlay (e.g., 10% v/v dodecane) to the culture to capture the volatile farnesene.

  • Continue cultivation for up to 120 hours.

  • Collect the dodecane (B42187) phase by centrifugation.

  • Analyze the collected organic phase by GC-MS to identify and quantify the produced farnesene isomers.

GC-MS Analysis of Farnesene Isomers

This protocol outlines a typical method for the separation and identification of farnesene isomers using GC-MS.

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent 8890-7000D).

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Autosampler.

Parameters:

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Volume: 1 µL.

  • Split Ratio: 1:10.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp: Increase to 300°C at a rate of 10°C/min.

  • MS Parameters:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Source Temperature: 250°C.

    • Scan Range (m/z): 35 to 350.

Analysis:

  • Identification of farnesene isomers is based on comparison of their retention times and mass spectra with those of authentic standards and/or reference libraries (e.g., NIST).

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start Sample Source (e.g., Apple Peel, Microbial Culture) extraction Extraction / Collection (SPME / Organic Overlay) start->extraction gcms GC-MS Analysis extraction->gcms Injection separation Chromatographic Separation gcms->separation detection Mass Spectrometry Detection separation->detection identification Isomer Identification (Retention Time & Mass Spectra) detection->identification quantification Quantification (Internal Standard) identification->quantification result Final Report quantification->result

Caption: General workflow for farnesene isomer analysis.

Conclusion

The isomers of farnesene represent a fascinating and industrially significant class of sesquiterpenes. Their diverse biological roles, from influencing fruit aroma to acting as critical signaling molecules in the insect world, underscore their importance in natural systems. For researchers and drug development professionals, farnesenes offer a versatile platform for developing new anti-inflammatory agents, sustainable biofuels, and improved methods for pest control. The continued exploration of their biosynthesis and the refinement of synthetic and analytical methodologies will undoubtedly unlock further applications for these valuable natural compounds.

References

The Multifaceted Role of Farnesene in Insect Pheromones: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Farnesene (B8742651), a sesquiterpene hydrocarbon, plays a pivotal role in the chemical communication of numerous insect species. This technical guide provides an in-depth exploration of the functions of farnesene isomers as key components of both alarm and sex pheromones. We will delve into the biosynthetic pathways, summarize key quantitative data on its behavioral effects, and provide detailed experimental protocols for its study. This document aims to serve as a comprehensive resource for researchers in chemical ecology, pest management, and drug development, facilitating a deeper understanding and utilization of farnesene in various applications.

Introduction: The Chemical Language of Insects

Insects rely heavily on chemical signals, or semiochemicals, to navigate their environment, find mates, locate food, and avoid predators. Pheromones, a class of semiochemicals used for intraspecific communication, are fundamental to their survival and reproduction. Among the vast array of insect pheromones, the sesquiterpene farnesene has emerged as a molecule of significant interest due to its diverse biological activities. Farnesene exists in several isomeric forms, with (E)-β-farnesene and α-farnesene isomers being the most biologically relevant in the context of insect communication.

(E)-β-farnesene is widely recognized as the primary, and in many cases, the sole component of the alarm pheromone in numerous aphid species[1][2]. When attacked by a predator or parasitoid, aphids release this volatile compound from their cornicles, triggering an immediate dispersal of nearby conspecifics[1][3][4]. This alarm response is a critical defense mechanism that can significantly impact aphid population dynamics.

Beyond its role in alarm signaling, farnesene isomers also function as sex pheromones in certain insect orders. For instance, (Z,E)-α-farnesene has been identified as a major component of the female-produced sex pheromone in the click beetle, Selatosomus aeripennis destructor, attracting males for mating. This dual functionality highlights the versatility of the farnesene molecule in mediating vastly different behaviors.

This guide will provide a detailed overview of the role of farnesene in insect pheromones, with a focus on its function as both an alarm and a sex pheromone. We will explore its biosynthesis, present quantitative data on its effects, and outline the experimental protocols necessary for its investigation.

Farnesene Isomers and their Pheromonal Activity

The specific biological activity of farnesene is highly dependent on its isomeric form. The two primary isomers of concern in insect communication are α-farnesene and β-farnesene, each with their own geometric isomers.

(E)-β-Farnesene: The Aphid Alarm Pheromone

(E)-β-farnesene (EβF) is the most extensively studied farnesene isomer in the context of insect pheromones. It is the principal alarm pheromone for a wide range of aphid species, including significant agricultural pests like Myzus persicae (the green peach aphid) and Aphis fabae (the black bean aphid). The perception of EβF by neighboring aphids elicits a suite of defensive behaviors, including:

  • Cessation of feeding: Aphids immediately withdraw their stylets from the host plant.

  • Dispersal: Individuals walk or fall away from the source of the alarm signal.

  • Increased production of winged offspring: In some cases, exposure to EβF can lead to a higher proportion of alate (winged) progeny, facilitating dispersal to new host plants.

The high volatility of EβF allows for rapid signal transmission and dissipation, crucial for an effective alarm system. Interestingly, some plants also produce EβF, potentially as a defense mechanism to repel aphids or to attract their natural enemies.

α-Farnesene Isomers: Components of Sex Pheromones

While EβF is primarily associated with alarm signaling, α-farnesene isomers have been identified as components of sex pheromones in some insect species. A notable example is the click beetle Selatosomus aeripennis destructor, where (Z,E)-α-farnesene is the major female-produced sex pheromone component that attracts males. In field experiments, traps baited with synthetic (Z,E)-α-farnesene captured significantly more males than control traps. This highlights a distinct evolutionary application of the farnesene scaffold for reproductive purposes.

Biosynthesis of Farnesene in Insects

Farnesene is a sesquiterpene, meaning it is synthesized from three isoprene (B109036) units. The biosynthesis of farnesene in insects, as in other organisms, follows the terpenoid biosynthetic pathway. The direct precursor for all sesquiterpenes, including farnesene, is farnesyl pyrophosphate (FPP). FPP is synthesized via the mevalonate (B85504) (MVA) pathway. The final step in farnesene biosynthesis is the conversion of FPP to farnesene, a reaction catalyzed by a specific terpene synthase, (E)-β-farnesene synthase.

farnesene_biosynthesis cluster_MVA Mevalonate (MVA) Pathway cluster_FPP FPP Synthesis cluster_Farnesene Farnesene Synthesis Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl Pyrophosphate (IPP) Isopentenyl Pyrophosphate (IPP) Mevalonate->Isopentenyl Pyrophosphate (IPP) Dimethylallyl Pyrophosphate (DMAPP) Dimethylallyl Pyrophosphate (DMAPP) Isopentenyl Pyrophosphate (IPP)->Dimethylallyl Pyrophosphate (DMAPP) Isomerase IPP_DMAPP IPP + DMAPP Geranyl Pyrophosphate (GPP) Geranyl Pyrophosphate (GPP) IPP_DMAPP->Geranyl Pyrophosphate (GPP) GPP Synthase GPP_IPP GPP + IPP Farnesyl Pyrophosphate (FPP) Farnesyl Pyrophosphate (FPP) GPP_IPP->Farnesyl Pyrophosphate (FPP) FPP Synthase (E)-β-Farnesene (E)-β-Farnesene Farnesyl Pyrophosphate (FPP)->(E)-β-Farnesene (E)-β-Farnesene Synthase

Quantitative Data on Farnesene's Effects

The behavioral responses of insects to farnesene are often dose-dependent. The following tables summarize some of the quantitative data available in the literature.

Table 1: Behavioral Responses of Aphids to (E)-β-Farnesene (EβF)

Aphid SpeciesEβF Concentration/DoseObserved Behavioral ResponseReference
Myzus persicaeNot specifiedAlarm and repellent responses
Acyrthosiphon pisumNot specifiedDispersal from the area
Myzus persicae and Aphis fabaeNot specifiedStoppage of feeding, movement away from the source

Table 2: Effects of (E)-β-Farnesene on Spodoptera exigua (Beet Armyworm)

EβF Concentration in Artificial DietEffect on Larval SurvivalEffect on Female FecundityReference
0.16 g/kgNo significant effectNot specified
0.8 g/kgSignificantly reducedSignificantly reduced
4 g/kgSignificantly reducedSignificantly reduced

Table 3: Attraction of Male Click Beetles (Selatosomus aeripennis destructor) to (Z,E)-α-Farnesene

LureRelative Male Trap Capture (vs. Control)Reference
(Z,E)-α-farnesene2.6x to 7.1x greater than control
(E)-β-farneseneNot attractive
(Z,E)-α-farnesene + (E)-β-farnesene (1:20 ratio)Reduced attractiveness compared to (Z,E)-α-farnesene alone

Experimental Protocols

The study of farnesene and other insect pheromones relies on a combination of techniques for collection, identification, and behavioral analysis.

Pheromone Collection

Protocol 1: Aeration (Volatile Collection)

This non-lethal method collects the volatile compounds released by living insects.

  • Chamber Setup: Place live insects (e.g., a colony of aphids on a host plant or calling female moths) into a clean glass chamber.

  • Airflow: Draw purified, charcoal-filtered air through the chamber at a controlled flow rate (e.g., 100-500 mL/min).

  • Adsorbent Trap: Pass the effluent air through a trap containing a porous adsorbent material (e.g., Porapak Q, Tenax) to capture the volatile pheromones.

  • Collection Period: Continue aeration for a duration corresponding to the insect's natural pheromone-releasing period (e.g., several hours).

  • Elution: After collection, elute the trapped pheromones from the adsorbent by passing a small volume of a suitable solvent (e.g., hexane (B92381) or dichloromethane) through the trap.

  • Concentration: Concentrate the eluate under a gentle stream of nitrogen gas to a final volume of approximately 20-50 µL.

  • Storage: Store the extract in a sealed vial at -20°C or lower until analysis.

Protocol 2: Gland Solvent Extraction

This terminal method involves dissecting the pheromone-producing gland.

  • Insect Preparation: Anesthetize the insect by cooling.

  • Gland Dissection: Under a dissecting microscope, carefully excise the pheromone gland.

  • Extraction: Place the excised gland in a microvial containing a small volume of a suitable organic solvent (e.g., hexane).

  • Incubation: Allow the gland to extract for at least 30 minutes at room temperature.

  • Filtration and Concentration: Remove the gland tissue and, if necessary, concentrate the extract under a gentle stream of nitrogen.

  • Storage: Store the extract at -20°C or below.

experimental_workflow cluster_collection Pheromone Collection cluster_analysis Chemical Analysis cluster_bioassay Behavioral Bioassay Aeration Aeration GC_MS GC-MS (Identification) Aeration->GC_MS Gland_Extraction Gland Extraction Gland_Extraction->GC_MS GC_EAD GC-EAD (Activity) GC_MS->GC_EAD Olfactometer Olfactometer GC_EAD->Olfactometer Field_Trapping Field Trapping Olfactometer->Field_Trapping

Chemical Analysis

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)

This is the primary technique for separating and identifying the components of a pheromone blend.

  • Sample Injection: Inject 1 µL of the pheromone extract into the GC-MS.

  • GC Separation: The components of the extract are separated based on their volatility and interaction with the stationary phase of the GC column.

  • MS Detection: As each component elutes from the GC column, it is ionized and fragmented in the mass spectrometer. The resulting mass spectrum is a chemical fingerprint of the molecule.

  • Identification: The mass spectrum of each peak is compared to a library of known spectra (e.g., NIST) and to synthetic standards to confirm the identity of the compound.

Protocol 4: Gas Chromatography-Electroantennographic Detection (GC-EAD)

This technique identifies which compounds in a pheromone blend are biologically active.

  • Column Effluent Splitting: The effluent from the GC column is split into two paths.

  • FID Detection: One path goes to a standard flame ionization detector (FID) to generate a chromatogram.

  • EAD Detection: The other path is directed over an insect's antenna, which is connected to electrodes.

  • Signal Recording: If a compound eluting from the GC column elicits a response from the antenna's olfactory receptor neurons, a voltage change is recorded.

  • Data Correlation: By comparing the timing of the EAD signals with the peaks on the FID chromatogram, the biologically active compounds can be identified.

Behavioral Assays

Protocol 5: Olfactometer Bioassay

This laboratory-based assay measures the behavioral response of an insect to an odor source.

  • Apparatus: A Y-tube or four-arm olfactometer is commonly used.

  • Airflow: A continuous stream of purified, humidified air is passed through each arm of the olfactometer.

  • Odor Introduction: The test odor (e.g., synthetic farnesene) is introduced into the airflow of one arm (the "treatment" arm), while a solvent control is introduced into the other arm(s).

  • Insect Introduction: An individual insect is released at the base of the olfactometer.

  • Observation: The insect's movement is observed, and the amount of time it spends in each arm and the choices it makes are recorded.

  • Data Analysis: Statistical analysis is used to determine if the insect shows a significant preference for or avoidance of the test odor.

Signaling Pathways and Perception

The perception of farnesene by insects initiates a signaling cascade within their olfactory system. This process begins with the detection of the pheromone molecule by specialized odorant receptors (ORs) located on the dendrites of olfactory receptor neurons (ORNs), which are housed in sensilla on the insect's antennae.

farnesene_signaling cluster_perception Olfactory Perception cluster_transduction Signal Transduction cluster_response Behavioral Response Farnesene Farnesene OBP Odorant Binding Protein (OBP) Farnesene->OBP Binding OR Odorant Receptor (OR) OBP->OR Transport Ion_Channel Ion Channel Opening OR->Ion_Channel Activation Depolarization Neuron Depolarization Ion_Channel->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Brain Antennal Lobe (Brain) Action_Potential->Brain Signal to Brain Behavior Behavior Brain->Behavior Processing and Response Initiation

Upon binding of farnesene to an OR, a conformational change is induced, leading to the opening of an ion channel. The resulting influx of ions depolarizes the ORN, generating an action potential that travels along the axon to the antennal lobe of the insect's brain. In the antennal lobe, the information is processed, and if the stimulus is strong enough, it will trigger a specific behavioral response, such as the alarm behavior in aphids.

Conclusion and Future Directions

Farnesene is a remarkable example of a single molecule that can mediate diverse and critical behaviors in insects. Its role as a potent alarm pheromone in aphids and as a sex pheromone component in other species underscores its evolutionary significance. The information and protocols presented in this guide provide a solid foundation for researchers interested in exploring the chemical ecology of farnesene.

Future research in this area could focus on several key aspects:

  • Receptor Deorphanization: Identifying the specific odorant receptors that detect different farnesene isomers in various insect species.

  • Biosynthetic Regulation: Understanding the genetic and environmental factors that regulate farnesene production in insects.

  • Applied Applications: Developing more stable and cost-effective synthetic analogues of farnesene for use in integrated pest management strategies, such as "push-pull" systems or for the disruption of mating.

  • Tritrophic Interactions: Further elucidating the role of plant-produced farnesene in attracting natural enemies of herbivores.

A deeper understanding of the role of farnesene in insect pheromones will not only advance our knowledge of chemical communication in the natural world but also open up new avenues for the development of environmentally benign methods of pest control.

References

Methodological & Application

Application Notes and Protocols for Metabolic Engineering of E. coli for Farnesene Production

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Farnesene (B8742651), a 15-carbon acyclic sesquiterpene, is a molecule of significant industrial interest with wide-ranging applications in biofuels, polymers, cosmetics, and pharmaceuticals.[1][2] As a precursor to valuable compounds like vitamin E and squalene, its sustainable production is a key goal.[2] Traditional extraction from plants is often inefficient and costly.[2] Metabolic engineering of microbial hosts, particularly Escherichia coli, offers a promising alternative for the sustainable and high-titer production of farnesene from renewable feedstocks.[3]

E. coli is an attractive chassis for metabolic engineering due to its rapid growth, well-characterized genetics, and established fermentation processes. This document provides an overview of the metabolic pathways involved, key engineering strategies, and detailed protocols for the production of farnesene in E. coli.

Metabolic Pathways for Farnesene Production

The biosynthesis of farnesene relies on the universal isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). These five-carbon building blocks are synthesized in E. coli via two primary pathways: the native 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway and the heterologous mevalonate (B85504) (MVA) pathway.

The Native MEP Pathway

The MEP pathway is the natural route for IPP and DMAPP synthesis in E. coli. It starts from central metabolites glyceraldehyde-3-phosphate (G3P) and pyruvate. Overexpression of key enzymes in this pathway, such as 1-deoxy-D-xylulose-5-phosphate synthase (DXS), 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR), and isopentenyl diphosphate isomerase (IDI), can increase the precursor supply for farnesene synthesis.

MEP_Pathway cluster_MEP Native MEP Pathway in E. coli G3P Glyceraldehyde-3-Phosphate dxs dxs G3P->dxs PYR Pyruvate PYR->dxs DXP DXP dxr dxr DXP->dxr MEP MEP ispD ispD MEP->ispD CDP_ME CDP-ME ispE ispE CDP_ME->ispE CDP_MEP CDP-MEP ispF ispF CDP_MEP->ispF HMBPP HMBPP ispG ispG HMBPP->ispG ispH ispH HMBPP->ispH IPP_DMAPP IPP / DMAPP dxs->DXP dxr->MEP ispD->CDP_ME ispE->CDP_MEP ispF->HMBPP ispG->IPP_DMAPP ispH->IPP_DMAPP dummy1->IPP_DMAPP dummy2->IPP_DMAPP

Figure 1. The native 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in E. coli.
The Heterologous MVA Pathway

To augment the supply of IPP and DMAPP, the mevalonate (MVA) pathway, typically found in eukaryotes and archaea, is often introduced into E. coli. This pathway starts with acetyl-CoA and has been shown to significantly increase the production of various terpenoids, including farnesene.

MVA_Pathway cluster_MVA Heterologous MVA Pathway acetyl_coa Acetyl-CoA atoB atoB acetyl_coa->atoB acetoacetyl_coa Acetoacetyl-CoA hmgS HMGS acetoacetyl_coa->hmgS hmg_coa HMG-CoA hmgR HMGR hmg_coa->hmgR mevalonate Mevalonate mvk MVK mevalonate->mvk mevalonate_p Mevalonate-P pmk PMK mevalonate_p->pmk mevalonate_pp Mevalonate-PP pmd PMD mevalonate_pp->pmd ipp IPP idi idi ipp->idi dmapp DMAPP atoB->acetoacetyl_coa hmgS->hmg_coa hmgR->mevalonate mvk->mevalonate_p pmk->mevalonate_pp pmd->ipp idi->dmapp

Figure 2. The heterologous mevalonate (MVA) pathway for IPP and DMAPP synthesis.
Final Farnesene Synthesis Step

IPP and DMAPP are condensed by FPP synthase (encoded by the ispA gene) to form farnesyl diphosphate (FPP). Finally, farnesene synthase (FS) converts FPP into α- or β-farnesene, depending on the specific enzyme used.

Farnesene_Synthesis MEP MEP Pathway IPP IPP MEP->IPP DMAPP DMAPP MEP->DMAPP MVA MVA Pathway MVA->IPP MVA->DMAPP IspA IspA (FPP Synthase) IPP->IspA DMAPP->IspA FPP Farnesyl Diphosphate (FPP) FS FS (Farnesene Synthase) FPP->FS Farnesene α/β-Farnesene IspA->FPP FS->Farnesene

Figure 3. Combined pathway leading to farnesene synthesis from IPP and DMAPP.

Metabolic Engineering Strategies and Quantitative Data

Several strategies have been employed to optimize farnesene production in E. coli. These include enhancing precursor supply, improving enzyme expression and efficiency, and balancing metabolic flux.

  • Codon Optimization: Optimizing the codon usage of heterologous genes, such as farnesene synthase, for E. coli expression can significantly improve protein translation and enzyme activity.

  • Pathway Augmentation: Introducing the MVA pathway and overexpressing key MEP pathway genes boosts the overall pool of IPP and DMAPP precursors.

  • Enzyme Fusion: Creating a fusion protein of FPP synthase (IspA) and farnesene synthase can channel the metabolic flux directly from FPP to farnesene, reducing the accumulation of intermediate byproducts like farnesol. This strategy can significantly increase product titers.

  • Enzyme Compartmentalization: Creating synthetic enzyme condensates or scaffolds can co-localize pathway enzymes, increasing local substrate concentrations and enhancing overall pathway efficiency.

The following table summarizes the quantitative outcomes of various engineering strategies applied to E. coli.

Strain / Engineering StrategyKey Genes/ModificationsFarnesene TiterFold IncreaseReference
Initial StrainCodon-optimized α-farnesene synthase1.2 mg/L1x
MVA Pathway IntroductionIntroduced exogenous MVA pathway57.6 mg/L~48x
IspA-AFS Fusion ProteinFusion of FPP synthase (IspA) and α-farnesene synthase (AFS) + MVA pathway380.0 mg/L~317x
Balanced MVA PathwayOptimized expression of MVA pathway genes8.74 g/L (β-farnesene)N/A
Enzyme CondensatesPeptide-mediated enzyme clustering (Idi, IspA, AFS)N/A5.7x

Experimental Workflow

The general workflow for engineering E. coli for farnesene production involves several key stages, from genetic design to final product analysis.

Experimental_Workflow design 1. Genetic Design (Codon Optimization, Pathway Selection) synthesis 2. Gene Synthesis & Plasmid Construction design->synthesis transformation 3. E. coli Transformation synthesis->transformation cultivation 4. Strain Cultivation & Shake-Flask Fermentation transformation->cultivation extraction 5. Farnesene Extraction (Solvent Overlay) cultivation->extraction analysis 6. Quantification (GC-MS Analysis) extraction->analysis optimization 7. Strain & Process Optimization analysis->optimization optimization->design Iterative Improvement

Figure 4. General experimental workflow for farnesene production in engineered E. coli.

Detailed Experimental Protocols

Protocol 1: Plasmid Construction for MVA Pathway and Farnesene Synthase Expression

This protocol describes the assembly of an expression plasmid containing the genes for the MVA pathway and a farnesene synthase.

Materials:

  • E. coli DH5α (for cloning) and E. coli BL21(DE3) (for expression).

  • High-fidelity DNA polymerase, restriction enzymes, T4 DNA ligase.

  • Expression vector (e.g., pETDuet-1 or pACYCDuet-1).

  • Synthesized, codon-optimized genes for the MVA pathway and farnesene synthase.

  • LB medium, antibiotics, sterile tubes, and plates.

Method:

  • Gene Amplification: Amplify the codon-optimized genes (e.g., MVA pathway genes from Saccharomyces cerevisiae and farnesene synthase from Artemisia annua) using PCR with primers that add appropriate restriction sites for cloning into the chosen expression vector.

  • Vector and Insert Digestion: Digest both the expression vector and the PCR-amplified gene fragments with the selected restriction enzymes. Purify the digested vector and inserts using a gel extraction kit.

  • Ligation: Perform a ligation reaction to insert the gene fragments into the digested vector using T4 DNA ligase. The MVA pathway genes can be assembled into one or more operons.

  • Transformation into Cloning Strain: Transform the ligation mixture into competent E. coli DH5α cells. Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotic and incubate overnight at 37°C.

  • Colony PCR and Sequencing: Screen colonies by colony PCR to identify those with the correct insert. Confirm the sequence and orientation of the insert by Sanger sequencing.

  • Plasmid Isolation: Culture a confirmed positive colony overnight and isolate the plasmid DNA using a miniprep kit. This final plasmid is ready for transformation into the expression host.

Protocol 2: Shake-Flask Cultivation and Farnesene Production

This protocol outlines the cultivation of engineered E. coli for farnesene production using a two-phase culture system.

Materials:

  • Engineered E. coli BL21(DE3) harboring the expression plasmid.

  • LB or Terrific Broth (TB) medium.

  • Appropriate antibiotics.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction.

  • n-Dodecane (sterile).

  • Shake flasks (baffled flasks are recommended for better aeration).

  • Shaking incubator.

Method:

  • Inoculum Preparation: Inoculate a single colony of the engineered E. coli strain into 5 mL of LB medium with the appropriate antibiotic. Grow overnight at 37°C with shaking at 200-250 rpm.

  • Main Culture Inoculation: Inoculate 50 mL of TB medium in a 250 mL baffled flask with the overnight culture to an initial optical density at 600 nm (OD600) of ~0.1.

  • Growth Phase: Grow the culture at 37°C with shaking (200-250 rpm) until the OD600 reaches 0.6-0.8.

  • Induction and Overlay:

    • Cool the culture to the desired induction temperature (e.g., 30°C).

    • Add IPTG to a final concentration of 0.1-1 mM to induce gene expression.

    • Add a sterile n-dodecane overlay (10-20% v/v, e.g., 5-10 mL for a 50 mL culture). The dodecane (B42187) layer traps the volatile farnesene product.

  • Production Phase: Continue incubation at the lower temperature (e.g., 30°C) with shaking for 48-72 hours.

  • Sample Collection: After the production phase, collect the culture. The dodecane layer can be separated from the aqueous phase by centrifugation.

Protocol 3: Farnesene Extraction and Quantification by GC-MS

This protocol details the extraction of farnesene from the dodecane overlay and its quantification.

Materials:

  • Dodecane layer sample from the culture.

  • Internal standard (e.g., caryophyllene (B1175711) or another suitable hydrocarbon).

  • Anhydrous sodium sulfate (B86663).

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • GC vials.

Method:

  • Sample Preparation:

    • Centrifuge the culture tube at high speed (e.g., 10,000 x g) for 10 minutes to cleanly separate the dodecane and aqueous layers.

    • Carefully pipette a known volume (e.g., 1 mL) of the upper dodecane layer into a clean microcentrifuge tube.

    • Add a known concentration of an internal standard to the dodecane sample.

    • Add a small amount of anhydrous sodium sulfate to remove any residual water.

  • GC-MS Analysis:

    • Transfer the dried dodecane sample to a GC vial.

    • Inject 1 µL of the sample into the GC-MS system.

    • Example GC Conditions:

      • Column: HP-5MS or equivalent.

      • Injector Temperature: 250°C.

      • Oven Program: Start at 80°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min.

      • Carrier Gas: Helium.

    • MS Conditions:

      • Ion Source Temperature: 230°C.

      • Scan Range: 40-400 m/z.

  • Quantification:

    • Identify the farnesene peak based on its retention time and mass spectrum (characteristic ions: m/z 69, 93, 204).

    • Prepare a standard curve using pure farnesene standard of known concentrations.

    • Calculate the concentration of farnesene in the sample by comparing its peak area to that of the internal standard and referencing the standard curve. The final titer is reported as mg of farnesene per liter of culture (mg/L).

References

Application Notes and Protocols for the Hydrogenation of Farnesene to Farnesane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Farnesene (B8742651), a sesquiterpene hydrocarbon, is a versatile, bio-derived platform chemical with applications in biofuels, lubricants, cosmetics, and specialty chemicals. Its fully saturated counterpart, farnesane (2,6,10-trimethyldodecane), is a high-performance isoparaffin with excellent properties as a diesel and jet fuel blendstock. The conversion of farnesene to this compound is achieved through catalytic hydrogenation, a process that saturates the carbon-carbon double bonds in the farnesene molecule. This document provides detailed protocols and application notes for the hydrogenation of farnesene to this compound, intended for use in a research and development setting.

Reaction Principle

The hydrogenation of farnesene involves the addition of hydrogen (H₂) across its four double bonds in the presence of a metal catalyst. The overall reaction is as follows:

C₁₅H₂₄ (Farnesene) + 4H₂ → C₁₅H₃₂ (this compound)

Various isomers of farnesene exist (e.g., α-farnesene and β-farnesene), and the principles of hydrogenation apply to them all. The reaction is typically carried out in a stirred reactor under controlled temperature and pressure.

Data Presentation: Reaction Parameters and Product Characteristics

The following tables summarize key quantitative data for the hydrogenation of farnesene to this compound based on established methods.

Table 1: Typical Reaction Conditions for Farnesene Hydrogenation

ParameterValueCatalystReference
Temperature25–50 °C10% Palladium on Carbon (Pd/C)[1]
Pressure500 psi10% Palladium on Carbon (Pd/C)[1]
Temperature (Two-Stage)Stage 1: 80 °C0.3% Palladium on Alumina (Pd/Al₂O₃)[2]
SolventSolvent-freeNot Applicable[1]

Table 2: Physical Properties of Hydrogenated Farnesene Products

PropertyHydrogenated Farnesene Isomers (HFI)This compound (Direct Hydrogenation)Reference
Density0.852 g/mL---[1]
Kinematic Viscosity (40 °C)3.25 mm²/s---[1]
Derived Cetane Number (DCN)40---[1]

Experimental Protocols

This section provides a detailed methodology for the hydrogenation of farnesene in a laboratory setting.

Materials and Equipment
  • Reactants:

    • β-Farnesene (purity >97%)

    • Hydrogen gas (high purity)

  • Catalyst:

    • 10% Palladium on Carbon (Pd/C)

  • Equipment:

    • High-pressure stirred autoclave reactor (e.g., Parr reactor) equipped with a gas inlet, pressure gauge, thermocouple, and stirring mechanism

    • Vacuum pump

    • Filtration apparatus (e.g., Büchner funnel with filter paper or a syringe filter)

    • Rotary evaporator

    • Gas chromatograph (GC) for product analysis

Experimental Procedure: Single-Stage Hydrogenation
  • Reactor Preparation:

    • Ensure the high-pressure reactor is clean and dry.

    • Charge the reactor with β-farnesene and the 10% Pd/C catalyst. A typical catalyst loading is 1-5% by weight relative to the farnesene.

  • Reaction Setup:

    • Seal the reactor and connect it to a vacuum line.

    • Evacuate the reactor to remove air and then backfill with an inert gas like nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

    • Connect the reactor to the hydrogen gas supply.

  • Hydrogenation Reaction:

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 500 psi)[1].

    • Begin stirring the reaction mixture.

    • Heat the reactor to the target temperature (e.g., 25–50 °C)[1].

    • Monitor the reaction progress by observing the hydrogen uptake from the pressure gauge. The reaction is complete when hydrogen consumption ceases.

  • Product Work-up and Purification:

    • After the reaction is complete, cool the reactor to room temperature.

    • Carefully vent the excess hydrogen in a well-ventilated fume hood.

    • Open the reactor and dilute the reaction mixture with a suitable solvent (e.g., hexane (B92381) or ethanol) to facilitate catalyst removal.

    • Filter the mixture to remove the solid Pd/C catalyst.

    • Remove the solvent from the filtrate using a rotary evaporator to yield the crude this compound product.

    • For higher purity, the product can be distilled under vacuum[1].

  • Analysis:

    • Analyze the product by Gas Chromatography (GC) to determine the conversion of farnesene and the purity of the this compound.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the hydrogenation of farnesene to this compound.

Farnesene_Hydrogenation_Workflow cluster_prep Reactor Preparation cluster_reaction Hydrogenation Reaction cluster_workup Product Work-up cluster_analysis Analysis & Purification A Charge Reactor with Farnesene and Pd/C Catalyst B Seal, Purge with N₂, and Pressurize with H₂ A->B C Heat and Stir (e.g., 25-50°C, 500 psi) B->C D Monitor H₂ Uptake C->D E Cool and Vent Reactor D->E F Filter to Remove Catalyst E->F G Solvent Removal (Rotary Evaporation) F->G H Crude this compound G->H I GC Analysis H->I J Optional: Vacuum Distillation H->J K Pure this compound J->K

Caption: Experimental workflow for the catalytic hydrogenation of farnesene to this compound.

Two-Stage Hydrogenation for Controlled Partial Hydrogenation

In some applications, partially hydrogenated farnesene is desired. This can be achieved through a two-stage hydrogenation process. The first stage uses milder conditions to selectively hydrogenate the more reactive double bonds, followed by a second stage to achieve the desired level of saturation[2][3]. This method allows for the production of specific farnesene derivatives like dihydro-farnesene and tetrahydro-farnesene[2]. The reaction conditions, particularly temperature and pressure, are carefully controlled in each stage to manage the selectivity of the hydrogenation[2][3].

Safety Precautions

  • Hydrogen gas is highly flammable and can form explosive mixtures with air. All hydrogenation reactions should be conducted in a well-ventilated fume hood, and sources of ignition should be eliminated.

  • High-pressure reactors should be operated by trained personnel, and the manufacturer's safety guidelines must be followed.

  • Palladium on carbon can be pyrophoric, especially after use. The catalyst should be handled with care and kept wet with water or solvent after filtration to prevent ignition.

Conclusion

The hydrogenation of farnesene to this compound is a straightforward and efficient process that can be readily implemented in a laboratory setting. By carefully controlling the reaction parameters, high yields of this compound can be achieved. The provided protocol serves as a comprehensive guide for researchers and scientists working on the synthesis and application of these valuable bio-derived molecules.

References

Application Note: Analysis of Farnesane by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Farnesane (2,6,10-trimethyldodecane) is a saturated acyclic sesquiterpene, a derivative of farnesene. It is a biomarker of interest in various fields, including petroleum geology and in the study of insect chemistry. Accurate and sensitive quantification of this compound often requires a robust analytical method. Gas chromatography-mass spectrometry (GC-MS) is an ideal technique for the analysis of this compound due to its high chromatographic resolution and the structural information provided by mass spectrometry.[1][2] This application note provides a detailed protocol for the extraction and quantification of this compound in a biological or environmental matrix.

Experimental Workflow

The overall workflow for the analysis of this compound by GC-MS is depicted below.

sample Sample Collection prep Sample Preparation (e.g., LLE or SPE) sample->prep Extraction injection GC-MS Injection prep->injection separation GC Separation injection->separation ionization MS Ionization (EI) separation->ionization Elution detection MS Detection ionization->detection analysis Data Analysis detection->analysis quantification Quantification analysis->quantification

Caption: Experimental workflow for this compound analysis.

Experimental Protocols

1. Sample Preparation (Liquid-Liquid Extraction)

This protocol is adapted for the extraction of alkanes from a complex matrix.

  • Reagents and Materials:

    • Hexane (B92381) (pesticide grade or equivalent)

    • Anhydrous sodium sulfate (B86663)

    • Sample (e.g., 1g of homogenized tissue or 5mL of a liquid sample)

    • Centrifuge tubes (15 mL)

    • Vortex mixer

    • Centrifuge

    • Pasteur pipettes

    • GC vials with inserts

  • Procedure:

    • Weigh or pipette the sample into a 15 mL centrifuge tube.

    • Add 5 mL of hexane to the tube.

    • Vortex vigorously for 2 minutes to ensure thorough mixing and extraction of this compound into the organic solvent.

    • Centrifuge the sample at 3000 x g for 10 minutes to separate the layers and pellet any solid material.[3]

    • Carefully transfer the upper hexane layer to a clean tube using a Pasteur pipette, avoiding the aqueous layer and any particulate matter.

    • Add a small amount of anhydrous sodium sulfate to the collected hexane extract to remove any residual water.

    • Transfer the dried extract to a GC vial for analysis. For smaller volumes, use a vial insert.[4]

2. GC-MS Analysis

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).

    • Capillary column: A non-polar column such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended for alkane analysis.[5]

  • GC Parameters:

    • Injector Temperature: 250 °C

    • Injection Mode: Splitless (for trace analysis) or split (10:1 for higher concentrations)

    • Injection Volume: 1 µL

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 280 °C

      • Final hold: 5 minutes at 280 °C

    • Transfer Line Temperature: 280 °C

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Ion Source Temperature: 230 °C

    • Mass Range: m/z 40-450

    • Scan Mode: Full scan for qualitative analysis and identification. For quantitative analysis, Selected Ion Monitoring (SIM) mode is recommended for higher sensitivity.[6]

Data Presentation

Table 1: Expected Quantitative Data for this compound Analysis

ParameterExpected Value/IonsNotes
Retention Time (tR) Dependent on specific GC conditionsThis compound, being a C15 alkane, will have a specific retention time under the defined chromatographic conditions. This should be determined by running a pure standard.[1]
Molecular Ion (M+) m/z 212The molecular weight of this compound (C15H32) is 212.3. The molecular ion peak may be of low intensity, which is typical for alkanes.
Key Fragment Ions (m/z) 57, 71, 85, 43These ions correspond to the loss of alkyl fragments, a characteristic fragmentation pattern for branched alkanes. The most stable carbocations will yield the most abundant peaks.
Quantification Ion To be determined empiricallyThe most abundant and specific fragment ion (e.g., m/z 57 or 71) should be chosen for quantification in SIM mode to ensure the best sensitivity and selectivity.[6]
Qualifier Ions To be determined empiricallyAt least two other fragment ions should be monitored to confirm the identity of the analyte.

Logical Relationships in GC-MS Protocol

The following diagram illustrates the logical dependencies of the key steps in the GC-MS protocol.

prep Sample Preparation injection Sample Injection prep->injection gc_params GC Parameter Setup gc_params->injection ms_params MS Parameter Setup data_acq Data Acquisition ms_params->data_acq standard_prep Standard Preparation calibration Calibration Curve Generation standard_prep->calibration injection->data_acq analysis Data Analysis data_acq->analysis calibration->analysis

Caption: Logical steps in the GC-MS protocol.

Discussion

The provided protocol offers a robust starting point for the analysis of this compound. The liquid-liquid extraction with hexane is a simple and effective method for isolating non-polar compounds like this compound. The GC-MS parameters, particularly the use of a DB-5ms or equivalent column and the specified temperature program, are well-suited for the separation of sesquiterpenes and their derivatives.

For identification, the retention time of the peak of interest in the sample chromatogram should be compared to that of a pure this compound standard. The mass spectrum of the sample peak should also match the reference spectrum of this compound, characterized by its molecular ion and specific fragmentation pattern.

For accurate quantification, a calibration curve should be prepared using a series of this compound standards of known concentrations. The use of an internal standard is recommended to correct for variations in extraction efficiency and instrument response. The peak area of the quantification ion is then used to determine the concentration of this compound in the unknown sample by interpolation from the calibration curve.[7]

References

Application Notes and Protocols for the Extraction of Farnesene from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Farnesene (B8742651), a group of six closely related sesquiterpenes, is a naturally occurring compound found in a variety of plants, including apples, chamomile, and hops. It is a key component of many essential oils and is gaining significant interest in the pharmaceutical and biotechnology sectors due to its diverse biological activities, which include anti-inflammatory, anti-cancer, and insect-repellent properties. This document provides detailed application notes and protocols for three common methods of extracting farnesene from plant material: Solvent Extraction, Steam Distillation, and Supercritical Fluid (CO2) Extraction. The protocols are primarily based on methodologies developed for the extraction of essential oils from Matricaria chamomilla (Chamomile), a well-documented source of farnesene.

Data Presentation

The following table summarizes quantitative data from studies on the extraction of essential oils containing farnesene from chamomile, providing a comparative overview of the efficiency of different methods.

Extraction MethodKey ParametersFarnesene Content (% of Essential Oil)Essential Oil Yield (%)Reference(s)
Solvent Extraction Solvent: Ethanol (B145695), Temperature: 40°C, Solvent/Feed Ratio: 6, Time: 4 hoursβ-farnesene and α-farnesene were major compounds4.10[1][2]
Solvent: Dichloromethane (B109758), Time: 2.5 hours(E)-β-farnesene was a major componentNot specified[3]
Steam Distillation Pressure: 0.98 bar, Time: 45-60 min, Condensate Flow: 60 ml/minβ-farnesene and α-farnesene were major compounds0.11[1][2][4]
Distillation Time: 8 hoursNot specifiedPeaked at 8 hours[5]
Supercritical Fluid (CO2) Extraction Pressure: 90 atm (approx. 91 bar), Temperature: 40°C, Time: 30 minNot specified4.4 times higher than steam distillation[6][7]
Pressure: 240 bar, Temperature: 40°C, Time: 5 hoursNot specifiedNot specified[8]
Pressure: 200 bar, Temperature: 40°CNot specified4.33[9]

Experimental Protocols

Solvent Extraction Protocol

This protocol describes the extraction of farnesene from dried chamomile flowers using an organic solvent.

Materials and Equipment:

  • Dried chamomile flowers, finely chopped or powdered

  • Dichloromethane (DCM) or Ethanol (96%)

  • Anhydrous sodium sulfate (B86663)

  • Rotary evaporator

  • Stirring plate and magnetic stir bar

  • Filter paper and funnel

  • Glassware (beakers, flasks)

  • Gas Chromatography-Mass Spectrometry (GC-MS) for analysis

Procedure:

  • Sample Preparation: Weigh 250 g of finely chopped dried chamomile flowers.

  • Extraction:

    • Place the chamomile powder in a large flask.

    • Add 2 L of dichloromethane (DCM).[3]

    • Stir the mixture for 2.5 hours at room temperature.[3]

  • Filtration: Filter the mixture through filter paper to separate the solid plant material from the solvent extract.

  • Drying: Dry the filtrate over anhydrous sodium sulfate to remove any residual water.

  • Solvent Evaporation: Concentrate the extract by removing the solvent using a rotary evaporator at a controlled temperature (e.g., 40°C) to obtain the crude essential oil.

  • Quantification: Analyze the chemical composition of the extracted oil and quantify the farnesene content using Gas Chromatography-Mass Spectrometry (GC-MS).[1][3]

Steam Distillation Protocol

This protocol details the extraction of farnesene-containing essential oil from chamomile flowers using steam distillation.

Materials and Equipment:

  • Fresh or dried chamomile flowers (300 g)

  • Steam distillation apparatus (including a still, condenser, and collection vessel)[1]

  • Heating mantle or steam generator

  • Separatory funnel

  • Anhydrous sodium sulfate

  • GC-MS for analysis

Procedure:

  • Apparatus Setup: Assemble the steam distillation apparatus as shown in the diagram below.

  • Sample Loading: Place 300 g of chamomile flowers into the still.[1]

  • Distillation:

    • Generate steam and pass it through the plant material. The steam will vaporize the volatile compounds, including farnesene.

    • The distillation process can be carried out for a period of 45 minutes to 8 hours.[1][5] A distillation time of 60 minutes at a pressure of 0.98 bar and a condensation flow rate of 30 or 60 ml/min has been shown to be effective.[1][2][4]

  • Condensation: The steam and volatile compound mixture is then passed through a condenser, where it cools and returns to a liquid state.

  • Separation: Collect the distillate, which will consist of an aqueous layer (hydrosol) and an oily layer (essential oil). Separate the essential oil from the hydrosol using a separatory funnel.

  • Drying: Dry the collected essential oil over anhydrous sodium sulfate.

  • Quantification: Determine the yield of the essential oil and analyze its farnesene content using GC-MS.[1]

Supercritical Fluid (CO2) Extraction Protocol

This protocol outlines the extraction of farnesene from chamomile flowers using supercritical carbon dioxide.

Materials and Equipment:

  • Dried and pulverized chamomile flowers (600 g)

  • Supercritical Fluid Extraction (SFE) system

  • High-purity CO2

  • Ethanol (as a co-solvent, optional)

  • GC-MS for analysis

Procedure:

  • Sample Preparation: Pulverize dried chamomile flowers to a consistent particle size.

  • Extraction:

    • Load 600 g of the pulverized plant material into the extraction vessel of the SFE system.[10]

    • Pressurize and heat the CO2 to bring it to a supercritical state. Effective conditions for chamomile have been reported at pressures ranging from 90 to 240 bar and temperatures between 40°C and 55°C.[6][7][8][9][10]

    • Maintain a constant flow of supercritical CO2 through the extraction vessel for a duration of 30 minutes to 5 hours.[6][7][8]

    • Optionally, a co-solvent like ethanol can be added to the CO2 to modify its polarity and enhance the extraction of certain compounds.[10]

  • Separation: The farnesene-rich extract is separated from the supercritical CO2 by reducing the pressure, which causes the CO2 to return to its gaseous state, leaving behind the extracted oil.

  • Collection: Collect the essential oil from the separator.

  • Quantification: Analyze the extract for its farnesene content and determine the overall yield using GC-MS.[10]

Visualization of Experimental Workflows

Solvent_Extraction_Workflow start Start prep Sample Preparation (250g Dried Chamomile) start->prep extraction Solvent Extraction (2L DCM, 2.5h stirring) prep->extraction filtration Filtration extraction->filtration drying Drying (Anhydrous Na2SO4) filtration->drying evaporation Solvent Evaporation (Rotary Evaporator) drying->evaporation analysis GC-MS Analysis evaporation->analysis end End analysis->end

Caption: Workflow for Solvent Extraction of Farnesene.

Steam_Distillation_Workflow start Start prep Sample Preparation (300g Chamomile Flowers) start->prep distillation Steam Distillation (45-60 min) prep->distillation condensation Condensation distillation->condensation separation Phase Separation (Separatory Funnel) condensation->separation drying Drying (Anhydrous Na2SO4) separation->drying analysis GC-MS Analysis drying->analysis end End analysis->end

Caption: Workflow for Steam Distillation of Farnesene.

SFE_Workflow start Start prep Sample Preparation (600g Pulverized Chamomile) start->prep extraction Supercritical CO2 Extraction (90-240 bar, 40-55°C) prep->extraction separation Depressurization & Separation extraction->separation collection Oil Collection separation->collection analysis GC-MS Analysis collection->analysis end End analysis->end

Caption: Workflow for Supercritical Fluid Extraction of Farnesene.

References

High-Titer Farnesene Production: A Deep Dive into Fed-Batch Fermentation Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – The burgeoning demand for farnesene (B8742651), a versatile sesquiterpene used in biofuels, polymers, cosmetics, and pharmaceuticals, has spurred significant research into optimizing its microbial production. Fed-batch fermentation of genetically engineered Saccharomyces cerevisiae has emerged as a leading strategy for achieving high titers of this valuable compound. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals engaged in the microbial production of farnesene.

Metabolic Engineering Strategies for Enhanced Farnesene Production

The cornerstone of high-titer farnesene production lies in the metabolic engineering of the host organism, typically S. cerevisiae. The primary objective is to channel the metabolic flux from the central carbon metabolism towards the synthesis of farnesyl pyrophosphate (FPP), the immediate precursor of farnesene.

Key metabolic engineering strategies include:

  • Upregulation of the Mevalonate (MVA) Pathway: The MVA pathway is the native route for isoprenoid precursor synthesis in yeast. Overexpression of key enzymes in this pathway, particularly HMG-CoA reductase (HMGR), is a critical step to increase the supply of FPP.[1][2][3]

  • Selection of an Efficient Farnesene Synthase (FS): The final enzymatic step is the conversion of FPP to farnesene, catalyzed by an FS. Screening for and expressing a highly active FS, such as those from Camellia sinensis (CsAFS) or soybean (Fsso), can significantly boost farnesene yields.[1][2]

  • Downregulation of Competing Pathways: To maximize the carbon flux towards farnesene, competing pathways that also utilize FPP are often downregulated. A primary target for downregulation or deletion is the squalene (B77637) synthase gene (ERG9), which diverts FPP to ergosterol (B1671047) biosynthesis.

Farnesene Biosynthesis Pathway Acetyl-CoA Acetyl-CoA Acetoacetyl-CoA Acetoacetyl-CoA Acetyl-CoA->Acetoacetyl-CoA HMG-CoA HMG-CoA Acetoacetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate HMGR Mevalonate-5-P Mevalonate-5-P Mevalonate->Mevalonate-5-P Mevalonate-5-PP Mevalonate-5-PP Mevalonate-5-P->Mevalonate-5-PP IPP IPP Mevalonate-5-PP->IPP DMAPP DMAPP IPP->DMAPP GPP GPP IPP->GPP FPP FPP IPP->FPP DMAPP->GPP GPP->FPP Farnesene Farnesene FPP->Farnesene Farnesene Synthase Squalene Squalene FPP->Squalene ERG9

Engineered farnesene biosynthesis pathway in S. cerevisiae.

Fed-Batch Fermentation Protocol for High-Titer Farnesene Production

Fed-batch fermentation is a superior cultivation strategy for farnesene production as it allows for high cell densities while avoiding the inhibitory effects of high substrate concentrations and the formation of overflow metabolites like ethanol (B145695).

1. Strain and Inoculum Preparation:

  • Strain: A metabolically engineered S. cerevisiae strain with an upregulated MVA pathway and a highly active farnesene synthase is used.

  • Inoculum: A two-stage seed culture is prepared. First, a single colony is inoculated into a 50 mL falcon tube containing 10 mL of YPD medium and incubated at 30°C and 250 rpm for 24 hours. Subsequently, the culture is transferred to a 1 L shake flask containing 200 mL of YPD medium and grown under the same conditions for 18-24 hours.

2. Bioreactor Setup and Batch Phase:

  • A 5 L bioreactor is prepared with 3 L of batch medium.

  • The bioreactor is inoculated with the seed culture to an initial OD600 of approximately 0.2.

  • The batch phase is carried out at 30°C. The pH is maintained at 5.5 with the addition of 5 M NH4OH. Dissolved oxygen (DO) is controlled at 30% of air saturation by cascading the agitation speed (from 400 to 800 rpm) and supplementing with pure oxygen if necessary.

3. Fed-Batch Phase:

  • The fed-batch phase is initiated upon the depletion of glucose from the batch medium, typically indicated by a sharp increase in DO and a decrease in the respiratory quotient (RQ).

  • An exponential feeding strategy is employed to maintain a constant specific growth rate. The feed rate (F) can be calculated using the following equation: F(t) = (μ / YX/S) * X0 * V0 * e^(μt) , where μ is the desired specific growth rate, YX/S is the biomass yield on substrate, X0 and V0 are the biomass concentration and volume at the start of the feed, and t is the time.

  • Alternatively, an RQ-controlled feeding strategy can be used, where the feed rate is adjusted to maintain the RQ at a setpoint (e.g., 1.1) to prevent ethanol formation.

  • The fed-batch phase continues for 120-168 hours.

Fed_Batch_Workflow cluster_Inoculum Inoculum Preparation cluster_Bioreactor Bioreactor Fermentation cluster_Process_Control Process Control Colony Colony Tube_Culture Tube_Culture Colony->Tube_Culture 24h, 30°C Shake_Flask Shake_Flask Tube_Culture->Shake_Flask 18-24h, 30°C Batch_Phase Batch_Phase Shake_Flask->Batch_Phase Inoculation Fed_Batch_Phase Fed_Batch_Phase Batch_Phase->Fed_Batch_Phase Glucose Depletion Control_Parameters_Batch T=30°C pH=5.5 DO=30% Batch_Phase->Control_Parameters_Batch Harvest Harvest Fed_Batch_Phase->Harvest 120-168h Control_Parameters_Fed Exponential or RQ-controlled feed Fed_Batch_Phase->Control_Parameters_Fed

General workflow for fed-batch farnesene production.

Media Composition

YPD Medium (per Liter):

  • 10 g Yeast Extract

  • 20 g Peptone

  • 20 g Dextrose

Batch Medium for Bioreactor (per Liter):

  • 20 g Glucose

  • 5 g (NH4)2SO4

  • 3 g KH2PO4

  • 0.5 g MgSO4·7H2O

  • 1 mL Vitamin Solution

  • 1 mL Trace Metal Solution

Feeding Medium (per Liter):

  • 500 g Glucose

  • 20 g (NH4)2SO4

  • 10 g KH2PO4

  • 2 g MgSO4·7H2O

  • 5 mL Vitamin Solution

  • 5 mL Trace Metal Solution

(Note: Vitamin and Trace Metal Solution compositions should be based on standard formulations for S. cerevisiae fermentation.)

Data Presentation

StrainFermentation Scale (L)Feeding StrategyTiter (g/L)Yield (g/g glucose)Productivity (g/L/h)Reference
Engineered S. cerevisiae5Fed-batch28.3--
Engineered S. cerevisiae5Fed-batch10.4--
Engineered Y. lipolytica2Fed-batch7.380.075-
Engineered S. cerevisiae-RQ-controlled exponential feed0.170--

Analytical Methods

Farnesene Quantification:

  • Extraction: An in-situ extraction is performed by adding an organic solvent (e.g., dodecane) to the bioreactor at a 1:10 ratio (v/v) to capture the volatile farnesene.

  • Sample Preparation: A 1 mL sample of the organic layer is taken from the bioreactor. An internal standard (e.g., caryophyllene) is added. The sample is then centrifuged to separate any aqueous phase.

  • GC-MS Analysis: The organic phase is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). A non-polar column (e.g., HP-5) is used for separation. Quantification is based on a standard curve of pure farnesene.

Biomass and Substrate Analysis:

  • Biomass: Cell density is monitored by measuring the optical density at 600 nm (OD600). Dry cell weight can be determined by filtering a known volume of culture, washing the cell pellet, and drying it to a constant weight.

  • Glucose: Glucose concentration in the supernatant is measured using a HPLC system with a refractive index (RI) detector.

Conclusion

The combination of targeted metabolic engineering and carefully controlled fed-batch fermentation provides a robust and scalable platform for the high-titer production of farnesene. The protocols and data presented herein offer a comprehensive guide for researchers seeking to establish and optimize their own farnesene production processes. Further improvements in strain engineering and fermentation strategies are expected to continue driving farnesene titers towards economically viable levels for a wide range of industrial applications.

References

Application Notes and Protocols for the Downstream Processing and Purification of Farnesane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Farnesane (2,6,10-trimethyldodecane) is a C15 branched-chain alkane that has emerged as a high-performance, renewable biofuel, particularly as a "drop-in" replacement for jet fuel and diesel.[1] It is produced via the catalytic hydrogenation of farnesene (B8742651), a sesquiterpene that can be sustainably manufactured through the fermentation of sugars by metabolically engineered microorganisms like Saccharomyces cerevisiae.[1][2] The overall production process involves microbial fermentation to produce farnesene, recovery of farnesene from the fermentation broth, hydrogenation to this compound, and final purification.[2][3]

Effective downstream processing and purification are critical to remove impurities from the fermentation broth and the hydrogenation reaction, ensuring the final this compound product meets the stringent specifications required for its applications. This document provides detailed protocols and data for the key stages of this compound purification, from initial recovery to final quality assessment.

Overall Downstream Processing Workflow

The conversion of microbially-produced farnesene into pure this compound involves several distinct stages. The typical workflow begins with the recovery of farnesene from the fermentation culture, followed by a chemical modification step and concluding with high-purity distillation.

cluster_0 Farnesene Production & Recovery cluster_1 Chemical Conversion cluster_2 This compound Purification & QC Fermentation Fermentation (Engineered Yeast) Recovery Farnesene Recovery (e.g., Solvent Extraction) Fermentation->Recovery Fermentation Broth Hydrogenation Catalytic Hydrogenation Recovery->Hydrogenation Crude Farnesene Purification Purification (e.g., Vacuum Distillation) Hydrogenation->Purification Crude this compound QC Quality Control (GC-MS Analysis) Purification->QC Purified this compound cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Interpretation Sample Purified this compound Dilution Dilute with Hexane Sample->Dilution Vial Transfer to GC Vial Dilution->Vial Injection Inject into GC-MS Vial->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometry Detection Separation->Detection Chromatogram Analyze Chromatogram (Peak Integration) Detection->Chromatogram MassSpec Analyze Mass Spectra (Compound ID) Detection->MassSpec Report Generate Purity Report Chromatogram->Report MassSpec->Report

References

Application of Farnesane in Jet Fuel Blends: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

Introduction

Farnesane, a C15 isoparaffin (2,6,10-trimethyldodecane), is a promising biosynthetic sustainable aviation fuel (SAF) blendstock.[1][2] Produced from the hydrogenation of farnesene (B8742651), which is derived from the fermentation of sugars by genetically engineered microorganisms, this compound offers a renewable alternative to conventional petroleum-based jet fuels.[3] Its application in commercial aviation is approved by ASTM D7566 Annex A3 for blends of up to 10% with conventional Jet A or Jet A-1 fuel.[4][5] This document provides detailed application notes and protocols for researchers and professionals interested in the evaluation and implementation of this compound in jet fuel blends.

This compound as a Sustainable Aviation Fuel (SAF)

This compound is classified as a Synthesized Iso-Paraffin (SIP) and is produced through a process known as Hydroprocessed Fermented Sugars to Synthetic Isoparaffins (HFS-SIP).[6][7] This production pathway involves the microbial conversion of sugars (e.g., from sugarcane) into farnesene, which is subsequently hydroprocessed to yield this compound.[3] This bio-based production process can significantly reduce greenhouse gas emissions compared to conventional jet fuel.[8]

Key advantages of this compound as a jet fuel blendstock include:

  • High Energy Density: this compound possesses a high energy density, which is a critical performance parameter for aviation fuels.[9]

  • Similar Combustion Properties to Jet A-1: Studies have shown that this compound exhibits combustion behavior similar to that of conventional Jet A-1 fuel.[1]

  • Reduced Emissions: The use of this compound blends can lead to a reduction in particulate matter and other harmful emissions.[1]

Data Presentation: this compound vs. Jet A-1

The following tables summarize the key physical and chemical properties of neat this compound, a 10% this compound blend with Jet A-1, and conventional Jet A-1 fuel. These values are compiled from various sources and are intended for comparative purposes.

Table 1: Physical and Chemical Properties of this compound and Jet A-1

PropertyTest MethodNeat this compound10% this compound in Jet A-1Jet A-1Units
Composition
Chemical Formula-C15H32BlendApprox. C12H23-
Molar Mass-212.41Blend~170 g/mol
Density
Density at 15°CASTM D1298/D4052~773~775-785775 - 840 kg/m ³
Viscosity
Kinematic Viscosity at -20°CASTM D445~14.1~7.5 - 8.0≤ 8.0mm²/s
Combustion Properties
Net Heat of CombustionASTM D4809~44.5~43.0 - 43.5≥ 42.8MJ/kg
Low-Temperature Properties
Freezing PointASTM D2386/D5972< -60< -50≤ -47°C
Volatility
Flash PointASTM D93/D56~107~40-45≥ 38°C
Distillation Range (10% recovered)ASTM D86~250~170-180≤ 205°C
Distillation Range (Final Boiling Point)ASTM D86~260~280-290≤ 300°C
Other Properties
Sulfur ContentASTM D2622/D5453< 1< 15≤ 3000mg/kg
Aromatic ContentASTM D13190~15-20≤ 25vol%

Note: The properties of the 10% this compound blend are estimates and can vary depending on the specific properties of the Jet A-1 base fuel.

Experimental Protocols

This section outlines the general procedures for key experiments used to evaluate the properties and performance of this compound and its blends with jet fuel. For detailed, step-by-step instructions, it is essential to consult the full, current versions of the referenced ASTM standards.

Determination of Kinematic Viscosity (ASTM D445)

Principle: This method measures the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer at a controlled temperature.[10]

Apparatus:

  • Calibrated glass capillary viscometer (e.g., Cannon-Fenske or Ubbelohde type)

  • Constant temperature bath with a precision of ±0.02°C

  • Timing device accurate to 0.1 seconds

  • Thermometer with appropriate range and accuracy

Procedure Overview:

  • Select a viscometer with a capillary size appropriate for the expected viscosity of the sample.

  • Filter the sample through a fine-mesh screen to remove any particulate matter.

  • Charge the viscometer with the sample in accordance with the viscometer's instructions.

  • Place the viscometer in the constant temperature bath and allow it to equilibrate for at least 30 minutes.

  • Using suction or pressure, draw the liquid into the working capillary to a point above the upper timing mark.

  • Measure the time required for the meniscus of the liquid to flow from the upper to the lower timing mark.

  • Repeat the measurement to ensure repeatability.

  • Calculate the kinematic viscosity by multiplying the average flow time by the viscometer calibration constant.[11]

Determination of Net Heat of Combustion (ASTM D4809)

Principle: This method determines the heat of combustion of a liquid hydrocarbon fuel by burning a weighed sample in a bomb calorimeter under controlled conditions.[12][13]

Apparatus:

  • Bomb calorimeter assembly

  • Oxygen bomb

  • Sample crucible

  • Firing wire and ignition circuit

  • Temperature measuring device (e.g., platinum resistance thermometer)

  • Analytical balance

Procedure Overview:

  • Weigh a precise amount of the fuel sample into the crucible.

  • Place the crucible in the bomb, and attach the firing wire.

  • Assemble the bomb and charge it with high-pressure oxygen (typically 20-30 atm).

  • Place the bomb in the calorimeter, which is filled with a known amount of water.

  • Allow the system to reach thermal equilibrium.

  • Ignite the sample and record the temperature rise of the water in the calorimeter.

  • Correct the temperature rise for heat losses and the heat of formation of acids.

  • Calculate the gross heat of combustion from the corrected temperature rise and the heat capacity of the calorimeter.

  • Calculate the net heat of combustion by correcting for the heat of vaporization of the water formed during combustion.[14]

Flammability Limits (ASTM E681)

Principle: This test method determines the lower and upper concentration limits of flammability of a chemical vapor in air at a specified temperature and pressure.[15][16]

Apparatus:

  • Closed spherical glass test vessel (typically 5-12 liters)

  • Ignition source (e.g., spark electrodes)

  • Pressure and temperature sensors

  • Vacuum pump and gas/vapor metering system

Procedure Overview:

  • Evacuate the test vessel and introduce a known partial pressure of the fuel vapor.

  • Introduce air into the vessel to reach atmospheric pressure, creating a known fuel-air mixture.

  • After a mixing period, activate the ignition source.

  • Visually observe whether flame propagation occurs. Flame propagation is typically defined as the upward and outward movement of the flame front.[17]

  • Repeat the test with varying fuel concentrations to determine the minimum concentration that supports flame propagation (Lower Flammability Limit - LFL) and the maximum concentration (Upper Flammability Limit - UFL).[18]

Ignition Delay Time Measurement using a Shock Tube

Principle: A shock tube is used to rapidly heat and pressurize a fuel-air mixture, and the time delay until ignition is measured.[1][19]

Apparatus:

  • High-pressure shock tube with driver and driven sections

  • Diaphragm to separate the two sections

  • Pressure transducers and optical sensors (e.g., for OH* chemiluminescence)

  • Data acquisition system

Procedure Overview:

  • Prepare a homogeneous mixture of the fuel vapor and air at a known equivalence ratio.

  • Introduce the mixture into the driven section of the shock tube.

  • Pressurize the driver section with a high-pressure gas (e.g., helium).

  • Rupture the diaphragm, which generates a shock wave that propagates through the fuel-air mixture, compressing and heating it.

  • The ignition delay time is the time between the passage of the shock wave and the onset of ignition, which is detected by a sharp pressure rise and/or the emission of light from the combustion reaction.[20][21]

Laminar Burning Velocity Measurement

Principle: The laminar burning velocity is the speed at which a steady, one-dimensional, laminar flame propagates into a stationary, unburned fuel-air mixture. Several methods can be used for its determination, including the constant volume combustion bomb method and the Bunsen burner method.[22][23][24]

Apparatus (Constant Volume Bomb Method):

  • Spherical combustion vessel with a central ignition system

  • High-speed pressure transducer

  • Data acquisition system

Procedure Overview (Constant Volume Bomb Method):

  • Introduce a known mixture of fuel vapor and air into the combustion vessel.

  • Ignite the mixture at the center of the vessel.

  • Record the pressure rise as the spherical flame propagates outwards.

  • The laminar burning velocity is calculated from the rate of pressure rise using a thermodynamic model of the combustion process.[25]

Mandatory Visualizations

Farnesene Biosynthesis Pathway in Saccharomyces cerevisiae

The following diagram illustrates the engineered mevalonate (B85504) pathway in Saccharomyces cerevisiae for the production of farnesene.

Farnesene_Biosynthesis AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA ERG10 HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA ERG13 Mevalonate Mevalonate HMGCoA->Mevalonate tHMG1 MevalonateP Mevalonate-P Mevalonate->MevalonateP ERG12 MevalonatePP Mevalonate-PP MevalonateP->MevalonatePP ERG8 IPP Isopentenyl-PP (IPP) MevalonatePP->IPP MVD1 DMAPP Dimethylallyl-PP (DMAPP) IPP->DMAPP IDI1 GPP Geranyl-PP (GPP) IPP->GPP ERG20 FPP Farnesyl-PP (FPP) IPP->FPP ERG20 DMAPP->GPP ERG20 GPP->FPP ERG20 Farnesene Farnesene FPP->Farnesene Farnesene Synthase Sterols Sterols FPP->Sterols ERG9

Caption: Engineered mevalonate pathway for farnesene production in yeast.

Experimental Workflow for Alternative Jet Fuel Approval (ASTM D4054)

The following diagram outlines the multi-tiered process for the qualification and approval of new aviation turbine fuels, as guided by ASTM D4054.[26][27][28]

ASTM_D4054_Workflow cluster_tier1 Tier 1: Fuel Specification & Properties cluster_tier2 Tier 2: Fit-for-Purpose Properties cluster_tier3 Tier 3: Component Rig Testing cluster_tier4 Tier 4: Full-Scale Engine & Aircraft Testing T1_Analysis Chemical & Physical Property Analysis (e.g., Density, Viscosity, Flash Point) T1_Report Tier 1 Research Report T1_Analysis->T1_Report T2_Analysis Detailed Performance Testing (e.g., Thermal Stability, Lubricity, Material Compatibility) T1_Report->T2_Analysis OEM Review & Approval T2_Report Tier 2 Research Report T2_Analysis->T2_Report T3_Testing Fuel System & Engine Component Tests (e.g., Pumps, Nozzles, Combustors) T2_Report->T3_Testing OEM Review & Approval T4_Testing Engine Performance & Emissions Testing Flight Tests T3_Testing->T4_Testing Successful Rig Tests Final_Approval ASTM D7566 Annex Approval T4_Testing->Final_Approval Successful Engine & Flight Tests

Caption: ASTM D4054 workflow for alternative jet fuel approval.

References

Application Notes and Protocols for the Use of Farnesane as a Diesel Additive

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Farnesane, a C15 isoprenoid and the hydrogenated form of farnesene (B8742651), presents a promising renewable alternative and additive for diesel fuel.[1][2] Derived from the fermentation of sugars from sources like sugarcane, it offers several advantages, including a high cetane number, lack of sulfur and aromatics, and the potential for reduced greenhouse gas emissions.[1] These application notes provide a comprehensive overview of this compound's properties as a diesel additive and detailed protocols for its evaluation.

Data Presentation: Properties of this compound and its Blends

The following tables summarize the key fuel properties of this compound compared to conventional diesel fuel and its isomerized form.

Table 1: Key Fuel Properties of this compound vs. Conventional Diesel

PropertyThis compoundConventional Diesel (Typical)Test Method
Cetane Number ~6040-55ASTM D613
Density @ 15°C (g/mL) ~0.7690.82 - 0.85ASTM D1298/D4052
Kinematic Viscosity @ 40°C (mm²/s) ~1.71.9 - 4.1ASTM D445
Lower Heating Value (MJ/kg) ~44~42.9ASTM D240
Flash Point (°C) >55>52ASTM D93
Cloud Point (°C) ~ -52~ -10ASTM D2500
Sulfur Content 0<15 ppm (ULSD)ASTM D5453
Aromatic Content (wt%) 0>20ASTM D1319

Table 2: Performance of Hydrogenated Farnesene Isomers (HFI) vs. This compound and Diesel

PropertyHFIThis compoundConventional Diesel (Typical)
Density @ 15°C (g/mL) 0.8520.7690.82 - 0.85
Gravimetric NHOC (MJ/kg) 43.3344~42.9
Volumetric NHOC (MJ/L) ~36.92~33.84~35.18 - 36.47
Kinematic Viscosity @ 40°C (mm²/s) 3.25~1.71.9 - 4.1
Derived Cetane Number (DCN) 406040-55

Experimental Protocols

Protocol 1: Production of this compound from Farnesene

This protocol outlines the two-step process of producing farnesene through fermentation and its subsequent hydrogenation to this compound.

Part A: Farnesene Production via Fermentation

  • Feedstock Preparation:

    • Utilize a sugar source such as sugarcane syrup or lignocellulosic hydrolysate.[3][4]

    • Prepare a fermentation medium containing the carbon source, nitrogen sources (e.g., NaNO₃), phosphates (e.g., K₂HPO₄, KH₂PO₄), and essential minerals (e.g., MgSO₄, FeSO₄, ZnSO₄, MnSO₄).

  • Strain Preparation:

    • Use a genetically engineered strain of Saccharomyces cerevisiae optimized for β-farnesene production.

    • Prepare a shake flask culture of the yeast strain.

  • Fermentation:

    • Inoculate a seed culture medium with the shake flask strain and incubate for 12-24 hours with shaking.

    • Transfer the seed culture to a larger fermentation vessel containing the production medium.

    • Maintain the fermentation under controlled conditions (e.g., 30-50 hours).

  • Product Recovery:

    • At the end of the fermentation, add a flocculating agent to the fermentation broth to facilitate the separation of yeast cells.

    • Collect the supernatant containing the β-farnesene.

Part B: Hydrogenation of Farnesene to this compound

  • Catalyst Preparation:

    • Use a commercial 10% Palladium on carbon (Pd/C) catalyst.

  • Hydrogenation Reaction:

    • Place the recovered farnesene in a suitable high-pressure reactor.

    • Add the Pd/C catalyst.

    • Pressurize the reactor with hydrogen gas to approximately 500 psi.

    • Maintain the reaction temperature between 25-50°C.

    • The reaction is typically carried out without a solvent.

  • Product Purification:

    • After the reaction is complete, filter the mixture to remove the catalyst.

    • The resulting product is this compound.

Protocol 2: Blending and Characterization of this compound-Diesel Fuel
  • Blending:

    • Prepare various blends of this compound with a base diesel fuel (e.g., ULSD) on a volume/volume basis. Common blends for testing include 10%, 20%, and 30% this compound.

    • Ensure thorough mixing of the blends.

  • Fuel Property Testing:

    • Conduct a comprehensive analysis of the fuel properties of the blends according to ASTM D975 specifications.

    • Cetane Number: Determine the cetane number of the blends using a Cooperative Fuel Research (CFR) engine according to ASTM D613.

    • Kinematic Viscosity: Measure the kinematic viscosity at 40°C using a calibrated glass capillary viscometer as per ASTM D445.

    • Distillation Characteristics: Determine the boiling range of the fuel blends at atmospheric pressure according to ASTM D86.

    • Flash Point: Measure the flash point using a Pensky-Martens closed-cup tester following the ASTM D93 procedure.

    • Density: Measure the density at 15°C using a hydrometer or a digital density meter.

    • Cloud Point and Pour Point: Determine the cold flow properties of the blends.

Protocol 3: Engine Performance and Emissions Testing
  • Engine and Dynamometer Setup:

    • Utilize a suitable diesel engine mounted on an engine dynamometer. The engine should be representative of the target application (e.g., a light-duty or heavy-duty diesel engine).

    • Equip the dynamometer with sensors to measure torque, speed, and fuel consumption.

  • Test Cycle:

    • Conduct engine tests under various steady-state operating conditions (e.g., different speeds and loads) as defined by standards like ISO 8178. This allows for a comprehensive evaluation of the fuel's performance across the engine's operating map.

  • Performance Measurement:

    • For each test condition and fuel blend, record the following parameters:

      • Engine speed (RPM)

      • Engine torque (Nm)

      • Fuel consumption rate (g/h or kg/h )

    • Calculate Brake Specific Fuel Consumption (BSFC) and thermal efficiency.

  • Emissions Measurement:

    • Use a comprehensive exhaust gas analysis system to measure the concentrations of key pollutants.

    • Gaseous Emissions (HC, CO, NOx): Use appropriate analyzers such as a Flame Ionization Detector (FID) for total hydrocarbons (THC), a Non-Dispersive Infrared (NDIR) analyzer for CO and CO₂, and a Chemiluminescence Detector (CLD) for NOx.

    • Particulate Matter (PM): Collect particulate matter on a filter from a diluted exhaust sample and determine the mass gravimetrically.

    • Follow the procedures outlined in the ISO 8178 standard for exhaust emission measurement.

Mandatory Visualizations

Farnesane_Production_Workflow cluster_fermentation Farnesene Production cluster_hydrogenation Hydrogenation Sugar_Source Sugar Source (e.g., Sugarcane) Fermentation Fermentation (S. cerevisiae) Sugar_Source->Fermentation Farnesene β-Farnesene Fermentation->Farnesene Hydrogenation_Process Hydrogenation (Pd/C catalyst, H2) Farnesene->Hydrogenation_Process This compound This compound Hydrogenation_Process->this compound Experimental_Evaluation_Workflow This compound This compound Additive Blending Blending This compound->Blending Diesel Base Diesel Fuel Diesel->Blending Fuel_Characterization Fuel Property Characterization (ASTM Standards) Blending->Fuel_Characterization Engine_Testing Engine Dynamometer Testing (ISO 8178) Blending->Engine_Testing Results Results & Conclusion Fuel_Characterization->Results Performance_Analysis Performance Analysis (BSFC, Efficiency) Engine_Testing->Performance_Analysis Emissions_Analysis Emissions Analysis (HC, CO, NOx, PM) Engine_Testing->Emissions_Analysis Performance_Analysis->Results Emissions_Analysis->Results Farnesane_Benefits_Pathway This compound This compound High_Cetane High Cetane Number This compound->High_Cetane No_Sulfur No Sulfur This compound->No_Sulfur No_Aromatics No Aromatics This compound->No_Aromatics Reduced_Ignition_Delay Reduced Ignition Delay High_Cetane->Reduced_Ignition_Delay Reduced_SOx Reduced SOx Emissions No_Sulfur->Reduced_SOx Reduced_PM Reduced Particulate Matter (PM) No_Aromatics->Reduced_PM Improved_Combustion Improved Combustion Efficiency Reduced_HC_CO Reduced HC & CO Emissions Improved_Combustion->Reduced_HC_CO Engine_Performance Potential for Improved Engine Performance Improved_Combustion->Engine_Performance Reduced_Ignition_Delay->Improved_Combustion

References

Investigating the Antibiotic Properties of Farnesane-Type Sesquiterpenoids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for investigating the antibiotic properties of farnesane-type sesquiterpenoids. The information is intended to guide researchers in the screening and characterization of these natural compounds as potential novel antibacterial agents.

Introduction to this compound-Type Sesquiterpenoids and their Antibiotic Potential

This compound-type sesquiterpenoids are a class of C15 isoprenoids characterized by an acyclic or cyclic farnesyl skeleton. These compounds are widely distributed in the plant kingdom and have been identified as promising sources of new antimicrobial agents. Their lipophilic nature is thought to facilitate interaction with and disruption of bacterial cell membranes, leading to antibacterial effects. Recent studies have highlighted the activity of specific this compound-type sesquiterpenoids against clinically relevant pathogens, including drug-resistant strains of Staphylococcus aureus and Acinetobacter baumannii.[1][2][3][4][5] Beyond direct bactericidal or bacteriostatic effects, some of these compounds have also demonstrated the ability to inhibit biofilm formation, a key virulence factor in many chronic infections.[1]

Quantitative Data on Antibiotic Activity

The following table summarizes the reported minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values for select this compound-type sesquiterpenoids against pathogenic bacteria.

Compound NameChemical Structure (Simplified)Test OrganismMIC (µg/mL)MBC (µg/mL)Source
9-hydroxynerolidol (E)-3,7,11-trimethyldodeca-1,6,10-triene-3,9-diolStaphylococcus aureus (Methicillin-resistant)75>300[1]
Acinetobacter baumannii150>300[1]
9-oxonerolidol (E)-10-hydroxy-2,6,10-trimethyldodeca-2,6,11-trien-4-oneStaphylococcus aureus (Methicillin-resistant)150>300[1]
Acinetobacter baumannii150>300[1]
Chiliadenol B (E)-10-hydroxy-2,6,10-trimethyl-dodeca-6,11-dien-4-oneStaphylococcus aureus (Methicillin-resistant)>300>300[1]
Acinetobacter baumannii>300>300[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established methods and can be adapted for the specific this compound-type sesquiterpenoids under investigation.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the determination of the MIC of a this compound-type sesquiterpenoid using the broth microdilution method in a 96-well plate format.

Materials:

  • Test this compound-type sesquiterpenoid

  • Bacterial strains (e.g., S. aureus, A. baumannii)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

  • Sterile pipette tips and reservoirs

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar (B569324) plate, select 3-5 isolated colonies of the test bacterium.

    • Inoculate the colonies into a tube containing 5 mL of CAMHB.

    • Incubate at 37°C with shaking until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Test Compound Dilutions:

    • Dissolve the this compound-type sesquiterpenoid in a suitable solvent (e.g., DMSO) to create a stock solution.

    • In a 96-well plate, add 100 µL of sterile CAMHB to wells 2 through 12 of a designated row.

    • Add 200 µL of the stock solution (at twice the highest desired test concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and repeating this process down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial inoculum to wells 1 through 11.

    • The final volume in each well will be 200 µL.

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Interpretation of Results:

    • The MIC is the lowest concentration of the this compound-type sesquiterpenoid that completely inhibits visible growth of the bacterium.

Determination of Minimum Bactericidal Concentration (MBC)

This protocol is performed following the MIC assay to determine the concentration of the compound that results in bacterial death.

Materials:

  • Results from the MIC assay

  • Tryptic Soy Agar (TSA) plates

  • Sterile pipette tips

  • Incubator (37°C)

Procedure:

  • Subculturing from MIC Wells:

    • From each well of the MIC plate that shows no visible growth, take a 10 µL aliquot.

    • Spot-inoculate the aliquot onto a TSA plate.

    • Also, plate an aliquot from the growth control well to ensure the viability of the inoculum.

  • Incubation:

    • Incubate the TSA plates at 37°C for 18-24 hours.

  • Interpretation of Results:

    • The MBC is the lowest concentration of the this compound-type sesquiterpenoid that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., no colony growth on the agar plate).

Biofilm Inhibition Assay using Crystal Violet

This protocol quantifies the ability of a this compound-type sesquiterpenoid to inhibit biofilm formation.

Materials:

  • Test this compound-type sesquiterpenoid

  • Bacterial strains

  • Tryptic Soy Broth (TSB) supplemented with 1% glucose

  • Sterile 96-well flat-bottom microtiter plates

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic Acid

  • Phosphate-buffered saline (PBS)

  • Plate reader (570 nm)

Procedure:

  • Biofilm Formation:

    • Prepare a bacterial suspension as described in the MIC protocol and dilute it to approximately 1 x 10⁶ CFU/mL in TSB with 1% glucose.

    • In a 96-well plate, add 100 µL of the bacterial suspension to each well.

    • Add 100 µL of the this compound-type sesquiterpenoid at various concentrations (prepared by serial dilution) to the wells. Include a growth control (no compound).

    • Incubate the plate at 37°C for 24 hours without shaking.

  • Staining:

    • Carefully aspirate the medium and planktonic cells from each well.

    • Gently wash the wells twice with 200 µL of PBS.

    • Air-dry the plate for 15-20 minutes.

    • Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

    • Remove the crystal violet solution and wash the wells three times with 200 µL of sterile distilled water.

  • Quantification:

    • Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.

    • Incubate for 15 minutes at room temperature.

    • Transfer 125 µL of the solubilized crystal violet to a new flat-bottom 96-well plate.

    • Measure the absorbance at 570 nm using a plate reader.

    • The percentage of biofilm inhibition is calculated as: [(OD_control - OD_treated) / OD_control] x 100.

Visualizations

Experimental Workflow for Antibiotic Property Investigation

G cluster_0 Initial Screening cluster_1 Bactericidal Activity cluster_2 Anti-Biofilm Activity A Prepare this compound-Type Sesquiterpenoid Stock Solution C Perform Broth Microdilution (96-well plate) A->C I Co-incubate bacteria and compound (96-well plate, 24h) A->I B Prepare Bacterial Inoculum (0.5 McFarland) B->C B->I D Incubate (37°C, 18-24h) C->D E Determine MIC (Lowest concentration with no visible growth) D->E F Subculture from non-turbid MIC wells to agar plates E->F Proceed with non-turbid wells G Incubate (37°C, 18-24h) F->G H Determine MBC (Lowest concentration with no growth) G->H J Wash and Stain with Crystal Violet I->J K Solubilize Stain and Measure Absorbance J->K L Calculate % Biofilm Inhibition K->L

Caption: Workflow for investigating the antibiotic properties of this compound-type sesquiterpenoids.

Proposed Mechanism of Action and Signaling Pathway

G cluster_0 Bacterial Cell Membrane Cell Membrane DNA DNA Replication & Protein Synthesis Membrane->DNA Disruption leads to ion leakage & metabolic stress Biofilm Biofilm Formation Death Cell Death Biofilm->Death Inhibition increases susceptibility QS Quorum Sensing QS->Biofilm Adhesion Cell Adhesion Adhesion->Biofilm DNA->Death FTS This compound-Type Sesquiterpenoid FTS->Membrane Intercalates and disrupts membrane integrity FTS->QS Interferes with signaling molecules FTS->Adhesion Inhibits initial attachment

Caption: Proposed mechanism of this compound-type sesquiterpenoids against bacteria.

References

Troubleshooting & Optimization

Technical Support Center: Improving Farnesane Yield from Microbial Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving farnesane yield from microbial fermentation.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Low or No this compound/Farnesene (B8742651) Production

Q: My engineered microbial strain is producing very low titers or no detectable this compound/farnesene. What are the initial troubleshooting steps?

A: Low or absent product titers are a common challenge in metabolic engineering. A systematic approach is crucial to pinpoint the bottleneck. Here are the initial steps:

  • Verify Strain Genetics:

    • Sequencing: Confirm the successful integration and correct sequence of your heterologous genes (e.g., farnesene synthase, genes of the mevalonate (B85504) (MVA) pathway).

    • Expression Analysis: Use RT-qPCR or proteomics to confirm the transcription and translation of the inserted genes. Poor expression of key enzymes like a codon-optimized α-farnesene synthase can limit production.[1][2]

  • Assess Precursor Availability: The biosynthesis of this compound relies on the precursor farnesyl pyrophosphate (FPP), which is derived from the MVA pathway. Insufficient FPP is a frequent limiting factor.[3][4]

    • Precursor Feeding: Supplement your culture medium with mevalonate. A significant increase in this compound yield upon mevalonate addition strongly suggests a bottleneck in the upper MVA pathway.

    • Metabolic Flux Analysis: If available, use techniques like 13C-Metabolic Flux Analysis (13C-MFA) to quantify the carbon flux through the central metabolic pathways and identify bottlenecks in precursor supply.[]

  • Enzyme Activity and Selection:

    • Enzyme Origin: The choice of farnesene synthase is critical. Synthases from different organisms exhibit varying activities in microbial hosts. It is recommended to screen farnesene synthases from various sources to find one with high catalytic efficiency. For example, α-farnesene synthase from Camellia sinensis (CsAFS) has shown efficient production in Saccharomyces cerevisiae.

    • Codon Optimization: Ensure that the codons of your heterologous genes are optimized for your expression host (e.g., E. coli or S. cerevisiae) to prevent poor translation.

Issue 2: Poor Cell Growth of Engineered Strain

Q: My microbial cells show significantly reduced growth rates after introducing the this compound biosynthesis pathway. What could be the cause and how can I mitigate this?

A: Poor cell growth is often indicative of metabolic burden or the toxicity of intermediates or the final product.

  • Metabolic Burden: Overexpression of multiple heterologous genes can place a significant metabolic load on the host, diverting resources from essential cellular processes.

    • Promoter Strength: Use promoters of varying strengths to control the expression levels of pathway genes. Sometimes, weaker promoters or inducible promoters can lead to better overall productivity by balancing pathway flux with cell health.

    • Gene Copy Number: High-copy number plasmids can exacerbate metabolic burden. Consider integrating the pathway genes into the host chromosome or using low-copy number plasmids. Decreasing the copy number of overexpressed 3-hydroxy-3-methylglutaryl-coenzyme (HMGR) has been shown to improve α-farnesene titers.

  • Toxicity of Intermediates or Product: Accumulation of certain metabolic intermediates or the final this compound/farnesene product can be toxic to the cells.

    • In Situ Product Removal: Implement a two-phase fermentation system by adding an organic solvent overlay (e.g., dodecane) to the culture medium. This compound is hydrophobic and will partition into the organic phase, reducing its concentration in the aqueous phase and alleviating product toxicity.

    • Pathway Balancing: Ensure that the activities of the enzymes in the pathway are well-balanced to prevent the accumulation of any single intermediate to toxic levels.

Issue 3: this compound/Farnesene Yield is Sub-optimal Despite Good Cell Growth

Q: My engineered strain grows well, but the this compound/farnesene yield is still not at the desired level. How can I further optimize the production?

A: Once you have a strain that grows robustly, the focus shifts to maximizing the metabolic flux towards your product and optimizing the fermentation environment.

  • Enhancing Precursor Supply:

    • Overexpress MVA Pathway Genes: Increase the expression of key enzymes in the MVA pathway to boost the supply of FPP. Overexpressing enzymes like HMG-CoA reductase (HMGR) is a common strategy.

    • Downregulate Competing Pathways: Reduce the flux towards competing pathways that also utilize FPP. For example, down-regulating or inactivating squalene (B77637) synthase (ERG9 in yeast) can redirect FPP towards farnesene production.

  • Optimizing Fermentation Conditions:

    • Medium Composition: Systematically optimize the components of your fermentation medium, including the carbon source, nitrogen source, phosphate (B84403) levels, and trace elements. For instance, supplementing the medium with specific amino acids like valine, serine, proline, and lysine (B10760008) has been shown to enhance β-farnesene production in Yarrowia lipolytica.

    • Process Parameters: Optimize physical parameters such as pH, temperature, and dissolved oxygen levels. A two-stage fermentation process, with distinct conditions for growth and production phases, can be beneficial.

    • Fed-Batch Fermentation: Employ a fed-batch strategy to maintain optimal nutrient concentrations, avoid substrate inhibition, and achieve higher cell densities and product titers.

  • Cofactor Engineering: The biosynthesis of isoprenoids is dependent on cofactors like NADPH and ATP.

    • Enhance Cofactor Regeneration: Engineer the host's central metabolism to increase the regeneration of NADPH and ATP. For example, rationally modifying the NADPH and ATP regeneration pathways in Pichia pastoris has been shown to increase α-farnesene production.

Frequently Asked Questions (FAQs)

Q1: Which microbial host is better for this compound production, E. coli or S. cerevisiae?

A1: Both E. coli and S. cerevisiae have been successfully engineered for this compound/farnesene production, and the choice depends on the specific project goals and available resources.

  • S. cerevisiae (yeast) is a eukaryotic host that naturally possesses the MVA pathway for isoprenoid biosynthesis. This provides a native metabolic background that can be readily engineered. High titers of α-farnesene, up to 28.3 g/L, have been achieved in S. cerevisiae through fed-batch fermentation.

  • E. coli is a prokaryotic host with a rapid growth rate and well-established genetic tools. While it naturally uses the MEP pathway for isoprenoid synthesis, the heterologous expression of the MVA pathway has been shown to be effective for farnesene production. Engineered E. coli strains have produced up to 380.0 mg/L of α-farnesene.

Q2: What is the role of farnesyl pyrophosphate (FPP) in this compound production?

A2: FPP is the direct precursor for the synthesis of farnesene, which can then be hydrogenated to this compound. Farnesene synthases catalyze the conversion of FPP to farnesene. Therefore, maximizing the intracellular pool of FPP is a primary objective in metabolic engineering strategies for improving this compound yield.

Q3: How can I quantify the amount of this compound/farnesene produced by my microbial culture?

A3: this compound/farnesene is typically extracted from the fermentation broth (and the organic overlay if used) with a suitable solvent (e.g., hexane (B92381) or ethyl acetate). The extracted samples are then analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification. A standard curve of purified farnesene is used to determine the concentration in the samples.

Q4: Are there any strategies to improve the stability of the engineered production strain over multiple generations?

A4: Plasmid instability can lead to a loss of productivity over time. To ensure stable expression of the biosynthetic pathway, it is recommended to integrate the genes into the host chromosome. This leads to more stable, albeit sometimes lower, levels of expression compared to high-copy number plasmids.

Data Presentation

Table 1: Improvement of α-Farnesene Titer in Saccharomyces cerevisiae through Metabolic and Enzyme Engineering.

Engineering StrategyHost StrainTiter (mg/L)Fold IncreaseReference
Expression of Fsso (α-farnesene synthase from soybean) and MVA pathway overexpressionS. cerevisiae190.5-
Decreased copies of overexpressed HMGRS. cerevisiae417.82.2
Co-expression of Fsso and HMGR under GAL promoter, inactivation of DPP1S. cerevisiae1163.76.1
Construction of a prototrophic strainS. cerevisiae1477.27.8
Fed-batch fermentation in a 5 L bioreactorS. cerevisiae10,40054.6
Screening of CsAFS (α-farnesene synthase from Camellia sinensis)S. cerevisiae 4741--
Increased metabolic flux of MVA pathwayS. cerevisiae 4741--
Site-directed mutagenesis of CsAFS (CsAFSW281C)S. cerevisiae 4741--
N-terminal SKIK tag on CsAFSW281C (shake-flask)S. cerevisiae 47412,800-
Fed-batch fermentation in a 5 L bioreactorS. cerevisiae 474128,300-

Table 2: Improvement of α-Farnesene Titer in E. coli through Metabolic Engineering.

Engineering StrategyHost StrainTiter (mg/L)Fold IncreaseReference
Initial production with codon-optimized α-farnesene synthase and exogenous MVA pathwayE. coli1.2-
Augmentation of metabolic flux for FPP synthesisE. coli-1.6 - 48.0
Protein fusion of FPP synthase and α-farnesene synthaseE. coli380.0317

Experimental Protocols

Protocol 1: General Shake-Flask Cultivation for Farnesene Production Screening

  • Strain Activation: Inoculate a single colony of the engineered microbial strain from an agar (B569324) plate into a test tube containing 5 mL of appropriate liquid medium (e.g., YPD for S. cerevisiae or LB for E. coli with relevant antibiotics). Incubate at 30°C (for yeast) or 37°C (for bacteria) with shaking at 200-250 rpm overnight.

  • Seed Culture: Inoculate 1 mL of the overnight culture into a 250 mL flask containing 50 mL of fresh medium. Incubate under the same conditions for 12-24 hours.

  • Production Culture: Inoculate a 250 mL flask containing 50 mL of production medium to an initial OD600 of 0.1-0.2 with the seed culture.

  • Two-Phase Cultivation: For in situ product removal, add a 10-20% (v/v) overlay of an inert organic solvent like dodecane (B42187) to the production culture at the time of inoculation or after a certain period of cell growth.

  • Induction (if applicable): If using an inducible promoter system, add the appropriate inducer (e.g., IPTG for E. coli or galactose for yeast) at the desired cell density (e.g., mid-log phase).

  • Incubation: Incubate the production culture for 72-120 hours under the optimized temperature and shaking conditions.

  • Sampling and Analysis: At regular intervals, withdraw samples for OD600 measurement (cell density) and farnesene quantification via GC-MS.

Protocol 2: Fed-Batch Fermentation in a 5 L Bioreactor

  • Inoculum Preparation: Prepare a seed culture as described in Protocol 1, scaling up the volume as needed for the bioreactor.

  • Bioreactor Preparation: Sterilize the 5 L bioreactor containing the initial batch medium.

  • Inoculation: Inoculate the bioreactor with the seed culture to the desired starting OD600.

  • Batch Phase: Run the fermentation in batch mode until the initial carbon source is nearly depleted. During this phase, control the temperature, pH (e.g., by automatic addition of acid/base), and dissolved oxygen (DO) at their set points. The DO is typically controlled by cascading the agitation speed and airflow rate.

  • Fed-Batch Phase: Once the initial carbon source is consumed (indicated by a sharp increase in DO), start the feeding of a concentrated nutrient solution. The feeding strategy can be pre-defined (e.g., exponential feeding to maintain a constant growth rate) or based on feedback control (e.g., DO-stat or pH-stat).

  • Product Extraction: If not using an in situ extraction method, the product can be recovered from the broth at the end of the fermentation.

  • Monitoring: Throughout the fermentation, monitor key parameters such as cell density, substrate consumption, and this compound/farnesene production.

Mandatory Visualizations

Farnesane_Biosynthesis_Pathway Acetyl_CoA Acetyl-CoA Acetoacetyl_CoA Acetoacetyl-CoA Acetyl_CoA->Acetoacetyl_CoA HMG_CoA HMG-CoA Acetoacetyl_CoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMGR Mevalonate_5P Mevalonate-5-P Mevalonate->Mevalonate_5P Mevalonate_5PP Mevalonate-5-PP Mevalonate_5P->Mevalonate_5PP IPP Isopentenyl Pyrophosphate (IPP) Mevalonate_5PP->IPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP GPP Geranyl Pyrophosphate (GPP) DMAPP->GPP FPP Farnesyl Py pyrophosphate (FPP) GPP->FPP Farnesene Farnesene FPP->Farnesene Farnesene Synthase This compound This compound Farnesene->this compound Hydrogenation

Caption: The Mevalonate (MVA) pathway for this compound biosynthesis.

Farnesane_Yield_Improvement_Workflow cluster_0 Strain Engineering cluster_1 Fermentation Optimization cluster_2 Analysis cluster_3 Outcome Host_Selection Host Selection (E. coli / S. cerevisiae) Pathway_Construction Pathway Construction (MVA Pathway Genes) Host_Selection->Pathway_Construction Enzyme_Screening Farnesene Synthase Screening & Engineering Pathway_Construction->Enzyme_Screening Pathway_Optimization Metabolic Pathway Optimization Enzyme_Screening->Pathway_Optimization Media_Optimization Media Optimization (C/N source, etc.) Pathway_Optimization->Media_Optimization Process_Optimization Process Parameter Optimization (pH, Temp, DO) Media_Optimization->Process_Optimization Fed_Batch Fed-Batch Strategy Development Process_Optimization->Fed_Batch In_Situ_Removal In Situ Product Removal Fed_Batch->In_Situ_Removal Quantification This compound/Farnesene Quantification (GC-MS) In_Situ_Removal->Quantification High_Yield High this compound Yield Quantification->High_Yield

Caption: A general workflow for improving this compound yield.

References

Technical Support Center: Overcoming Farnesene Toxicity in Microbial Hosts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with farnesene (B8742651) toxicity in microbial hosts.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of farnesene toxicity to microbial hosts?

A1: Farnesene, like many other biofuels, exerts its toxicity primarily through the disruption of cell membranes. Its hydrophobic nature allows it to accumulate in the lipid bilayer, leading to increased membrane fluidity and permeability. This disruption can impair essential membrane functions, such as maintaining proton gradients, nutrient transport, and cellular signaling, ultimately leading to reduced cell viability and productivity.[1]

Q2: Which microbial hosts are commonly used for farnesene production, and how does their tolerance compare?

A2: Saccharomyces cerevisiae (baker's yeast) and Escherichia coli are the two most common hosts for farnesene production. S. cerevisiae generally exhibits higher intrinsic tolerance to many biofuels, including farnesene, due to its robust cell wall and membrane composition. However, the choice of host often depends on the specific metabolic engineering strategies employed and the desired production scale.

Q3: What are the key metabolic pathways to engineer for increased farnesene production and tolerance?

A3: The primary pathway for terpenoid biosynthesis, including farnesene, is the mevalonate (B85504) (MVA) pathway in yeast and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in bacteria.[2][3] Engineering these pathways to increase the precursor supply of farnesyl pyrophosphate (FPP) is a common strategy. Additionally, balancing the supply of cofactors like NADPH is crucial for optimal farnesene production.[2]

Q4: Can farnesene production be improved by modifying the farnesene synthase enzyme?

A4: Yes, enzyme engineering of farnesene synthase (FS) can significantly enhance production. Strategies include screening for FS from different plant sources to find the most active variant and using site-directed mutagenesis to improve its catalytic efficiency and substrate affinity.[4]

Troubleshooting Guides

Issue 1: Low Farnesene Titer and Yield
Possible Cause Troubleshooting Step
Insufficient Precursor (FPP) Supply Overexpress key enzymes in the MVA (e.g., tHMG1, ERG19 in yeast) or MEP (e.g., dxs, ispG, ispH in E. coli) pathway.
Suboptimal Farnesene Synthase Activity Screen for more active farnesene synthase variants from different organisms. Perform codon optimization of the FS gene for the host organism.
Cofactor (NADPH) Imbalance Overexpress genes involved in NADPH regeneration, such as those in the pentose (B10789219) phosphate (B84403) pathway (e.g., zwf).
Product Toxicity Implement strategies to enhance host tolerance, such as membrane engineering or adaptive laboratory evolution (see below).
Issue 2: Poor Cell Growth and Viability in the Presence of Farnesene
Possible Cause Troubleshooting Step
Membrane Disruption Engineer the cell membrane by altering the fatty acid composition. For example, expressing a cis-trans isomerase (Cti) can increase the proportion of trans-unsaturated fatty acids, leading to a more rigid membrane.
General Stress Response Not Activated Overexpress global stress response regulators (e.g., heat shock proteins) to help cells cope with the toxic effects of farnesene.
Accumulation of Intracellular Farnesene Engineer and overexpress efflux pumps to actively transport farnesene out of the cell, reducing its intracellular concentration.
Lack of Adaptation to Farnesene Employ Adaptive Laboratory Evolution (ALE) to select for strains with improved tolerance to high concentrations of farnesene.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on improving farnesene production, which often correlates with enhanced tolerance.

Table 1: Improvement of α-Farnesene Production in Saccharomyces cerevisiae

Engineering Strategy α-Farnesene Titer (g/L) Fold Increase Reference
Initial Strain--
Screened CsAFS--
Increased MVA flux--
CsAFSW281C variant--
SKIK∼CsAFSW281C variant (shake-flask)2.8-
SKIK∼CsAFSW281C variant (fed-batch)28.3-

Table 2: Improvement of β-Farnesene Production in Zymomonas mobilis

Engineering Strategy β-Farnesene Titer (mg/L) Fold Increase Reference
Ptet–AaBFS~12.51
Pgap–AaBFS25.73 ± 0.31~2
Multiple Plasmids (Pgap–AaBFS)41.00 ± 0.40~3.3
Genomic Multi-locus Integration (Pgap–AaBFS)48.33 ± 3.40~3.9
Overexpression of dxs, ispG, and ispH73.30 ± 0.71~5.9
Fermentation Optimization159.70 ± 7.21~13

Experimental Protocols

Protocol 1: Adaptive Laboratory Evolution (ALE) for Farnesene Tolerance

This protocol describes a general procedure for improving the farnesene tolerance of a microbial strain through serial passaging in the presence of increasing concentrations of farnesene.

  • Initial Culture: Inoculate the parent microbial strain in a suitable liquid medium.

  • Sub-inhibitory Farnesene Concentration: Determine the sub-inhibitory concentration of farnesene that allows for noticeable but not complete growth inhibition.

  • Serial Passaging:

    • Grow the culture in the medium containing the sub-inhibitory concentration of farnesene until it reaches the late exponential or early stationary phase.

    • Transfer a small aliquot of this culture to fresh medium with the same or a slightly increased concentration of farnesene.

    • Repeat this process for multiple generations (typically 50-100).

  • Isolation of Tolerant Mutants: After a significant improvement in growth is observed at a higher farnesene concentration, plate the evolved culture on solid medium to isolate single colonies.

  • Characterization of Evolved Strains: Screen the isolated colonies for their tolerance to farnesene by measuring their growth rates in the presence of various farnesene concentrations. Sequence the genomes of the most tolerant strains to identify the mutations responsible for the enhanced tolerance.

Protocol 2: Membrane Engineering via cis-trans Isomerase (Cti) Expression

This protocol outlines the steps to engineer the cell membrane of E. coli for improved tolerance to farnesene by expressing a cis-trans isomerase.

  • Gene Acquisition: Obtain the coding sequence for the cis-trans isomerase (Cti) from a solvent-tolerant bacterium like Pseudomonas aeruginosa.

  • Vector Construction: Clone the cti gene into an appropriate expression vector under the control of a suitable promoter for expression in E. coli.

  • Transformation: Transform the expression vector into the desired E. coli host strain.

  • Expression and Verification: Induce the expression of Cti and verify its activity by analyzing the fatty acid composition of the cell membrane using gas chromatography-mass spectrometry (GC-MS). Look for an increase in the proportion of trans-unsaturated fatty acids.

  • Tolerance Assessment: Evaluate the farnesene tolerance of the engineered strain by comparing its growth and viability to the wild-type strain in the presence of different concentrations of farnesene.

Visualizations

Farnesene_Toxicity_and_Tolerance_Strategies cluster_toxicity Farnesene Toxicity cluster_strategies Tolerance Engineering Strategies cluster_outcome Desired Outcome Farnesene High Intracellular Farnesene Concentration Membrane Membrane Disruption (Increased Fluidity) Farnesene->Membrane Functions Impaired Membrane Functions (Proton gradient, transport) Membrane->Functions Viability Reduced Cell Growth and Viability Functions->Viability ALE Adaptive Laboratory Evolution (ALE) Viability->ALE Selection Pressure Metabolic Metabolic Engineering (Precursor & Cofactor Supply) Tolerance Increased Farnesene Tolerance Metabolic->Tolerance Enzyme Enzyme Engineering (Farnesene Synthase) Production Enhanced Farnesene Production Enzyme->Production MembraneEng Membrane Engineering (Fatty Acid Composition) MembraneEng->Tolerance ALE->Tolerance Export Efflux Pump Engineering Export->Tolerance StressResponse General Stress Response Activation StressResponse->Tolerance Tolerance->Production

Caption: Overview of farnesene toxicity and tolerance strategies.

ALE_Workflow Start Parental Strain Culture1 Culture with Sub-inhibitory Farnesene Start->Culture1 Passage Serial Passaging (Increasing Farnesene) Culture1->Passage Evolved Evolved Population Passage->Evolved Isolate Isolate Single Colonies Evolved->Isolate Screen Screen for Tolerance Isolate->Screen Analyze Genomic Analysis Screen->Analyze Best Most Tolerant Strain Analyze->Best

Caption: Experimental workflow for Adaptive Laboratory Evolution (ALE).

Yeast_Stress_Response cluster_mapk MAPK Pathways cluster_other Other Pathways Farnesene_Stress Farnesene Stress (Membrane Damage) HOG HOG Pathway Farnesene_Stress->HOG CWI Cell Wall Integrity (CWI) Pathway Farnesene_Stress->CWI PKA cAMP-PKA Pathway Farnesene_Stress->PKA TOR TOR Pathway Farnesene_Stress->TOR Stress_Genes Activation of Stress Response Genes HOG->Stress_Genes CWI->Stress_Genes Growth_Arrest Cell Cycle Arrest & Growth Regulation PKA->Growth_Arrest TOR->Growth_Arrest Adaptation Cellular Adaptation & Survival Stress_Genes->Adaptation Growth_Arrest->Adaptation

References

Technical Support Center: Optimizing Codon Usage for Farnesene Synthase Expression

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the codon optimization and expression of farnesene (B8742651) synthase.

Frequently Asked Questions (FAQs)

Q1: What is codon optimization and why is it necessary for farnesene synthase expression?

A1: Codon optimization is the process of modifying the codons in a gene sequence to match the codon usage preference of the expression host, such as E. coli or Saccharomyces cerevisiae.[1] Different organisms exhibit codon usage bias, meaning they preferentially use certain codons for a given amino acid.[2] By replacing rare codons in the farnesene synthase gene with those frequently used by the host, translational efficiency can be significantly improved, leading to higher protein yields.[1] This is particularly crucial for the heterologous expression of plant-derived enzymes like farnesene synthase, which may have a very different codon bias compared to the microbial host.[3]

Q2: How do I choose the right expression host for my farnesene synthase gene?

A2: Both E. coli and Saccharomyces cerevisiae are commonly used hosts for producing farnesene.[4][5] The choice depends on several factors:

  • E. coli : Offers rapid growth and high protein expression levels. It is generally easier to manipulate genetically.[3] However, as a prokaryote, it may lack the necessary machinery for proper folding and post-translational modifications of some eukaryotic proteins.

  • S. cerevisiae : As a eukaryote, it possesses the machinery for post-translational modifications and can be more suitable for expressing complex eukaryotic enzymes. It also has a native mevalonate (B85504) (MVA) pathway, which produces the precursor for farnesene synthesis.[5][6]

Q3: What is the Codon Adaptation Index (CAI) and how should I interpret it?

A3: The Codon Adaptation Index (CAI) is a measure of the relative adaptiveness of the codon usage of a gene towards the codon usage of highly expressed genes in a particular organism.[7][8] CAI values range from 0 to 1, with higher values indicating a higher proportion of the most abundant codons and a greater likelihood of high-level gene expression.[9] When optimizing your farnesene synthase gene, a significant increase in the CAI value (e.g., from 0.72 to 0.96) suggests a higher potential for translation efficiency in the host.[2]

Q4: Besides codon usage, what other factors should I consider when designing my expression construct?

A4: Several factors beyond codon usage can influence expression:

  • Promoter Strength : Use a strong, inducible promoter (e.g., T7 for E. coli, GAL1 for S. cerevisiae) to control the timing and level of farnesene synthase expression.[5]

  • Ribosome Binding Site (RBS) : In E. coli, a strong Shine-Dalgarno sequence is crucial for efficient translation initiation.[2]

  • mRNA Secondary Structure : Stable hairpin structures near the translation start site can hinder ribosome binding and reduce protein expression.[10][11] Codon optimization tools should be used to minimize such structures.

  • Fusion Tags : N-terminal tags like GST or GB1 can sometimes improve expression levels and solubility.[12]

Troubleshooting Guide

Problem 1: Low or no farnesene synthase expression after codon optimization.

Possible Cause Solution
Inefficient Transcription Quantify farnesene synthase mRNA levels using RT-qPCR. If levels are low, ensure you are using a strong promoter and that the induction conditions are optimal.
mRNA Instability Analyze the 5' and 3' untranslated regions (UTRs) of your transcript. Avoid AU-rich elements in the 5' UTR which can destabilize mRNA.[2]
Suboptimal Codon Optimization Strategy There are different philosophies for codon optimization, such as "optimization" (replacing all rare codons) versus "harmonization" (maintaining some rare codons to mimic the host's natural frequency). If one strategy fails, consider trying the other.[12]
Toxicity of Farnesene Synthase High-level expression of a foreign protein can be toxic to the host. Try using a lower induction temperature (e.g., 16-25°C) or a lower concentration of the inducer to slow down protein synthesis.

Problem 2: High farnesene synthase expression, but low farnesene yield.

Possible Cause Solution
Precursor (Farnesyl Pyrophosphate - FPP) Limitation The host's native metabolic pathway may not produce enough FPP to support high levels of farnesene synthesis. Overexpress key enzymes in the upstream mevalonate (MVA) pathway in both E. coli and S. cerevisiae.[3][13][14]
Enzyme Inactivity Confirm that the expressed farnesene synthase is active. Perform an in vitro enzyme assay with purified protein and FPP substrate.
Subcellular Localization Issues Ensure the farnesene synthase is localized to the cytoplasm where FPP is synthesized.
Product Toxicity or Volatility Farnesene can be toxic to cells at high concentrations or may evaporate from the culture. Implement an in situ product recovery method, such as a two-phase fermentation system with an organic overlay (e.g., dodecane), to capture the farnesene.

Quantitative Data Summary

The following tables summarize the impact of codon optimization and metabolic engineering on farnesene production in E. coli and S. cerevisiae.

Table 1: Farnesene Production in Engineered E. coli

Engineering Strategy Initial Production (mg/L) Final Production (mg/L) Fold Increase Reference
Codon-optimized α-farnesene synthase + exogenous MVA pathway1.2380.0~317[3]
Fusion of FPP synthase and α-farnesene synthase--1.6 to 48.0[3]

Table 2: Farnesene Production in Engineered S. cerevisiae

Engineering Strategy Production (mg/L) Reference
Overexpression of MVA pathway and soybean α-farnesene synthase (Fsso)190.5[5][6][15]
Decreasing copies of overexpressed HMGR417.8[5][6][15]
Co-expression of Fsso and HMGR with DPP1 inactivation1163.7[5][6][15]
Prototrophic strain construction1477.2[5][6][15]
Fed-batch fermentation10,400[5][6][15]
SKIK~CsAFSW281C variant in shake-flask2,800[13]
SKIK~CsAFSW281C variant in fed-batch fermentation28,300[13]

Experimental Protocols

Protocol 1: Codon Optimization and Gene Synthesis

  • Obtain the amino acid sequence of the desired farnesene synthase.

  • Utilize a codon optimization software tool . Many gene synthesis companies offer free online tools.[2]

  • Select the target expression host (E. coli K12 or Saccharomyces cerevisiae).

  • The software will replace the original codons with those most frequently used in the selected host, aiming for a high Codon Adaptation Index (CAI).[2]

  • Analyze and adjust for mRNA stability . The tool should help minimize strong secondary structures in the 5' region of the mRNA.[2]

  • Incorporate necessary regulatory elements , such as a Shine-Dalgarno sequence for E. coli.[2]

  • Add restriction sites to the ends of the sequence for cloning into your expression vector.

  • Synthesize the optimized gene through a commercial service.

Protocol 2: Quantification of Farnesene Synthase mRNA by RT-qPCR

This protocol provides a general framework for quantifying mRNA levels.[16][17][18]

  • RNA Extraction : Isolate total RNA from your induced and uninduced cultures using a standard method like TRIzol reagent or a commercial kit.

  • RNA Quality and Quantity Assessment : Determine the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop). Check RNA integrity using gel electrophoresis.

  • DNase Treatment : Treat the RNA samples with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis : Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and appropriate primers (oligo(dT)s, random hexamers, or gene-specific primers).[19]

  • qPCR : Perform real-time PCR using the synthesized cDNA as a template. Use primers specific to your farnesene synthase gene and a reference (housekeeping) gene for normalization (e.g., gapA for E. coli, ACT1 for S. cerevisiae).

  • Data Analysis : Calculate the relative expression of the farnesene synthase gene using the ΔΔCt method.

Protocol 3: Quantification of Farnesene Synthase Protein by Western Blot

This protocol outlines the general steps for western blot analysis.[20][21][22]

  • Protein Extraction : Lyse the cells from your induced and uninduced cultures to release the total protein.

  • Protein Quantification : Determine the total protein concentration of each lysate using a protein assay (e.g., Bradford or BCA assay).

  • SDS-PAGE : Separate the proteins by size by running equal amounts of total protein from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer : Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting :

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to your farnesene synthase (or a tag if it's a fusion protein).

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection : Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Quantification : Use densitometry software to quantify the band intensities. Normalize the farnesene synthase band intensity to a loading control (e.g., a housekeeping protein) to determine relative expression levels.

Protocol 4: Quantification of Farnesene by GC-MS

This protocol provides a general guideline for farnesene quantification.[23][24][25]

  • Sample Preparation :

    • If using a two-phase culture system, collect the organic phase (e.g., dodecane).

    • If not, extract the farnesene from the culture medium and/or cell pellet using a suitable organic solvent (e.g., hexane (B92381) or ethyl acetate).

  • GC-MS Analysis :

    • Inject a small volume (e.g., 1 µL) of the organic extract into the GC-MS system.

    • Use a suitable GC column (e.g., HP-5MS).

    • Set up a temperature program to separate the farnesene from other compounds. A typical program might start at a low temperature and ramp up to a higher temperature.

  • Data Analysis :

    • Identify the farnesene peak in the chromatogram based on its retention time and mass spectrum compared to an authentic farnesene standard.

    • Quantify the amount of farnesene by comparing the peak area to a standard curve generated with known concentrations of the farnesene standard.

Visualizations

CodonOptimizationWorkflow cluster_design Design & Synthesis cluster_cloning Cloning & Transformation cluster_expression Expression & Analysis get_seq Obtain Farnesene Synthase Amino Acid Sequence codon_opt Codon Optimization (Select Host: E. coli or S. cerevisiae) get_seq->codon_opt analyze_mrna Analyze & Minimize mRNA Secondary Structure codon_opt->analyze_mrna add_elements Add Regulatory Elements & Restriction Sites analyze_mrna->add_elements gene_synth Gene Synthesis add_elements->gene_synth clone_vector Clone into Expression Vector gene_synth->clone_vector transform Transform into Host Organism clone_vector->transform induce Induce Protein Expression transform->induce analyze_protein Analyze Protein Expression (Western Blot) induce->analyze_protein analyze_mrna_exp Analyze mRNA Levels (RT-qPCR) induce->analyze_mrna_exp analyze_farnesene Quantify Farnesene (GC-MS) induce->analyze_farnesene

Caption: Workflow for codon optimization and expression of farnesene synthase.

TroubleshootingFlow decision decision result result start Start Farnesene Production Experiment check_expression Check Farnesene Synthase Expression (Western Blot) start->check_expression is_expressed Protein Expressed? check_expression->is_expressed check_yield Measure Farnesene Yield (GC-MS) is_expressed->check_yield Yes troubleshoot_expression Troubleshoot Expression: - Check mRNA levels (RT-qPCR) - Review codon optimization - Check for toxicity is_expressed->troubleshoot_expression No is_yield_high Yield High? check_yield->is_yield_high success Experiment Successful is_yield_high->success Yes troubleshoot_yield Troubleshoot Yield: - Check FPP precursor supply - Perform enzyme activity assay - Implement product recovery is_yield_high->troubleshoot_yield No troubleshoot_expression->check_expression troubleshoot_yield->check_yield

Caption: Troubleshooting logic for farnesene synthase expression experiments.

References

Technical Support Center: Troubleshooting Low Farnesyl Pyrophosphate (FPP) Precursor Supply

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals encountering challenges with low farnesyl pyrophosphate (FPP) precursor supply in their experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address specific issues you may face.

Frequently Asked Questions (FAQs)

Q1: What is farnesyl pyrophosphate (FPP) and why is it important in my experiments?

A1: Farnesyl pyrophosphate (FPP) is a critical intermediate metabolite in the mevalonate (B85504) pathway. It serves as a precursor for the biosynthesis of a wide array of essential molecules, including sterols (like cholesterol), dolichols, ubiquinone, and isoprenylated proteins. FPP is the substrate for protein farnesyltransferase (FTase), which attaches a farnesyl group to target proteins, a process crucial for their proper localization and function. Therefore, a sufficient supply of FPP is vital for numerous cellular processes, and its depletion can significantly impact experimental outcomes.

Q2: I suspect low FPP levels in my cell culture. What are the common causes?

A2: Low FPP levels can stem from several factors:

  • Inhibition of the Mevalonate Pathway: The most common cause is the use of inhibitors that target enzymes upstream of FPP synthesis.

    • Statins (e.g., Lovastatin, Atorvastatin): These drugs inhibit HMG-CoA reductase, the rate-limiting enzyme of the mevalonate pathway, thereby reducing the overall flux and depleting downstream metabolites, including FPP.[1][2]

    • Nitrogen-containing bisphosphonates (N-BPs) (e.g., Zoledronic Acid, Alendronate): These compounds directly inhibit FPP synthase (FPPS), the enzyme that produces FPP.[3][4]

  • Genetic Manipulations: Knockdown or knockout of genes encoding enzymes in the mevalonate pathway, such as HMG-CoA reductase or FPP synthase, will lead to reduced FPP production.

  • Metabolic Imbalance: In engineered metabolic pathways, an imbalance in enzyme expression levels can create bottlenecks. For instance, insufficient HMG-CoA reductase activity can lead to the accumulation of upstream intermediates like HMG-CoA and a deficit of downstream products like FPP.[5]

  • Nutrient Deprivation: Although less common in standard cell culture conditions, a lack of essential precursors for the mevalonate pathway, which originates from acetyl-CoA, could theoretically limit FPP synthesis.

Q3: What are the downstream consequences of low FPP supply that I might observe in my experiments?

A3: Depletion of the FPP pool can lead to several observable effects:

  • Reduced Protein Prenylation: Specifically, farnesylation of proteins will be impaired. This can affect the function of key signaling proteins like Ras and Rho GTPases, impacting cell growth, proliferation, and cytoskeletal organization.

  • Decreased Cholesterol Synthesis: As FPP is a precursor for cholesterol, its depletion will lead to lower cellular cholesterol levels. This can affect membrane fluidity and the function of membrane-associated proteins.

  • Cell Cycle Arrest and Apoptosis: In many cancer cell lines, reduced FPP and subsequent lack of protein prenylation can induce cell cycle arrest, typically at the G0/G1 phase, and trigger apoptosis.

  • Altered Cellular Signaling: The dysfunction of farnesylated proteins can disrupt numerous signaling pathways, leading to a wide range of cellular phenotypes depending on the specific proteins and cell type.

Q4: How can I experimentally confirm that my FPP levels are low?

A4: You can directly measure intracellular FPP concentrations using analytical techniques or assess the activity of downstream pathways affected by FPP levels.

  • Direct Quantification:

    • LC-MS/MS: Liquid chromatography-tandem mass spectrometry is a highly sensitive and specific method for quantifying FPP in cell lysates or tissues.

    • Enzymatic/HPLC Assay: A non-radioactive method involves extracting isoprenoids, using recombinant farnesyltransferase to attach FPP to a fluorescently labeled peptide, and then quantifying the product by HPLC.

  • Indirect Assessment:

    • Western Blot for Unprenylated Proteins: Use antibodies that specifically recognize the unprenylated form of farnesylated proteins (e.g., Ras). An increase in the unprenylated form suggests a deficit in FPP.

    • Measure Downstream Products: Assess the levels of cholesterol or ubiquinone, although this is a more indirect measure and can be influenced by other factors.

Troubleshooting Guides

This section provides practical guidance for addressing issues related to low FPP supply.

Guide 1: My cells are showing a phenotype consistent with low FPP (e.g., growth arrest, apoptosis), but I'm not using any known inhibitors. What should I check?

Possible Cause 1: Unexpected Inhibition of the Mevalonate Pathway

  • Troubleshooting Step: Review all components of your cell culture medium and experimental reagents for any compounds that may have off-target effects on the mevalonate pathway. Some small molecules or natural product extracts can have uncharacterized inhibitory effects.

  • Verification: Perform a rescue experiment by supplementing the culture with mevalonate or FPP precursors like farnesol (B120207) (FOH) or geranylgeraniol (B1671449) (GGOH). If the phenotype is reversed, it strongly suggests a block in the mevalonate pathway.

Possible Cause 2: Issues with Genetically Modified Cell Lines

  • Troubleshooting Step: If you are using a genetically modified cell line, verify the expression and activity of the targeted enzyme in the mevalonate pathway. Sequence the relevant genes to ensure no unintended mutations have occurred.

  • Verification: Measure the activity of the enzyme (e.g., HMG-CoA reductase or FPPS) using the protocols provided below.

Guide 2: I am using a statin to intentionally lower FPP, but I want to rescue the farnesylation defect without restoring cholesterol synthesis. How can I do this?

Solution: Supplement with FPP Precursors

You can bypass the statin-induced block by providing downstream metabolites.

  • Farnesol (FOH) Supplementation: Farnesol can be taken up by cells and phosphorylated to FPP, thus restoring protein farnesylation.

  • Geranylgeraniol (GGOH) Supplementation: If you also need to rescue geranylgeranylation, GGOH can be added. It will be phosphorylated to geranylgeranyl pyrophosphate (GGPP).

Important Considerations:

  • Toxicity: Farnesol and geranylgeraniol can be toxic to cells at higher concentrations. It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line. IC50 values for farnesol-induced growth inhibition can range from 25 to 250 µM in various cancer cell lines.

  • Solubility: These isoprenoid alcohols are lipophilic and may require a carrier like BSA or be dissolved in a small amount of ethanol (B145695) or DMSO before being added to the culture medium.

Experimental Protocols

Protocol 1: Quantification of Intracellular FPP by LC-MS/MS

This protocol provides a general workflow. Specific parameters will need to be optimized for your instrument.

1. Sample Preparation (Cell Lysate):

  • Culture cells to the desired density (e.g., ~1-5 x 10^6 cells).
  • Wash cells twice with ice-cold PBS.
  • Scrape cells in 1 mL of ice-cold 80% methanol.
  • Transfer the cell suspension to a microcentrifuge tube.
  • Sonicate the sample on ice (e.g., 3 cycles of 10 seconds on, 30 seconds off).
  • Centrifuge at 14,000 x g for 10 minutes at 4°C.
  • Transfer the supernatant to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.
  • Resuspend the dried extract in an appropriate volume of the initial mobile phase (e.g., 100 µL) for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Column: A reversed-phase C18 column is typically used.
  • Mobile Phase: A common mobile phase system consists of:
  • A: 10 mM ammonium (B1175870) carbonate with 0.1% ammonium hydroxide (B78521) in water.
  • B: 0.1% ammonium hydroxide in acetonitrile/methanol (75/25).
  • Gradient: A gradient elution from low to high organic phase is used to separate the analytes.
  • Mass Spectrometry: Operate the mass spectrometer in negative ion mode with multiple reaction monitoring (MRM). The specific precursor and product ion transitions for FPP need to be determined.

Troubleshooting for LC-MS/MS Quantification of FPP:

IssuePossible CauseSuggested Solution
Weak or No Signal Poor extraction efficiency.Optimize the extraction solvent and procedure. Ensure complete cell lysis.
FPP degradation.Keep samples on ice or at 4°C throughout the preparation. Analyze samples promptly after extraction.
Ion suppression from matrix effects.Improve sample cleanup (e.g., using solid-phase extraction). Dilute the sample. Use a stable isotope-labeled internal standard.
Poor Peak Shape Column overload.Dilute the sample or inject a smaller volume.
Inappropriate mobile phase.Ensure the pH and composition of the mobile phase are optimal for FPP.
Column contamination.Flush the column with a strong solvent or replace it.
Retention Time Shifts Inconsistent mobile phase preparation.Prepare fresh mobile phase daily and ensure accurate composition.
Fluctuations in column temperature.Use a column oven to maintain a stable temperature.
Air bubbles in the system.Purge the pumps and ensure all connections are tight.
Protocol 2: HMG-CoA Reductase Activity Assay (Colorimetric)

This protocol is based on commercially available kits that measure the decrease in NADPH absorbance at 340 nm.

1. Reagent Preparation:

  • Prepare the assay buffer, NADPH solution, and HMG-CoA substrate solution according to the kit manufacturer's instructions. Keep all components on ice.

2. Assay Procedure (96-well plate format):

  • Sample Wells: Add your sample containing HMG-CoA reductase (e.g., cell lysate) to the wells.
  • Positive Control: Add the provided HMG-CoA reductase enzyme.
  • Inhibitor Control (optional): Add the provided inhibitor (e.g., pravastatin (B1207561) or atorvastatin) and the enzyme.
  • Blank/Background Control: Add assay buffer instead of the enzyme.
  • Adjust the volume of all wells with assay buffer.
  • Add the NADPH solution to all wells.
  • Initiate the reaction by adding the HMG-CoA substrate solution.
  • Immediately measure the absorbance at 340 nm in a kinetic mode at 37°C for 10-20 minutes, taking readings every 1-2 minutes.

3. Calculation:

  • Calculate the rate of NADPH consumption (decrease in A340) in the linear range of the reaction.
  • Subtract the background rate from all sample and control rates.
  • Enzyme activity is proportional to the rate of NADPH consumption.

Troubleshooting for HMG-CoA Reductase Activity Assay:

IssuePossible CauseSuggested Solution
High Background Signal Contaminating enzymes in the sample that oxidize NADPH.Prepare a blank control with the sample but without the HMG-CoA substrate to measure and subtract this background activity.
Low or No Activity Inactive enzyme.Ensure proper storage and handling of the enzyme and cell lysates. Avoid repeated freeze-thaw cycles.
Presence of inhibitors in the sample buffer.Dialyze the sample against the assay buffer to remove potential inhibitors.
Non-linear Reaction Rate Substrate depletion.Use a lower concentration of the enzyme or a shorter reaction time.
Enzyme instability.Ensure the assay is performed at the optimal pH and temperature.
Protocol 3: FPP Synthase (FPPS) Activity Assay (Radiochemical)

This assay measures the incorporation of radioactive isopentenyl pyrophosphate ([14C]IPP) into farnesyl pyrophosphate.

1. Reaction Mixture:

  • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 5 mM DTT).
  • Add substrates: unlabeled geranyl pyrophosphate (GPP) and [14C]isopentenyl pyrophosphate (IPP).
  • Add the enzyme source (purified FPPS or cell/tissue extract).

2. Assay Procedure:

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
  • Stop the reaction by adding a quench solution (e.g., saturated NaCl).
  • Hydrolyze the pyrophosphate esters to alcohols by adding acid phosphatase.
  • Extract the radioactive products (farnesol) with an organic solvent (e.g., hexane (B92381) or ethyl acetate).
  • Measure the radioactivity in the organic phase using a scintillation counter.

3. Calculation:

  • The amount of radioactivity incorporated into the organic phase is proportional to the FPPS activity.

Troubleshooting for FPPS Activity Assay:

IssuePossible CauseSuggested Solution
High Background Radioactivity Incomplete separation of substrates and products.Optimize the extraction procedure to ensure that unreacted [14C]IPP is not carried over into the organic phase.
Low or No Activity Inactive enzyme.Verify the integrity of the enzyme preparation. Ensure optimal assay conditions (pH, temperature, cofactor concentrations).
Presence of inhibitors.If using cell extracts, consider dialysis to remove small molecule inhibitors.
Inconsistent Results Pipetting errors with radioactive materials.Use calibrated pipettes and exercise care when handling small volumes of radioactive substrates.

Quantitative Data Summary

Table 1: Typical Intracellular Concentrations of FPP and GGPP

Cell Line/TissueFPP Concentration (pmol/10^6 cells or nmol/g tissue)GGPP Concentration (pmol/10^6 cells or nmol/g tissue)Reference
NIH3T3 cells0.125 ± 0.0100.145 ± 0.008
Mouse Brain0.355 ± 0.030 (nmol/g)0.827 ± 0.082 (nmol/g)
Mouse Kidney0.320 ± 0.019 (nmol/g)0.293 ± 0.035 (nmol/g)
Mouse Liver0.326 ± 0.064 (nmol/g)0.213 ± 0.029 (nmol/g)
Mouse Heart0.364 ± 0.015 (nmol/g)0.349 ± 0.023 (nmol/g)

Table 2: Inhibition Constants (Ki) of Statins for HMG-CoA Reductase

StatinKi (nM)Reference
Pravastatin~250
Fluvastatin~28
Atorvastatin~8
Cerivastatin~10
Rosuvastatin~5

Table 3: Cellular Toxicity of Farnesol in Different Cell Lines

Cell LineIC50 for Growth Inhibition (µM)Reference
A549 (Lung Adenocarcinoma)Concentration-dependent effects observed
Caco-2 (Colon Adenocarcinoma)Concentration-dependent effects observed
Leukemic cells25 - 250
H460 (Lung Carcinoma)>120 (for 100% loss of viability with nebulized farnesol)

Visualizations

Signaling Pathway

Mevalonate_Pathway AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMG_CoA HMG-CoA AcetoacetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase IPP IPP Mevalonate->IPP DMAPP DMAPP IPP->DMAPP Isomerase GPP GPP IPP->GPP FPP FPP IPP->FPP GGPP GGPP IPP->GGPP DMAPP->GPP FPPS GPP->FPP FPPS FPP->GGPP GGPPS Squalene Squalene FPP->Squalene Squalene Synthase Farnesylated_Proteins Farnesylated Proteins FPP->Farnesylated_Proteins FTase Geranylgeranylated_Proteins Geranylgeranylated Proteins GGPP->Geranylgeranylated_Proteins GGTase Cholesterol Cholesterol Squalene->Cholesterol Statins Statins Statins->HMG_CoA N_BPs N-BPs N_BPs->FPP FPP_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Cell_Culture 1. Cell Culture Cell_Harvest 2. Harvest & Wash Cells Cell_Culture->Cell_Harvest Extraction 3. Metabolite Extraction Cell_Harvest->Extraction Drying 4. Dry Extract Extraction->Drying Resuspension 5. Resuspend in Mobile Phase Drying->Resuspension Injection 6. Inject Sample Resuspension->Injection Separation 7. Chromatographic Separation Injection->Separation Detection 8. Mass Spectrometry Detection Separation->Detection Quantification 9. Data Analysis & Quantification Detection->Quantification Troubleshooting_Logic Low_FPP_Suspected Low FPP Suspected Measure_FPP Measure Intracellular FPP Low_FPP_Suspected->Measure_FPP FPP_Confirmed_Low FPP Confirmed Low Measure_FPP->FPP_Confirmed_Low Yes FPP_Normal FPP Levels Normal Measure_FPP->FPP_Normal No Check_Inhibitors Check for Pathway Inhibitors FPP_Confirmed_Low->Check_Inhibitors Other_Cause Investigate Other Causes FPP_Normal->Other_Cause Inhibitor_Present Inhibitor Identified Check_Inhibitors->Inhibitor_Present Yes No_Inhibitor No Obvious Inhibitor Check_Inhibitors->No_Inhibitor No Perform_Rescue Perform Rescue Experiment Inhibitor_Present->Perform_Rescue Check_Genetic_Modification Check Genetic Modification No_Inhibitor->Check_Genetic_Modification

References

Technical Support Center: Mevalonate (MVA) Pathway Metabolic Flux Balancing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in balancing metabolic flux in the mevalonate (B85504) (MVA) pathway for optimal isoprenoid production.

Troubleshooting Guides

Issue 1: Low Titer of Target Isoprenoid

Q1: My engineered microbial strain is exhibiting poor growth and low production of the desired isoprenoid. What are the initial troubleshooting steps?

A1: Low isoprenoid titers are a common challenge. A systematic approach is crucial for identifying the root cause. Here are the recommended initial steps:

  • Verify Strain and Plasmid Integrity:

    • Sequence Verification: Sequence your genetic constructs to confirm the absence of mutations in pathway genes and regulatory elements.

    • Plasmid Stability: Ensure the stability of your plasmids within the host organism.

  • Assess Host Cell Growth:

    • Poor cell growth directly translates to low product yield. If growth is suboptimal, investigate potential metabolic burdens.

  • Investigate Metabolic Burden:

    • The expression of multiple heterologous enzymes can divert significant cellular resources (e.g., amino acids, ATP, NADPH) from essential processes, leading to slowed growth.[1]

    • Mitigation Strategies:

      • Utilize lower copy number plasmids.

      • Employ weaker, inducible promoters to control the timing and level of enzyme expression.[1]

      • Integrate the pathway genes into the host chromosome for stable, lower-level expression.[1]

Q2: I've confirmed my strain and plasmids are correct, and I've addressed the metabolic burden, but the isoprenoid yield is still low. What's the next step?

A2: The next step is to investigate potential bottlenecks within the MVA pathway. This often involves identifying the accumulation of a specific pathway intermediate.

  • Metabolite Analysis: Perform targeted metabolite analysis using techniques like HPLC or GC-MS to quantify the levels of MVA pathway intermediates such as HMG-CoA, mevalonate, and isopentenyl pyrophosphate (IPP)/dimethylallyl pyrophosphate (DMAPP).[2][3] Accumulation of a specific intermediate suggests a bottleneck at the subsequent enzymatic step. For instance, an accumulation of 3-hydroxy-3-methyl-glutaryl-coenzyme A (HMG-CoA) indicates that the activity of HMG-CoA reductase may be insufficient to balance the pathway flux.

  • Enzyme Expression Tuning: Once a bottleneck is identified, you need to balance the expression levels of the pathway enzymes. This can be achieved by:

    • Strengthening Downstream Enzymes: Increase the expression of the enzyme immediately following the accumulated intermediate.

    • Weakening Upstream Enzymes: Decrease the expression of enzymes upstream of the bottleneck to reduce the rate of intermediate formation.

    • Promoter Libraries: Use a library of promoters with varying strengths to fine-tune the expression of each gene in the pathway. Systematically testing different combinations can help find the optimal expression balance.

Issue 2: Accumulation of a Toxic Intermediate

Q3: My engineered strain shows signs of toxicity, and I suspect the accumulation of a pathway intermediate. How can I confirm this and resolve the issue?

A3: The accumulation of certain MVA pathway intermediates, such as HMG-CoA, can be toxic to host cells.

  • Confirmation of Intermediate Accumulation:

    • As with low titer issues, utilize metabolite analysis (HPLC, GC-MS) to identify and quantify accumulating intermediates.

  • Resolution Strategies:

    • Enzyme Co-localization: Create fusion proteins of sequential enzymes or use synthetic protein or RNA scaffolds to co-localize enzymes. This promotes substrate channeling, preventing the diffusion of intermediates into the cytoplasm and reducing their potential toxicity.

    • Balancing Enzyme Expression: Similar to addressing low titers, fine-tune the expression levels of pathway enzymes to prevent the buildup of any single intermediate. This often involves increasing the expression of downstream enzymes or decreasing the expression of upstream enzymes.

Frequently Asked Questions (FAQs)

Q4: What are the most common rate-limiting steps in the heterologous MVA pathway?

A4: The conversion of HMG-CoA to mevalonate, catalyzed by HMG-CoA reductase (HMGR), is a well-documented rate-limiting step in the MVA pathway. Insufficient HMGR activity can lead to the accumulation of HMG-CoA, which can inhibit cell growth. Modulating HMGR production is a key strategy for eliminating this bottleneck.

Q5: How can I improve the catalytic activity of the enzymes in my engineered MVA pathway?

A5:

  • Codon Optimization: Optimize the codon usage of your heterologous genes for the specific expression host (e.g., E. coli, S. cerevisiae).

  • Enzyme Orthologs: Test enzyme orthologs from different species to identify variants with higher activity or stability.

  • Protein Engineering: Employ protein engineering techniques, such as directed evolution or rational design, to improve enzyme characteristics like catalytic efficiency, substrate specificity, and stability.

Q6: What is metabolic flux analysis, and how can it help in balancing the MVA pathway?

A6: Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a cell. By using isotopically labeled substrates (e.g., 13C-glucose) and analyzing the labeling patterns in downstream metabolites, MFA can provide a detailed map of carbon flow through the metabolic network. This allows for the identification of bottlenecks, inefficient pathways, and the impact of genetic modifications on the overall metabolism, guiding rational engineering strategies to improve MVA pathway flux.

Q7: How does cofactor availability (e.g., NADPH) impact the MVA pathway?

A7: The synthesis of mevalonate from acetyl-CoA is dependent on the cofactor NADPH. Therefore, ensuring a sufficient supply of NADPH is crucial for high MVA production. Imbalances in cofactor regeneration can limit the overall flux through the pathway. In some engineered strains, the transhydrogenase reaction has been shown to be a key source of the additional NADPH required for MVA synthesis.

Experimental Protocols

Protocol 1: Quantification of MVA Pathway Intermediates by HPLC-MS/MS

This protocol provides a general framework for the quantification of MVA pathway intermediates. Specific parameters may need to be optimized based on the available instrumentation and target metabolites.

1. Sample Preparation (Cell Lysates): a. Grow engineered microbial cells to the desired optical density. b. Quench metabolism rapidly by adding cold methanol (B129727). c. Harvest cells by centrifugation at a low temperature. d. Lyse the cells using a suitable method (e.g., bead beating, sonication) in a buffered solution. e. Centrifuge the lysate to remove cell debris and collect the supernatant containing the metabolites.

2. Chromatographic Separation: a. Use a reverse-phase C18 column suitable for polar metabolites. b. Employ a gradient elution program with a mobile phase consisting of an aqueous solution with a buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., methanol or acetonitrile).

3. Mass Spectrometry Detection: a. Utilize a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode for high sensitivity and specificity. b. Optimize the MS/MS parameters (e.g., precursor and product ions, collision energy) for each target metabolite using authentic standards.

4. Data Analysis: a. Quantify the concentration of each intermediate by comparing the peak areas to a standard curve generated from known concentrations of the pure compounds. b. Normalize the results to the cell biomass or an internal standard.

Protocol 2: 13C-Metabolic Flux Analysis (MFA)

This protocol outlines the key steps for performing 13C-MFA to investigate central carbon metabolism in relation to MVA pathway flux.

1. Isotopic Labeling Experiment: a. Culture the engineered strain in a defined medium containing a 13C-labeled substrate, typically [1-13C]glucose or a mixture of labeled glucose isotopomers. b. Grow the cells to a metabolic steady state. c. Harvest the cells and quench metabolism as described in Protocol 1.

2. Metabolite Extraction and Analysis: a. Extract intracellular metabolites. b. Analyze the isotopic labeling patterns of key metabolites (e.g., amino acids, organic acids) using GC-MS or LC-MS/MS.

3. Flux Calculation: a. Construct a stoichiometric model of the central carbon metabolism, including the MVA pathway. b. Use specialized software to fit the measured isotopic labeling data to the metabolic model. c. The software will then calculate the intracellular metabolic fluxes that best explain the observed labeling patterns.

Data Presentation

Table 1: Troubleshooting Guide for Low Isoprenoid Titer

Potential Cause Suggested Solution Experimental Protocol
Strain/Plasmid Integrity Issues Sequence verify genetic constructs and confirm plasmid stability.Plasmid DNA sequencing.
Metabolic Burden Use lower copy number plasmids, weaker/inducible promoters, or integrate genes into the chromosome.Standard molecular cloning and strain engineering techniques.
Pathway Bottleneck Identify and quantify accumulating intermediates.Protocol 1: Quantification of MVA Pathway Intermediates by HPLC-MS/MS.
Imbalanced Enzyme Expression Modulate the expression levels of upstream and downstream enzymes using a promoter library.Construct and screen a library of expression plasmids with varying promoter strengths.
Low Enzyme Activity Optimize codons for the expression host and test enzyme orthologs from different species.Gene synthesis with codon optimization; cloning and expression of different enzyme variants.

Table 2: Quantitative Data on MVA Production in Engineered E. coli

Strain MVA Production Rate (mmol/gDCW/h) MVA Yield (% C-mol/C-mol from glucose) Reference
Engineered E. coli with mvaES from Enterococcus faecalis1.8422

Visualizations

MVA_Pathway cluster_upper Upper MVA Pathway cluster_lower Lower MVA Pathway Acetyl-CoA Acetyl-CoA Acetoacetyl-CoA Acetoacetyl-CoA Acetyl-CoA->Acetoacetyl-CoA atoB HMG-CoA HMG-CoA Acetoacetyl-CoA->HMG-CoA mvaS Mevalonate Mevalonate HMG-CoA->Mevalonate mvaE (HMGR) Mevalonate-P Mevalonate-P Mevalonate->Mevalonate-P mvaK1 Mevalonate-PP Mevalonate-PP Mevalonate-P->Mevalonate-PP mvaK2 IPP IPP Mevalonate-PP->IPP mvaD DMAPP DMAPP IPP->DMAPP idi Isoprenoids Isoprenoids IPP->Isoprenoids DMAPP->Isoprenoids

Caption: The Mevalonate (MVA) pathway for isoprenoid precursor synthesis.

Troubleshooting_Workflow Start Low Isoprenoid Titer Verify Verify Strain and Plasmids Start->Verify AssessGrowth Assess Host Cell Growth Verify->AssessGrowth MetabolicBurden Address Metabolic Burden AssessGrowth->MetabolicBurden MetaboliteAnalysis Metabolite Analysis (HPLC/GC-MS) MetabolicBurden->MetaboliteAnalysis Bottleneck Bottleneck Identified? MetaboliteAnalysis->Bottleneck TuneExpression Tune Enzyme Expression Bottleneck->TuneExpression Yes OptimizeEnzymes Optimize Enzyme Activity (Codon/Orthologs) Bottleneck->OptimizeEnzymes No End Improved Titer TuneExpression->End OptimizeEnzymes->End

Caption: Troubleshooting workflow for low isoprenoid production.

Logical_Relationship cluster_problem Problem cluster_cause Cause cluster_solution Solution Intermediate_Accumulation Intermediate Accumulation Imbalanced_Flux Imbalanced Metabolic Flux Intermediate_Accumulation->Imbalanced_Flux Tune_Expression Tune Enzyme Expression Imbalanced_Flux->Tune_Expression Co_localize_Enzymes Co-localize Enzymes Imbalanced_Flux->Co_localize_Enzymes

Caption: Logical relationship between a common problem and its solutions.

References

Technical Support Center: Enhancing Cofactor Regeneration for Farnesene Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing cofactor regeneration for farnesene (B8742651) biosynthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guide

Problem 1: Low Farnesene Titer Despite Successful Pathway Integration

Question: My engineered yeast strain contains all the necessary genes for farnesene biosynthesis, but the final titer is significantly lower than expected. What are the likely bottlenecks related to cofactors?

Answer: Low farnesene titers, despite the presence of the biosynthetic pathway, often point towards a cofactor imbalance or insufficient supply. The biosynthesis of one molecule of α-farnesene via the mevalonate (B85504) (MVA) pathway requires a substantial input of both NADPH and ATP (typically 6 molecules of NADPH and 9 molecules of ATP)[1][2]. An inadequate supply of either of these cofactors can severely limit the overall productivity of your engineered strain.

Common issues include:

  • Insufficient NADPH Regeneration: The native pathways for NADPH production may not be sufficient to meet the high demands of the farnesene pathway.

  • ATP Depletion: The high ATP requirement for the MVA pathway can deplete cellular energy reserves, impacting cell health and productivity.

  • Redox Imbalance (NADH/NADPH Ratio): Yeast cells typically have a higher intracellular concentration of NADH than NADPH. The farnesene pathway's reliance on NADPH can be constrained by the cell's natural redox state[1].

To diagnose this issue, it is crucial to quantify intracellular cofactor levels.

Problem 2: Poor Cell Growth After Engineering Cofactor Regeneration Pathways

Question: I have overexpressed genes to enhance NADPH production, but now my yeast culture is growing poorly. What could be the cause?

Answer: While enhancing NADPH regeneration is crucial, excessive overexpression of certain genes or redirection of metabolic flux can lead to unintended consequences and cellular stress, resulting in poor cell growth.

Potential causes include:

  • Metabolic Burden: Overexpression of multiple genes can place a significant metabolic burden on the cell, diverting resources away from essential processes like growth and division.

  • Excess NADPH Toxicity: An excessively high NADPH/NADP+ ratio can be inhibitory to cell growth and may negatively impact glucose consumption and overall productivity[1].

  • Imbalance in Central Carbon Metabolism: Aggressive redirection of carbon flux towards the pentose (B10789219) phosphate (B84403) pathway (PPP) to generate NADPH can deplete intermediates needed for glycolysis and other essential pathways, leading to reduced ATP production and slower growth. For instance, inactivating glucose-6-phosphate isomerase (PGI) to force flux through the PPP has been shown to decrease cell growth[1][3].

It is important to find a balance between enhancing cofactor supply and maintaining robust cell growth. Strategies like using promoters of varying strengths to control the expression levels of cofactor-related genes can be beneficial[1].

Frequently Asked Questions (FAQs)

Question 1: What are the primary strategies to enhance NADPH regeneration for farnesene biosynthesis in yeast?

Answer: Several metabolic engineering strategies can be employed to increase the intracellular supply of NADPH:

  • Enhancing the Pentose Phosphate Pathway (PPP): The PPP is a major source of cytosolic NADPH[4][5]. Overexpressing key enzymes in the oxidative branch of the PPP, such as glucose-6-phosphate dehydrogenase (ZWF1) and 6-phosphogluconolactonase (SOL3), has been shown to increase NADPH levels and farnesene production[1][6].

  • Heterologous Expression of NADH Kinase (POS5): Introducing an NADH kinase, such as POS5 from Saccharomyces cerevisiae, provides an alternative route to NADPH by converting NADH to NADPH[1]. This strategy helps to rebalance (B12800153) the intracellular redox state in favor of NADPH. It's often beneficial to express POS5 at a low to moderate level to avoid depleting the NADH pool required for ATP generation[1].

  • Engineering Alternative NADPH-Generating Pathways: Introducing or enhancing other NADPH-producing pathways, such as the Entner-Doudoroff pathway, can also be effective[1].

Question 2: How can I improve ATP supply for the farnesene pathway?

Answer: The high demand for ATP in the MVA pathway can be addressed by:

  • Enhancing Adenosine Monophosphate (AMP) Supply: Overexpressing the aprt gene, which is involved in the AMP salvage pathway, can increase the precursor pool for ATP synthesis, leading to higher intracellular ATP levels and improved farnesene production[1].

  • Reducing NADH Consumption in Competing Pathways: Deleting genes that encode for NADH-dependent enzymes in shunt pathways, such as glycerol-3-phosphate dehydrogenase (GPD1), can increase the availability of NADH for ATP regeneration through the electron transport chain[1].

Question 3: What is "cofactor engineering" and how does it apply to farnesene production?

Answer: Cofactor engineering involves the rational modification of metabolic pathways to modulate the intracellular availability and balance of essential cofactors like NAD(P)H and ATP[6]. In the context of farnesene production, it aims to match the supply of these cofactors with the high demand of the heterologous biosynthetic pathway. This is a crucial aspect of metabolic engineering to move beyond simply introducing the product pathway and instead optimizing the host's entire metabolic network for high-yield production[3][7].

Question 4: Which analytical methods are recommended for measuring intracellular NAD(P)H/NAD(P)+ ratios?

Answer: Accurate measurement of intracellular cofactor ratios is critical for diagnosing bottlenecks. Commonly used methods include:

  • Enzymatic Cycling Assays: These are sensitive colorimetric or fluorometric assays that can be used to quantify NAD(P)+ and NAD(P)H after selective extraction from cell lysates[8].

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS-based methods offer high sensitivity and specificity for quantifying a wide range of metabolites, including NAD(P)H and their precursors[9][10][11]. It is considered one of the most accurate methods[10]. Special extraction protocols are required to prevent the interconversion of oxidized and reduced forms during sample preparation[11].

Question 5: How can I quantify the farnesene produced by my engineered strain?

Answer: Farnesene is a volatile compound, so proper sample preparation is key. A common method for quantification is:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Farnesene is typically extracted from the fermentation broth using an organic solvent overlay (e.g., dodecane) to capture the volatile product[12]. The dodecane (B42187) phase is then analyzed by GC-MS. A standard curve is generated using a pure farnesene standard to quantify the concentration in the sample[13].

Data Presentation

Table 1: Impact of Cofactor Engineering Strategies on α-Farnesene Production in Pichia pastoris

Strain IDGenetic Modificationα-Farnesene Titer (g/L)Intracellular NADPH (relative units)Intracellular ATP (relative units)Reference
X33-30Parent Strain2.17 ± 0.15BaselineBaseline[1]
X33-30ZOverexpression of ZWF12.36 ± 0.12Increased-[1]
X33-30*SOverexpression of SOL32.45 ± 0.14Increased-[1]
X33-31Combined overexpression of ZWF1 and SOL32.54 ± 0.21Further Increased-[1]
X33-35X33-31 with low-intensity cPOS5 expression2.77 ± 0.18Increased-[1]
X33-37X33-35 with APRT overexpression2.94 ± 0.25-Increased[1]
X33-38X33-37 with GPD1 deletion3.09 ± 0.37-Further Increased[1]

Data is adapted from Chen et al., 2023. The values represent the mean ± standard deviation.

Experimental Protocols

Protocol 1: Quantification of Intracellular NAD(P)H and NAD(P)+

This protocol is a generalized procedure based on enzymatic cycling assays.

Materials:

  • Yeast cell culture

  • Ice-cold methanol (B129727)

  • Extraction Buffer A (Acidic): 0.2 M HCl

  • Extraction Buffer B (Basic): 0.2 M NaOH

  • Neutralization Buffer A: 0.1 M NaOH

  • Neutralization Buffer B: 0.1 M HCl

  • NAD/NADH and NADP/NADPH quantification kits (commercial)

  • Microcentrifuge, spectrophotometer

Procedure:

  • Cell Quenching and Harvesting: Rapidly quench a known volume of cell culture in ice-cold methanol to halt metabolic activity. Centrifuge at 4°C to pellet the cells.

  • Extraction of Oxidized and Reduced Forms:

    • For NAD+ and NADP+ (oxidized forms), resuspend the cell pellet in Extraction Buffer A.

    • For NADH and NADPH (reduced forms), resuspend a separate, identical cell pellet in Extraction Buffer B.

  • Cell Lysis: Lyse the cells by methods such as bead beating or sonication, keeping the samples on ice.

  • Heat Treatment: Heat the acidic extracts at 60°C for 10 minutes to degrade reduced forms. Cool on ice. Heat the basic extracts at 60°C for 10 minutes to degrade oxidized forms. Cool on ice.

  • Neutralization: Neutralize the acidic extract with Neutralization Buffer A and the basic extract with Neutralization Buffer B to a pH of approximately 7.0-7.5.

  • Centrifugation: Centrifuge the neutralized lysates to pellet cell debris.

  • Quantification: Use the supernatant for quantification using a commercial enzymatic cycling assay kit according to the manufacturer's instructions.

  • Data Normalization: Normalize the measured cofactor concentrations to the cell biomass (e.g., dry cell weight or optical density).

Protocol 2: Quantification of Farnesene Production by GC-MS

Materials:

  • Yeast fermentation culture

  • Dodecane (or another suitable organic solvent)

  • Farnesene standard

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

Procedure:

  • In Situ Extraction: During fermentation, add a known volume of dodecane to the culture medium (e.g., 10% v/v) to create an organic overlay. Farnesene will partition into this layer.

  • Sample Collection: At desired time points, carefully collect a sample from the upper dodecane layer.

  • Sample Preparation: Centrifuge the dodecane sample to separate any aqueous phase or cell debris.

  • GC-MS Analysis:

    • Inject a small volume (e.g., 1 µL) of the dodecane sample into the GC-MS.

    • Use a suitable capillary column (e.g., HP-5MS).

    • Set up a temperature gradient program to separate the compounds. An example program: hold at 70°C for 2 minutes, then ramp to 300°C at 10°C/min[13].

    • Set the mass spectrometer to scan a suitable mass range (e.g., m/z 35-350)[13].

  • Quantification:

    • Prepare a series of farnesene standards of known concentrations in dodecane.

    • Run the standards on the GC-MS to generate a standard curve by plotting peak area against concentration.

    • Use the standard curve to determine the concentration of farnesene in the experimental samples.

Visualizations

farnesene_biosynthesis_cofactor_regeneration cluster_central_carbon Central Carbon Metabolism cluster_ppp Pentose Phosphate Pathway (PPP) cluster_mva Mevalonate (MVA) Pathway cluster_cofactors Cofactor Regeneration Glucose Glucose G6P Glucose-6-P Glucose->G6P AcetylCoA Acetyl-CoA G6P->AcetylCoA Glycolysis PPP Oxidative PPP G6P->PPP MVA MVA Pathway AcetylCoA->MVA PPP->G6P Non-oxidative PPP NADPH_PPP NADPH PPP->NADPH_PPP NADPH_pool NADPH Farnesene Farnesene MVA->Farnesene NADPH_pool->MVA 6 per molecule ATP_pool ATP ATP_pool->MVA 9 per molecule NADH_pool NADH POS5 POS5 (NADH Kinase) NADH_pool->POS5 Conversion ETC Electron Transport Chain NADH_pool->ETC POS5->NADPH_pool ETC->ATP_pool

Caption: Metabolic pathways for farnesene biosynthesis and cofactor regeneration.

troubleshooting_workflow start Low Farnesene Titer check_cofactors Quantify Intracellular NADPH and ATP Levels start->check_cofactors low_nadph Low NADPH check_cofactors->low_nadph NADPH is limiting low_atp Low ATP check_cofactors->low_atp ATP is limiting both_low Both Low check_cofactors->both_low Both are limiting enhance_ppp Enhance PPP (e.g., O/E ZWF1, SOL3) low_nadph->enhance_ppp express_pos5 Express NADH Kinase (e.g., POS5) low_nadph->express_pos5 enhance_atp_regen Enhance ATP Regeneration (e.g., O/E APRT, del GPD1) low_atp->enhance_atp_regen combined_strategy Implement Combined Cofactor Engineering Strategy both_low->combined_strategy

Caption: Troubleshooting workflow for low farnesene titer.

References

Farnesane Precursor Fermentation Optimization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the fermentation of farnesane precursors.

Frequently Asked Questions (FAQs)

Q1: What are the primary biosynthetic pathways for this compound precursors?

A1: The primary biosynthetic pathways for this compound precursors, specifically farnesyl pyrophosphate (FPP), are the Mevalonate (B85504) (MVA) pathway, typically found in eukaryotes like Saccharomyces cerevisiae, and the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway, present in prokaryotes such as Escherichia coli.[1][2][3] Both pathways produce isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are condensed to form geranyl pyrophosphate (GPP) and subsequently FPP.[3][4]

Q2: Which microbial hosts are commonly used for producing this compound precursors?

A2: The most commonly engineered microbial hosts for producing this compound precursors are the yeast Saccharomyces cerevisiae and the bacterium Escherichia coli. The oleaginous yeast Yarrowia lipolytica is also gaining prominence due to its high flux towards acetyl-CoA, a key precursor for the MVA pathway.

Q3: What are the key metabolic engineering strategies to enhance farnesene (B8742651) production?

A3: Key metabolic engineering strategies focus on maximizing the metabolic flux towards FPP and its conversion to farnesene. These include:

  • Overexpression of rate-limiting enzymes in the MVA or MEP pathway, such as HMG-CoA reductase (HMGR).

  • Screening and expressing highly active farnesene synthases (FS) from various plant sources.

  • Downregulation or deletion of competing pathways that consume FPP, such as the synthesis of squalene (B77637) (catalyzed by squalene synthase, ERG9) and sterols.

  • Enhancing the supply of cofactors like NADPH and ATP, which are essential for the biosynthetic pathways.

  • Compartmentalization of the metabolic pathway to concentrate enzymes and substrates.

Q4: How does farnesene toxicity affect the host cells?

A4: High concentrations of farnesene can be toxic to microbial hosts, potentially leading to reduced cell viability and productivity. This is a significant challenge in achieving high titers. Strategies to mitigate this include in-situ product recovery, where an organic solvent overlay is used in the fermenter to extract farnesene as it is produced.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Cell Growth - Toxicity of farnesene or metabolic intermediates.- Nutrient limitation in the medium.- Suboptimal pH or temperature.- Implement an in-situ product recovery method, such as a solvent overlay (e.g., dodecane).- Optimize the medium composition, ensuring sufficient carbon, nitrogen, and essential minerals.- Perform a pH and temperature optimization study. A typical starting point for S. cerevisiae and Y. lipolytica is 30°C and pH 6.0. For E. coli, 37°C is common for growth, often shifted to a lower temperature (e.g., 30°C) for protein expression.
Low Farnesene Titer - Insufficient precursor (FPP) supply.- Low activity of farnesene synthase.- Diversion of FPP to competing pathways.- Inefficient cofactor regeneration.- Overexpress rate-limiting enzymes in the MVA/MEP pathway (e.g., tHMG1).- Screen for and express a more efficient farnesene synthase.- Downregulate or delete genes encoding enzymes for competing pathways (e.g., ERG9 for squalene synthesis).- Engineer cofactor regeneration pathways to increase the availability of NADPH and ATP.
High Accumulation of Byproducts (e.g., Squalene, Ethanol) - Significant flux through competing metabolic pathways.- Downregulate or delete genes in the competing pathways (e.g., ERG9 for squalene, genes involved in ethanol (B145695) formation).- Optimize fermentation conditions to favor farnesene production over byproduct formation (e.g., maintain aerobic conditions to reduce ethanol production).
Inconsistent Results Between Batches - Variability in inoculum preparation.- Inconsistent media composition.- Poor control of fermentation parameters (pH, DO, temperature).- Standardize the inoculum preparation protocol, ensuring a consistent cell density and growth phase.- Use high-quality reagents and prepare media consistently.- Calibrate probes (pH, DO) before each fermentation run and ensure the control system is functioning correctly.
Challenges in Scaling Up - Poor oxygen transfer in larger vessels.- Inadequate mixing.- Accumulation of inhibitory metabolites.- Optimize agitation and aeration strategies to maintain a sufficient dissolved oxygen level (e.g., >20% saturation).- Characterize the mixing dynamics of the larger fermenter and adjust parameters accordingly.- Develop a fed-batch strategy to control substrate concentration and limit the formation of inhibitory byproducts.

Quantitative Data Summary

Table 1: Reported Farnesene Titers in Different Host Organisms

Host OrganismFermentation ScaleCarbon SourceTiter (g/L)Reference
Saccharomyces cerevisiae5 L BioreactorGlucose10.4 (α-farnesene)
Saccharomyces cerevisiae5 L BioreactorGlucose28.3 (α-farnesene)
Yarrowia lipolytica2 L BioreactorGlucose28.9 (β-farnesene)
Yarrowia lipolytica5 L BioreactorOleic Acid35.2 (β-farnesene)
Yarrowia lipolytica2 L FermenterLignocellulosic Hydrolysate7.38 (β-farnesene)
Yarrowia lipolyticaFed-batchOleic Acid10.2 (α-farnesene)
Pichia pastorisShake FlaskNot specified3.09 (α-farnesene)

Table 2: Optimized Fermentation Parameters for Farnesene Production

ParameterHost OrganismOptimal Value/RangeNotesReference
pH Saccharomyces cerevisiae7.0 - 8.0Increased secreted farnesol (B120207) (a related compound).
Yarrowia lipolytica6.0Maintained during fed-batch fermentation.
Escherichia coli6.8 - 7.2Typical range for high-density fermentation.
Temperature Saccharomyces cerevisiae30°CStandard cultivation temperature.
Yarrowia lipolytica30°CMaintained during fed-batch fermentation.
Escherichia coli30 - 37°CGrowth at 37°C, often shifted to 30°C for induction.
Carbon Source Yarrowia lipolyticaOleic Acid, Glucose, Lignocellulosic HydrolysateCan utilize a variety of carbon sources.
Saccharomyces cerevisiaeGlucoseCommonly used sugar.
Feeding Strategy VariousFed-batchCommonly used to achieve high cell densities and titers.

Experimental Protocols

Protocol 1: High-Density Fed-Batch Fermentation of Engineered E. coli for Farnesene Production

This protocol is a general guideline and should be optimized for your specific strain and equipment.

1. Inoculum Preparation: a. Inoculate a single colony of the engineered E. coli strain into 5 mL of LB medium with the appropriate antibiotic. b. Incubate overnight at 37°C with shaking at 200-250 rpm. c. The next day, transfer the overnight culture into a 1 L shake flask containing 100 mL of defined fermentation medium. d. Incubate at 37°C and 200-250 rpm until the optical density at 600 nm (OD600) reaches 6-8.

2. Bioreactor Setup: a. Prepare a 2 L bioreactor with 1 L of defined fermentation medium. b. Calibrate the pH and dissolved oxygen (DO) probes. c. Sterilize the bioreactor. d. Aseptically add the required antibiotics and any heat-sensitive medium components.

3. Fermentation: a. Inoculate the bioreactor with the prepared inoculum. b. Batch Phase: i. Set the initial fermentation parameters: Temperature 37°C, pH 7.0 (controlled with NH4OH or H3PO4), airflow at 1 vvm. ii. The DO will drop as the cells grow. Maintain DO above 20% by controlling the agitation speed (e.g., 200-800 rpm) and supplementing with pure oxygen if necessary. c. Fed-Batch Phase: i. The depletion of the initial carbon source is indicated by a sharp increase in DO. ii. Begin the feed of a concentrated glucose solution (e.g., 500 g/L). The feed rate should be controlled to maintain a low glucose concentration in the fermenter, avoiding the formation of inhibitory byproducts. iii. When the OD600 reaches a desired level (e.g., 30-60), induce the expression of the farnesene production pathway with the appropriate inducer (e.g., IPTG). iv. Optionally, lower the temperature to 30°C upon induction to improve protein folding and reduce metabolic stress. d. In-situ Product Recovery: i. Add a sterile organic solvent (e.g., 10% v/v dodecane) to the fermenter to capture the farnesene. e. Monitoring: i. Regularly take samples to measure OD600, substrate and byproduct concentrations (using HPLC), and farnesene titer (using GC-MS).

Visualizations

Farnesane_Precursor_Biosynthesis_Pathway AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate tHMG1 (Rate-limiting) Mevalonate5P Mevalonate-5-P Mevalonate->Mevalonate5P Mevalonate5PP Mevalonate-5-PP Mevalonate5P->Mevalonate5PP IPP IPP Mevalonate5PP->IPP DMAPP DMAPP IPP->DMAPP GPP GPP IPP->GPP FPP FPP IPP->FPP DMAPP->GPP GPP->FPP Farnesene Farnesene FPP->Farnesene Farnesene Synthase Squalene Squalene & Other Terpenoids FPP->Squalene Erg9 (Competing Pathway)

Caption: The Mevalonate (MVA) pathway for this compound precursor biosynthesis.

Fermentation_Workflow cluster_prep Preparation cluster_ferm Fermentation cluster_downstream Downstream Inoculum Inoculum Preparation Batch Batch Phase (Cell Growth) Inoculum->Batch Media Media Preparation Media->Batch Bioreactor Bioreactor Sterilization & Setup Bioreactor->Batch FedBatch Fed-Batch Phase (Induction & Production) Batch->FedBatch Carbon Source Depletion Harvest Harvest & Cell Separation FedBatch->Harvest Extraction Product Extraction (from solvent phase) Harvest->Extraction Analysis Analysis (GC-MS, HPLC) Extraction->Analysis

Caption: A typical workflow for fed-batch fermentation of this compound precursors.

References

Technical Support Center: Scaling Up Farnesane Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for farnesane production. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the experimental and scale-up phases of this compound biosynthesis.

Frequently Asked Questions (FAQs)

Q1: My farnesene (B8742651) titer is significantly lower than reported values. What are the common metabolic bottlenecks?

A1: Low farnesene titers often stem from inefficiencies in the biosynthetic pathway. Key areas to investigate include:

  • Insufficient Precursor Supply: Farnesyl pyrophosphate (FPP) is the direct precursor to farnesene. Limited FPP availability is a primary cause of low yields.[1] Consider overexpressing key enzymes in the upstream pathway, such as the mevalonate (B85504) (MVA) pathway in yeast or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in E. coli.[2]

  • Suboptimal Farnesene Synthase (FS) Activity: The efficiency of the farnesene synthase enzyme is critical. The choice of FS from different plant sources can significantly impact production levels.[2][3] Screening various FS enzymes or using codon-optimized versions for your expression host can improve titers.[1]

  • Cofactor Imbalance: The biosynthesis of isoprenoids is an NADPH-demanding process. An imbalanced NADPH/NADP+ ratio can limit the activity of key enzymes in the MVA or MEP pathway, thereby reducing the overall flux towards farnesene.

  • Competing Metabolic Pathways: FPP is a branch-point metabolite that can be diverted to the synthesis of other molecules like sterols or other sesquiterpenes. Downregulating or knocking out competing pathways can redirect metabolic flux towards farnesene.

Q2: I am observing poor growth in my engineered microbial strain. What could be the cause?

A2: Poor cell growth is a common issue when expressing heterologous pathways and can be attributed to:

  • Metabolic Burden: Overexpression of multiple genes in a biosynthetic pathway can impose a significant metabolic load on the host cells, diverting resources from essential cellular processes and leading to reduced growth.

  • Toxicity of Farnesene or Intermediates: High concentrations of farnesene or pathway intermediates can be toxic to microbial cells, inhibiting growth.

  • Plasmid Instability: The use of multiple plasmids for expressing different pathway modules can lead to instability and loss of genetic material, affecting both growth and productivity. Genomic integration of the expression cassettes is a recommended strategy to improve strain stability.

Q3: How can I improve farnesene production when using lignocellulosic hydrolysates as a feedstock?

A3: Utilizing lignocellulosic feedstocks is cost-effective but presents unique challenges:

  • Presence of Inhibitors: Lignocellulosic hydrolysates often contain compounds like furfural, 5-hydroxymethylfurfural (B1680220) (HMF), and organic acids, which are inhibitory to microbial growth and enzymatic activity.

  • Incomplete Sugar Utilization: Many engineered strains are not efficient at co-utilizing C5 sugars (like xylose) and C6 sugars (like glucose) present in these hydrolysates. Engineering the host to efficiently metabolize all available sugars is crucial.

  • Feedstock Purification: A purification step to remove inhibitors from the hydrolysate is often necessary but adds to the overall process cost. Developing inhibitor-tolerant strains is a key area of research.

Q4: What are the primary challenges in the downstream processing and purification of this compound?

A4: Downstream processing is a critical and often costly part of the overall production. Key challenges include:

  • Product Recovery: Farnesene is a volatile compound, which can lead to losses during fermentation and recovery. In-situ recovery methods, such as a two-phase fermentation system with an organic overlay (e.g., dodecane), are often employed to capture the product as it is produced.

  • Purification from Complex Mixtures: The fermentation broth is a complex mixture of cells, media components, and byproducts. Separating farnesene to a high purity requires multiple steps, which can include centrifugation, extraction, and distillation.

  • Scalability of Purification Methods: Methods that work well at the lab scale may not be easily scalable for industrial production. For example, chromatography-based purification can be expensive and difficult to scale up.

Troubleshooting Guides

Issue: Low Farnesene Yield
Potential Cause Troubleshooting Steps
Insufficient FPP Precursor - Overexpress genes of the MVA or MEP pathway.- Ensure balanced expression of pathway enzymes.
Poor Farnesene Synthase (FS) Activity - Screen FS from different organisms.- Perform codon optimization of the FS gene for the host organism.
Cofactor (NADPH) Limitation - Overexpress genes that regenerate NADPH, such as those in the pentose (B10789219) phosphate (B84403) pathway.
FPP Diverted to Competing Pathways - Downregulate or knockout genes in competing pathways (e.g., squalene (B77637) synthesis).
Issue: Poor Strain Performance (Growth, Viability)
Potential Cause Troubleshooting Steps
Metabolic Burden - Modulate the expression levels of pathway genes using promoters of different strengths.- Integrate expression cassettes into the genome to ensure stable expression.
Product/Intermediate Toxicity - Implement in-situ product removal strategies (e.g., two-phase fermentation).- Evolve the strain for improved tolerance.
Inhibitors in Feedstock - Detoxify the feedstock prior to fermentation.- Engineer the strain for inhibitor tolerance.

Data Presentation

Table 1: Farnesene Titers in Engineered Saccharomyces cerevisiae
Key Genetic Modifications Farnesene Titer (g/L) Reference
Overexpression of MVA pathway and α-farnesene synthase (Fsso) from soybean0.1905
Decreased copies of overexpressed HMGR0.4178
Co-expression of Fsso and HMGR under GAL promoter, inactivation of DPP11.1637
Prototrophic strain with the above modifications1.4772
Fed-batch fermentation in a 5L bioreactor10.4
Rewritten central carbon metabolism130
Table 2: β-Farnesene Titers in Various Engineered Microorganisms
Microorganism Key Engineering Strategy Titer Reference
Zymomonas mobilisOverexpression of β-farnesene synthase (AaBFS) from Artemisia annua25.73 ± 0.31 mg/L
Zymomonas mobilisMulti-locus genomic integration of AaBFS48.33 ± 3.40 mg/L
Zymomonas mobilisFermentation optimization159.70 ± 7.21 mg/L
Escherichia coliCodon-optimized α-farnesene synthase and exogenous MVA pathway380.0 mg/L
Yarrowia lipolyticaOverexpression of mevalonate pathway genes and screening of β-farnesene synthase245 mg/L
Yarrowia lipolyticaAdditional copies of mevalonate pathway genes and enhanced expression of HMG-CoA reductase and β-farnesene synthase470 mg/L
Yarrowia lipolyticaFed-batch fermentation with lignocellulosic hydrolysate7.38 ± 0.24 g/L
Pichia pastorisNot specified2.56 g/L

Experimental Protocols

Protocol 1: Overexpression of MVA Pathway Genes in S. cerevisiae
  • Gene Selection: Identify the key genes in the mevalonate (MVA) pathway for overexpression. These typically include tHMG1 (truncated HMG-CoA reductase), ERG12 (mevalonate kinase), ERG8 (phosphomevalonate kinase), MVD1 (mevalonate pyrophosphate decarboxylase), IDI1 (isopentenyl diphosphate (B83284) isomerase), and ERG20 (farnesyl pyrophosphate synthase).

  • Vector Construction: Clone the selected genes into suitable expression vectors under the control of strong constitutive or inducible promoters.

  • Yeast Transformation: Transform the expression cassettes into the desired S. cerevisiae strain using a standard protocol (e.g., lithium acetate (B1210297) method).

  • Strain Verification: Confirm the successful integration and expression of the heterologous genes through PCR, RT-qPCR, or Western blotting.

  • Fermentation and Analysis: Cultivate the engineered strain in a suitable medium. Extract farnesene from the culture (e.g., using an organic solvent overlay like dodecane) and quantify the titer using Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 2: Two-Phase Fed-Batch Fermentation for Farnesene Production
  • Inoculum Preparation: Grow a seed culture of the engineered microbial strain in an appropriate medium to the mid-exponential phase.

  • Bioreactor Setup: Prepare a sterile bioreactor with a defined fermentation medium.

  • Inoculation: Inoculate the bioreactor with the seed culture.

  • Addition of Organic Overlay: After an initial growth phase, add a sterile organic solvent (e.g., 10% v/v dodecane) to the bioreactor to create a second phase for in-situ farnesene extraction.

  • Fed-Batch Operation: Maintain the culture under controlled conditions of temperature, pH, and dissolved oxygen. Feed a concentrated nutrient solution (containing the carbon source and other essential nutrients) to the bioreactor at a controlled rate to sustain cell growth and farnesene production.

  • Sampling and Analysis: Periodically take samples from the organic phase to measure the farnesene concentration using GC-MS. Monitor cell density (OD600) and substrate consumption in the aqueous phase.

  • Harvesting: At the end of the fermentation, separate the organic phase containing farnesene for downstream purification.

Visualizations

MVA_Pathway AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate tHMG1 Mevalonate5P Mevalonate-5-P Mevalonate->Mevalonate5P ERG12 Mevalonate5PP Mevalonate-5-PP Mevalonate5P->Mevalonate5PP ERG8 IPP IPP Mevalonate5PP->IPP MVD1 DMAPP DMAPP IPP->DMAPP IDI1 GPP GPP IPP->GPP FPP FPP IPP->FPP DMAPP->GPP GPP->FPP ERG20 Farnesene Farnesene FPP->Farnesene FS

Caption: The Mevalonate (MVA) pathway for farnesene biosynthesis.

Experimental_Workflow cluster_strain_engineering Strain Engineering cluster_fermentation Fermentation & Production cluster_analysis Analysis & Purification Gene_Selection Gene Selection & Codon Optimization Vector_Construction Vector Construction Gene_Selection->Vector_Construction Host_Transformation Host Transformation Vector_Construction->Host_Transformation Strain_Verification Strain Verification Host_Transformation->Strain_Verification Shake_Flask Shake Flask Cultivation Strain_Verification->Shake_Flask Bioreactor_ScaleUp Bioreactor Scale-Up Shake_Flask->Bioreactor_ScaleUp Fed_Batch Fed-Batch Fermentation Bioreactor_ScaleUp->Fed_Batch Product_Extraction Product Extraction Fed_Batch->Product_Extraction Quantification Quantification (GC-MS) Product_Extraction->Quantification Downstream_Processing Downstream Processing Quantification->Downstream_Processing

Caption: A general experimental workflow for engineered this compound production.

References

Technical Support Center: Enhancing Farnesene Synthase Catalytic Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the catalytic efficiency of farnesene (B8742651) synthase.

Frequently Asked Questions (FAQs)

Q1: My farnesene yield is significantly low. What are the primary factors I should investigate first?

A1: Low farnesene yield is a common issue that can stem from several factors. The most critical areas to investigate initially are:

  • Suboptimal Enzyme Activity: The inherent catalytic efficiency of your chosen farnesene synthase might be low. Consider screening synthases from different organisms, as some naturally exhibit higher activity. For instance, α-farnesene synthase from Camellia sinensis (CsAFS) and β-farnesene synthase from Artemisia annua (AaFS) have been reported to be highly efficient.[1][2][3]

  • Limited Precursor Supply: The production of farnesene is directly dependent on the intracellular concentration of farnesyl pyrophosphate (FPP).[4] Insufficient FPP is a major bottleneck.

  • Suboptimal Gene Expression: Poor transcription or translation of the farnesene synthase gene will naturally lead to low enzyme levels and, consequently, low product yield.[4]

  • Competing Metabolic Pathways: Endogenous metabolic pathways in the host organism can divert FPP away from farnesene synthesis. A primary competing pathway is often the sterol biosynthesis pathway.[4]

Q2: How can I determine if the precursor, farnesyl pyrophosphate (FPP), is the limiting factor in my experiment?

A2: To ascertain if FPP availability is a bottleneck, you can implement the following strategies:

  • Overexpress Mevalonate (B85504) (MVA) Pathway Enzymes: The MVA pathway is the primary route for FPP synthesis in many commonly used expression hosts like Saccharomyces cerevisiae. Overexpressing rate-limiting enzymes in this pathway, such as HMG-CoA reductase (HMGR), can significantly increase the FPP pool.[5]

  • Co-express FPP Synthase: Directly co-expressing an FPP synthase can boost the conversion of upstream precursors into FPP.[4]

  • Downregulate Competing Pathways: Reducing the expression of enzymes in pathways that compete for FPP, such as squalene (B77637) synthase (ERG9 in yeast), can redirect metabolic flux towards farnesene production.

Q3: Can specific mutations in the farnesene synthase enzyme improve its catalytic efficiency?

A3: Yes, site-directed mutagenesis is a powerful technique to enhance enzyme performance. Researchers have identified several key mutations that improve farnesene synthase activity. For example:

  • In α-farnesene synthase from Camellia sinensis (CsAFS), the W281C mutation has been shown to considerably increase α-farnesene production.[1][6][7]

  • For β-farnesene synthase from Artemisia annua (AaFS), the mutations L326I and M433I have been reported to remarkably increase the catalytic efficiency and β-farnesene yield.[2][3][8]

Q4: Are there other protein modifications, apart from point mutations, that can enhance farnesene synthase efficiency?

A4: Yes, modifications at the protein level beyond the active site can also be beneficial. One documented strategy is the addition of an N-terminal tag. For instance, introducing a serine-lysine-isoleucine-lysine (SKIK) tag to the N-terminus of the CsAFSW281C variant further increased α-farnesene production in shake-flask cultures.[1][6][7]

Q5: My system is producing a mixture of farnesene isomers. How can I improve the selectivity for a specific isomer?

A5: The production of multiple isomers can be addressed through protein engineering. The active site architecture of the farnesene synthase dictates the final isomeric product. For example, in β-farnesene synthase (AaFS), the residue at position W299 is crucial for product specificity. Mutating this tryptophan to a smaller residue like cysteine can lead to the production of α-farnesene alongside β-farnesene.[2][3] Conversely, introducing a tryptophan at the equivalent position in an α-farnesene synthase can shift its production towards β-farnesene.[2][3]

Troubleshooting Guides

Issue 1: Low or No Farnesene Production
Potential Cause Troubleshooting Step Expected Outcome
Inefficient Farnesene Synthase Screen farnesene synthases from different plant sources (e.g., Camellia sinensis, Artemisia annua, Malus domestica).Identification of a synthase with higher intrinsic activity in your host system.
Insufficient FPP Precursor Overexpress key enzymes of the mevalonate (MVA) pathway (e.g., tHMGR, ERG20, IDI1).Increased intracellular FPP pool leading to higher farnesene titers.
Poor Enzyme Expression Codon-optimize the farnesene synthase gene for your expression host. Use a strong, inducible promoter.Increased protein expression levels of the farnesene synthase.
Suboptimal Reaction Conditions Optimize fermentation parameters such as temperature, pH, and media composition. Ensure adequate supply of necessary cofactors like Mg2+ or Mn2+.[9][10]Improved cell growth and enzyme activity, resulting in higher farnesene production.
Issue 2: Poor Cell Growth and Viability
Potential Cause Troubleshooting Step Expected Outcome
Metabolic Burden Balance the expression levels of the heterologous genes. High-level overexpression of multiple enzymes can be toxic. Use promoters of varying strengths.Reduced metabolic stress on the host cells, leading to improved growth and sustained farnesene production.
Toxicity of Farnesene Implement a two-phase fermentation system with an organic solvent overlay (e.g., dodecane) to sequester the farnesene and reduce its toxic effects on the cells.Removal of the toxic product from the cellular environment, allowing for higher final titers.
Depletion of Essential Metabolites Supplement the growth media with essential nutrients that might be depleted due to the high metabolic flux towards farnesene production.Healthier cell culture with improved productivity.

Quantitative Data Summary

Table 1: Impact of Protein Engineering on Farnesene Production

EnzymeHost OrganismModificationFold Increase in YieldReference
CsAFSS. cerevisiaeW281C MutationSignificant Increase[1][6][7]
CsAFSW281CS. cerevisiaeN-terminal SKIK TagFurther Increase[1][6][7]
AaFSS. cerevisiaeL326I Mutation~8.6-fold (from 450.65 to 3877.42 mg/L)[2][3][8]
AaFSS. cerevisiaeM433I MutationRemarkable Increase[2][3]

Experimental Protocols

Protocol 1: Site-Directed Mutagenesis of Farnesene Synthase

This protocol outlines a general procedure for introducing specific point mutations into a farnesene synthase gene using overlap extension PCR.

1. Primer Design:

  • Design two sets of overlapping primers. The internal primers should contain the desired mutation. The external primers should flank the entire gene sequence.

2. First Round of PCR:

  • Perform two separate PCR reactions.
  • Reaction A: Use the forward external primer and the reverse internal (mutagenic) primer with the wild-type gene as a template.
  • Reaction B: Use the forward internal (mutagenic) primer and the reverse external primer with the wild-type gene as a template.

3. Gel Purification:

  • Run the products of both PCR reactions on an agarose (B213101) gel.
  • Excise and purify the DNA fragments of the expected sizes.

4. Second Round of PCR (Overlap Extension):

  • Combine the purified fragments from Reaction A and Reaction B in a new PCR reaction. These fragments will anneal at their overlapping regions.
  • Add the external forward and reverse primers.
  • Run the PCR to amplify the full-length mutated gene.

5. Cloning and Sequencing:

  • Clone the final PCR product into an appropriate expression vector.
  • Sequence the inserted gene to confirm the presence of the desired mutation and the absence of any other unintended mutations.

Visualizations

Caption: Experimental workflow for improving farnesene synthase efficiency.

signaling_pathway cluster_mva Mevalonate (MVA) Pathway cluster_farnesene Farnesene Synthesis cluster_competing Competing Pathway acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa tHMGR mevalonate Mevalonate hmg_coa->mevalonate ipp_dmpp IPP / DMAPP mevalonate->ipp_dmpp fpp Farnesyl Pyrophosphate (FPP) ipp_dmpp->fpp ERG20 farnesene Farnesene fpp->farnesene Farnesene Synthase squalene Squalene fpp->squalene ERG9

Caption: Simplified metabolic pathway for farnesene production.

References

Technical Support Center: Mitigating Oxidative Stress in Farnesene-Producing Yeast

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with farnesene-producing yeast. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to oxidative stress during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Reduced Farnesene (B8742651) Titer and Poor Yeast Growth

Q1: My farnesene-producing yeast strain shows reduced growth and lower than expected farnesene titers. Could this be related to oxidative stress?

A1: Yes, it is highly likely that oxidative stress is a contributing factor. The production of farnesene and its precursors, such as farnesyl pyrophosphate (FPP) and farnesol (B120207), can lead to the generation of reactive oxygen species (ROS) in yeast.[1][2] High levels of ROS can damage cellular components, leading to reduced cell viability and impaired metabolic activity, which in turn negatively impacts farnesene production.[2]

Q2: What are the primary sources of oxidative stress in our farnesene production experiments?

A2: Oxidative stress in your yeast cultures can originate from several sources:

  • Endogenous Factors: The accumulation of metabolic intermediates like FPP and farnesol is associated with increased ROS generation.[2] The metabolic burden of overexpressing the mevalonate (B85504) (MVA) pathway to increase farnesene precursors can also lead to redox imbalances.

  • Exogenous Factors: Environmental conditions during fermentation, such as high aeration rates, can increase oxygen availability and subsequently ROS production.[3] Additionally, components of the culture media or byproducts of yeast metabolism can contribute to oxidative stress.[2]

Q3: How can I confirm that my yeast is experiencing oxidative stress?

A3: You can perform several assays to measure oxidative stress levels in your yeast culture. A common method is to quantify intracellular ROS using fluorescent probes like Dihydroethidium (DHE).[3] An increase in fluorescence directly correlates with higher levels of ROS.[3] You can also assess the expression levels of oxidative stress response genes, such as the catalase-A gene CTA1, using RT-qPCR.[3]

Issue 2: Implementing Mitigation Strategies

Q4: What are the first steps I should take to mitigate oxidative stress in my cultures?

A4: A straightforward initial approach is the addition of antioxidants to your culture medium.[1][2] Antioxidants can help quench ROS and protect the cells from oxidative damage. For example, supplementation with ascorbic acid has been shown to increase cell survival.[2] Another study demonstrated that a peptide extract from spent yeast could improve cell growth and reduce ROS production under oxidative stress conditions.[4]

Q5: Are there metabolic engineering strategies to enhance oxidative stress tolerance?

A5: Absolutely. Metabolic engineering offers more robust and long-term solutions. Key strategies include:

  • Overexpression of Antioxidant Enzymes: Increasing the expression of endogenous antioxidant enzymes like catalase and superoxide (B77818) dismutase can enhance the yeast's capacity to detoxify ROS.

  • Redox Cofactor Optimization: Engineering the pathways involved in the regeneration of redox cofactors, such as NADPH, can help maintain a balanced intracellular redox environment.

  • Promoter Engineering: Using stress-responsive promoters to drive the expression of key genes in the farnesene pathway can help balance metabolic flux and reduce the accumulation of toxic intermediates.[2]

Q6: Can optimizing the fermentation process itself help reduce oxidative stress?

A6: Yes, process optimization is crucial. High oxygen levels can exacerbate oxidative stress.[3] Therefore, optimizing the aeration rate is critical. Strains with rewired central metabolism have been shown to produce more farnesene with significantly less oxygen, which can lower oxidative stress and improve productivity in oxygen-limited industrial fermentations.[5]

Quantitative Data Summary

The following tables summarize quantitative data from relevant studies on strategies to improve farnesene production and mitigate oxidative stress.

Table 1: Effect of Antioxidant Supplementation on Farnesene-Producing Yeast

SupplementConcentrationEffect on ROS LevelsImprovement in Cell DensityImprovement in Farnesene TiterReference
Peptide Extract0.7 g/L1.2 to 3-fold reductionUp to 2-fold increaseUp to 2.8-fold increase[4]
Ascorbic Acid20 mMNot specified2-fold increase in cell survivalNot specified[2]

Table 2: Metabolic Engineering Strategies for Improved Farnesene Production

Engineering StrategyFarnesene Titer (Shake Flask)Farnesene Titer (Bioreactor)Reference
Overexpression of CsAFSW281C with SKIK tag2.8 g/L28.3 g/L[6][7][8][9]
Co-expression of Fsso and HMGR, inactivation of DPP11163.7 mg/L10.4 g/L[10][11]
Optimization of MVA pathway and acetyl-CoA supply in O. polymorphaNot specified14.7 g/L[12]

Experimental Protocols

Protocol 1: Measurement of Intracellular ROS using Dihydroethidium (DHE)

This protocol is adapted from methods used to quantify ROS in yeast.[3]

Materials:

  • Yeast culture

  • Phosphate-buffered saline (PBS)

  • Dihydroethidium (DHE) stock solution (e.g., 5 mM in DMSO)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Harvest yeast cells from your culture by centrifugation (e.g., 5000 x g for 5 minutes).

  • Wash the cells once with sterile PBS.

  • Resuspend the cells in PBS to a final density of approximately 1 x 107 cells/mL.

  • Add DHE to the cell suspension to a final concentration of 10 µM.

  • Incubate the cells in the dark at 30°C for 30 minutes.

  • Wash the cells twice with PBS to remove excess DHE.

  • Resuspend the cells in PBS.

  • Analyze the fluorescence of the cells using a flow cytometer (excitation ~488 nm, emission ~610 nm) or a fluorescence microscope.

Protocol 2: Yeast Cell Viability Spot Assay for Oxidative Stress

This protocol is a common method to assess yeast viability under oxidative stress conditions.[13]

Materials:

  • Yeast culture (mid-log phase)

  • YPD agar (B569324) plates

  • Hydrogen peroxide (H₂O₂) solution

  • Sterile water or PBS

Procedure:

  • Grow yeast cells to the mid-log phase in liquid YPD medium.

  • Adjust the cell concentration to an OD₆₀₀ of 1.0.

  • Prepare a 10-fold serial dilution series of the cell culture in sterile water or PBS.

  • Spot 5 µL of each dilution onto YPD agar plates.

  • Also, spot the dilutions onto YPD agar plates containing a specific concentration of hydrogen peroxide (e.g., 2 mM, 5 mM) to induce oxidative stress.

  • Incubate the plates at 30°C for 2-3 days.

  • Compare the growth of the yeast on the control plates versus the plates containing hydrogen peroxide to assess sensitivity to oxidative stress.

Visual Diagrams

Signaling Pathway: Overview of Oxidative Stress Response in Yeast

OxidativeStressResponse cluster_stressors Stressors cluster_ros Reactive Oxygen Species cluster_cellular_damage Cellular Damage cluster_response Cellular Response cluster_outcomes Outcomes MetabolicByproducts Metabolic Byproducts (Farnesol, FPP) ROS ROS (O2-, H2O2, OH·) MetabolicByproducts->ROS EnvironmentalFactors Environmental Factors (High Aeration) EnvironmentalFactors->ROS Damage DNA, Protein, Lipid Damage ROS->Damage Yap1 Yap1 Activation ROS->Yap1 Sensing ReducedGrowth Reduced Growth & Farnesene Production Damage->ReducedGrowth AntioxidantEnzymes Antioxidant Enzymes (Catalase, SOD) Yap1->AntioxidantEnzymes Upregulation AntioxidantEnzymes->ROS Detoxification StressTolerance Stress Tolerance AntioxidantEnzymes->StressTolerance

Caption: Overview of oxidative stress triggers and cellular response in yeast.

Experimental Workflow: Assessing and Mitigating Oxidative Stress

ExperimentalWorkflow cluster_problem Problem Identification cluster_assessment Oxidative Stress Assessment cluster_mitigation Mitigation Strategies cluster_evaluation Evaluation of Strategies LowTiter Low Farnesene Titer & Poor Growth ROS_Measurement ROS Measurement (e.g., DHE assay) LowTiter->ROS_Measurement Viability_Assay Viability Assay (Spot Test) LowTiter->Viability_Assay Antioxidants Add Antioxidants ROS_Measurement->Antioxidants MetabolicEng Metabolic Engineering (e.g., Overexpress SOD1) Viability_Assay->MetabolicEng ProcessOpt Process Optimization (e.g., Aeration Control) Viability_Assay->ProcessOpt ReassessROS Re-assess ROS Levels Antioxidants->ReassessROS MetabolicEng->ReassessROS ProcessOpt->ReassessROS MeasureTiter Measure Farnesene Titer ReassessROS->MeasureTiter

Caption: A workflow for diagnosing and addressing oxidative stress in yeast.

References

Validation & Comparative

Farnesane vs. Biodiesel: A Comparative Guide to Fuel Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for sustainable and efficient alternatives to conventional petroleum-based fuels has led to significant advancements in the development of biofuels. Among the promising candidates are farnesane, a renewable hydrocarbon, and biodiesel, a fatty acid methyl ester (FAME). This guide provides an objective comparison of the key fuel properties of this compound and biodiesel, supported by experimental data, to assist researchers and professionals in evaluating their potential applications.

Quantitative Fuel Property Comparison

The following table summarizes the key fuel properties of this compound and biodiesel, alongside the typical specifications for conventional diesel fuel for reference. These values are compiled from various experimental studies and industry standards.

Fuel PropertyThis compoundBiodiesel (FAME)Conventional Diesel (ASTM D975)
**Density @ 15°C ( kg/m ³) **~769[1]860 - 900820 - 870
Kinematic Viscosity @ 40°C (mm²/s) ~2.3 - 3.25[1]1.9 - 6.0[2]1.9 - 4.1
Cetane Number ~57 - 60[1][3]46 - 60[2]40 - 55
Flash Point (°C) >93>130>52
Cloud Point (°C) < -20-3 to 12Varies by grade and season
Pour Point (°C) < -50-15 to 10Varies by grade and season
Oxidation Stability (Rancimat, hours) High3 min.[2]Not specified
Sulfur Content (ppm) 0< 15< 15 (ULSD)
Oxygen Content (wt%) 0~110
Lower Heating Value (MJ/kg) ~44.06[3]~37 - 38~42 - 43

Experimental Protocols

The determination of the fuel properties listed above is governed by standardized experimental procedures, primarily those developed by ASTM International. The following are the detailed methodologies for the key experiments cited:

  • Density: ASTM D1298 or ASTM D4052 are the standard test methods for determining the density of liquid petroleum products. The sample is brought to a specified temperature, and its density is measured using a hydrometer or a digital density meter.

  • Kinematic Viscosity: ASTM D445 is the standard test method for measuring the kinematic viscosity of transparent and opaque liquids. It involves measuring the time for a volume of liquid to flow under gravity through a calibrated viscometer at a constant temperature.

  • Cetane Number: ASTM D613 is the standard test method for determining the cetane number of diesel fuel oil. This is an engine-based test that measures the ignition delay of the fuel in a standardized compression-ignition engine and compares it to reference fuels.

  • Flash Point: ASTM D93 is the standard test method for flash point by Pensky-Martens Closed Cup Tester. The test determines the lowest temperature at which application of an ignition source causes the vapors of a sample to ignite.

  • Cloud Point: ASTM D2500 is the standard test method for cloud point of petroleum products. The sample is cooled at a specified rate, and the temperature at which a cloud of wax crystals first appears is recorded as the cloud point.

  • Pour Point: ASTM D97 is the standard test method for pour point of petroleum products. After preliminary heating, the sample is cooled at a specified rate and examined at intervals of 3°C for flow characteristics. The lowest temperature at which movement of the specimen is observed is recorded as the pour point.

  • Oxidation Stability: ASTM D2274 or EN 14112 (Rancimat method) are used to assess the oxidation stability of distillate fuels. The Rancimat method involves passing a stream of air through a heated sample and measuring the time until the formation of volatile oxidation products, which is known as the induction period.

Logical Relationship of Fuel Property Comparison

The following diagram illustrates the key comparative aspects between this compound and biodiesel in the context of their suitability as diesel fuel alternatives.

Fuel_Comparison cluster_this compound This compound (Renewable Hydrocarbon) cluster_biodiesel Biodiesel (FAME) This compound This compound F_Props Properties: - Lower Density - Lower Viscosity - Higher Cetane Number - Excellent Cold Flow - No Oxygen Content - High Oxidation Stability This compound->F_Props F_Adv Advantages: - Drop-in Fuel - Better Cold Performance - High Stability F_Props->F_Adv Comparison Comparison F_Adv->Comparison Biodiesel Biodiesel B_Props Properties: - Higher Density - Higher Viscosity - Good Cetane Number - Poorer Cold Flow - Oxygen Content (~11%) - Lower Oxidation Stability Biodiesel->B_Props B_Adv Advantages: - Good Lubricity - Established Production B_Props->B_Adv B_Adv->Comparison Conclusion Conclusion: This compound exhibits properties more closely resembling conventional diesel, particularly in cold flow and stability. Biodiesel's oxygen content and higher viscosity present different performance characteristics. Comparison->Conclusion

Caption: Comparative analysis of this compound and biodiesel fuel properties.

References

A Comparative Analysis of Farnesane and Conventional Jet Fuel Emissions for Aviation

Author: BenchChem Technical Support Team. Date: December 2025

An objective, data-driven guide for researchers and scientists on the emissions profiles of farnesane-based sustainable aviation fuel compared to traditional petroleum-derived jet fuel.

This compound, a renewable synthesized iso-paraffinic (SIP) fuel, is emerging as a promising alternative to conventional jet fuel, offering potential benefits in reducing the environmental impact of aviation.[1] Derived from the fermentation of sugars and subsequent hydroprocessing, this compound (C15H32) presents a pure, single-molecule composition, contrasting with the complex mixture of hydrocarbons found in petroleum-based Jet A/A-1.[2][3][4] This guide provides a detailed comparison of their emission characteristics, supported by experimental data, to inform research and development in sustainable aviation fuels (SAFs).

Quantitative Emissions Data

The combustion of this compound and its blends with conventional jet fuel has been shown to significantly reduce certain key emissions, particularly non-volatile particulate matter (nvPM) and sulfur oxides (SOx). The absence of aromatic compounds and sulfur in this compound is a primary contributor to these reductions.[5][6] Below is a summary of quantitative data from various studies comparing emissions from this compound blends and conventional jet fuel.

Emission TypeFuel TypeEngine/Combustor ConditionResultReference Study Insight
Particulate Matter (PM) This compound/Jet A-1 BlendsIdleUp to 40% reduction in particle numberAttributed to the lack of aromatic structures in this compound.[5]
This compound/Jet A-1 BlendsCruiseUp to 7% reduction in particle numberReductions are less pronounced at higher thrust settings.[5]
50% HEFA-SPK Blend¹Various40-60% reduction in PM Emission Index (EI-PM)Demonstrates the significant impact of paraffinic SAFs on particulate emissions.[7]
100% FT-SPK¹Various70-95% reduction in PM Emission Index (EI-PM)Highlights the benefits of fully synthetic, aromatic-free fuels.[7][8]
Nitrogen Oxides (NOx) 10% & 20% this compound-Kerosene BlendsCFM56-5C4 Gas TurbineSlight decrease compared to pure keroseneNo significant difference was observed between the 10% and 20% blends.[9]
Amyris this compoundLab-scale Combustor (Equivalence ratio ~0.6)~1.5 ppm (minimum NO)Other SAFs like HEFA-SPK and Gevo ATJ showed slightly lower NO emissions (<1 ppm).[9]
50% HEFA-SPK/Jet A-1 BlendTurbofan Engine (95% load)Small but significant drop in NOxConsistent findings across different engine types.[9]
Carbon Monoxide (CO) 10% & 20% this compound-Kerosene BlendsCFM56-5C4 Gas TurbineAlmost identical emission trends to pure keroseneIndicates comparable combustion efficiency under the tested conditions.[9]
Amyris this compoundLab-scale CombustorMinimum of ~1300 ppmCO emissions were found to be slightly higher than other tested SAFs in this specific combustor.[9]
Sulfur Oxides (SOx) This compound (SIP fuel)Not specifiedUp to 99% lower sulfur content than conventional jet fuelThis compound contains virtually no sulfur, leading to a direct and significant reduction in SOx emissions.[7][10]
Greenhouse Gases (GHG) This compound from SugarcaneLife Cycle Analysis (LCA)>50% reduction in GHG emissions vs. conventional fuelThis accounts for the entire production pathway from feedstock to combustion.[1]

¹Data for Hydroprocessed Esters and Fatty Acids (HEFA) and Fischer-Tropsch (FT) fuels are included for broader context, as they are well-studied paraffinic SAFs and their emission characteristics are often compared with this compound.

Experimental Protocols and Methodologies

The data presented above are derived from various experimental setups designed to measure engine emissions under controlled conditions. While specific parameters vary between studies, the general methodologies follow established protocols for aviation emissions testing.

1. Fuel Specifications and Blending:

  • This compound: Synthesized Iso-Paraffinic (SIP) fuel, specifically 2,6,10-trimethyldodecane, meeting ASTM D7566 Annex A3 specifications.[3][10] It is typically blended with conventional Jet A/A-1 at ratios of 10-50% by volume for use in commercial aircraft.[9][11]

  • Conventional Jet Fuel: Jet A or Jet A-1, meeting ASTM D1655 specifications, is used as the reference fuel.

2. Engine and Combustor Testing:

  • Full-Scale Engine Tests: Emissions from this compound blends have been evaluated using commercial aircraft engines such as the CFM56-5C4.[9] Testing is conducted across various power settings that simulate different flight phases, including idle, taxi, takeoff, and cruise, according to the ICAO Landing and Takeoff (LTO) cycle definitions.[12][13]

  • Lab-Scale Combustor Rigs: To isolate combustion characteristics, fuels are tested in specialized rigs like high-intensity reverse flow combustors.[9] These tests allow for precise control over parameters such as fuel-air equivalence ratio, temperature, and pressure.[14]

3. Emissions Measurement and Analysis:

  • Gas-Phase Emissions (NOx, CO, CO2): Standard gas analyzers are used to measure concentrations in the engine exhaust. For instance, NOx is commonly measured using chemiluminescence detectors (CLD).[7]

  • Particulate Matter (PM): Non-volatile PM emissions are quantified using instruments that measure particle number and mass concentration. This often involves a sampling system that extracts exhaust gas, which is then analyzed to determine the properties of the emitted particles.[15]

  • Data Reporting: Emissions are typically reported as an Emission Index (EI), defined as grams of pollutant emitted per kilogram of fuel burned (g/kg fuel).[16] For life cycle analysis, emissions are often expressed in grams of CO2 equivalent per megajoule of energy (gCO2e/MJ).[17][18]

This compound Production Pathway

This compound is produced through a multi-step biotechnological and chemical process known as Hydroprocessed Fermented Sugars to Synthetic Isoparaffins (HFS-SIP).[10] The process begins with a sugar feedstock, which is converted into the hydrocarbon precursor farnesene, followed by a standard hydroprocessing step.

Farnesane_Production feedstock Sugar Feedstock (e.g., Sugarcane, Lignocellulose) pretreatment Pretreatment & Hydrolysis feedstock->pretreatment fermentation Fermentation (Genetically Engineered Yeast) pretreatment->fermentation separation Separation fermentation->separation farnesene β-Farnesene (C15H24) separation->farnesene hydroprocessing Hydroprocessing (Hydrogenation) farnesene->hydroprocessing This compound This compound (C15H32) Jet Fuel Blendstock hydroprocessing->this compound

Caption: Production of this compound from sugar feedstock.

This streamlined pathway from sugar to a pure C15 isoparaffin is a key advantage, as it avoids the formation of aromatics and sulfur compounds that are inherent to crude oil refining, directly contributing to the cleaner emissions profile of this compound upon combustion.[5][6]

References

Farnesane Outperforms Petroleum Diesel in Ignition Quality

Author: BenchChem Technical Support Team. Date: December 2025

Farnesane, a biomass-derived hydrocarbon, demonstrates a higher cetane number compared to conventional petroleum diesel, indicating superior ignition quality. This characteristic can lead to improved engine performance, reduced emissions, and smoother combustion.

This compound, also known as 2,6,10-trimethyldodecane, is a C15 isoprenoid that can be produced from the hydrogenation of farnesene, which is obtainable from the fermentation of sugars.[1][2] Its performance as a diesel fuel component has been a subject of significant research. Experimental data consistently shows that this compound possesses a cetane number that meets and often exceeds the requirements for modern diesel engines.

The cetane number is a critical measure of a diesel fuel's ignition delay – the time between the injection of the fuel into the combustion chamber and the start of combustion.[3][4] A higher cetane number corresponds to a shorter ignition delay, which generally results in a more efficient and complete combustion process.[5]

Comparative Analysis of Cetane Numbers

Quantitative analysis reveals a clear advantage for this compound in terms of its cetane number when compared to the typical range for petroleum diesel.

Fuel TypeCetane NumberTest Method
This compound (2,6,10-trimethyldodecane)58.0ASTM D613
This compound (2,6,10-trimethyldodecane)59.1Derived Cetane Number (DCN)
Petroleum Diesel (Regular)40 - 55ASTM D613
Petroleum Diesel (European Standard EN 590)≥ 51ASTM D613
Petroleum Diesel (California)≥ 53ASTM D613

Table 1: Comparison of the cetane numbers of this compound and petroleum diesel. Data for this compound from. Data for petroleum diesel from.

Experimental Determination of Cetane Number

The cetane number of diesel fuels is determined using standardized test methods, with ASTM D613 being the primary global standard. This method utilizes a Cooperative Fuel Research (CFR) engine, a single-cylinder engine with a variable compression ratio.

ASTM D613 Standard Test Method for Cetane Number of Diesel Fuel Oil:
  • Engine Preparation: The CFR engine is warmed up and calibrated under specified operating conditions.

  • Sample Introduction: The diesel fuel sample to be tested is introduced into the engine.

  • Compression Ratio Adjustment: The compression ratio of the engine is adjusted until the fuel sample exhibits a specific ignition delay (typically 13 degrees of crankshaft rotation).

  • Reference Fuel Bracketing: Two reference fuels with known cetane numbers, which bracket the expected cetane number of the sample, are then tested. The compression ratio is adjusted for each reference fuel to achieve the same 13-degree ignition delay.

  • Interpolation: The cetane number of the sample fuel is determined by interpolating between the cetane numbers of the two reference fuels based on the compression ratio readings.

An alternative method for determining ignition quality is the Derived Cetane Number (DCN), which is measured using a constant volume combustion chamber and is correlated to the ASTM D613 scale.

Logical Relationship of Fuel Properties to Performance

The following diagram illustrates the relationship between the chemical properties of a diesel fuel, its cetane number, and the resulting engine performance.

G cluster_0 Fuel Properties cluster_1 Engine Performance This compound This compound (High Cetane Number) Performance Improved Combustion Reduced Emissions Smoother Operation This compound->Performance Leads to Diesel Petroleum Diesel (Variable Cetane Number) StandardPerformance Standard Performance Diesel->StandardPerformance Leads to

Figure 1: Impact of Cetane Number on Engine Performance.

References

Farnesane as a Biofuel: A Comparative Analysis of Energy Density

Author: BenchChem Technical Support Team. Date: December 2025

Farnesane, a renewable hydrocarbon produced from the fermentation of sugars, is emerging as a promising "drop-in" biofuel for diesel and jet fuel applications. Its chemical structure, a C15 saturated hydrocarbon (2,6,10-trimethyldodecane), imparts properties that are remarkably similar to conventional fossil fuels. This guide provides a comprehensive comparison of the energy density of this compound with other common biofuels, supported by experimental data and standardized testing methodologies.

Quantitative Comparison of Biofuel Energy Densities

The energy density of a fuel is a critical performance metric, indicating the amount of energy stored within a given mass or volume. For applications in transportation, both gravimetric (per unit mass) and volumetric (per unit volume) energy densities are key considerations. The following table summarizes these values for this compound and other prevalent biofuels.

Fuel TypeChemical FormulaDensity (g/cm³)Gravimetric Energy Density (LHV, MJ/kg)Volumetric Energy Density (LHV, MJ/L)
This compoundC₁₅H₃₂0.773~43.3~33.5
Ethanol (B145695)C₂H₅OH0.78926.821.2
n-ButanolC₄H₉OH0.81033.126.8
Biodiesel (FAME)~C₁₉H₃₆O₂0.88037.833.3
Jet A-1 (Kerosene)~C₁₂H₂₃0.80443.3[1]34.8

LHV: Lower Heating Value. This value is more representative of the usable energy in an internal combustion engine as it does not account for the energy recovered from the condensation of water vapor produced during combustion. Note: The energy density of this compound is approximated to be that of Jet A-1 fuel, as multiple studies have indicated their combustion properties are nearly identical[2][3].

Experimental Determination of Energy Density

The energy content of liquid fuels is experimentally determined using a bomb calorimeter. This methodology is standardized by organizations such as ASTM International to ensure accuracy and reproducibility of results.

Key Experimental Protocol: ASTM D4809

A prevalent standard for determining the heat of combustion of liquid hydrocarbon fuels is ASTM D4809: Standard Test Method for Heat of Combustion of Liquid Hydrocarbon Fuels by Bomb Calorimeter (Precision Method) [4][5]. This method is particularly suited for aviation turbine fuels, which have characteristics similar to this compound.

Methodology Overview:

  • Sample Preparation: A precise mass of the liquid fuel sample is placed in a sample holder (crucible) within a high-pressure vessel known as a "bomb."

  • Pressurization: The bomb is filled with pure oxygen to a specified pressure (typically 20-30 atm).

  • Ignition: The fuel sample is ignited electrically via a fuse wire.

  • Calorimetry: The bomb is submerged in a known mass of water in an insulated container (the calorimeter). The complete combustion of the fuel releases heat, which is absorbed by the bomb, the surrounding water, and the calorimeter components.

  • Temperature Measurement: The temperature of the water is precisely measured before and after combustion. The temperature rise is directly proportional to the heat released.

  • Calculation: The gross heat of combustion (Higher Heating Value, HHV) is calculated based on the temperature rise, the heat capacity of the calorimeter system, and corrections for the heat released by the ignition fuse and any side reactions (e.g., formation of nitric acid). The Lower Heating Value (LHV) is then calculated from the HHV by accounting for the latent heat of vaporization of the water produced during combustion.

A less precise but also widely used standard is ASTM D240: Standard Test Method for Heat of Combustion of Liquid Hydrocarbon Fuels by Bomb Calorimeter .

This compound's Favorable Profile

As the data indicates, this compound exhibits a significantly higher gravimetric and volumetric energy density compared to alcohol-based biofuels like ethanol and butanol. Its energy density is on par with that of biodiesel and conventional jet fuel. This makes it a highly attractive alternative fuel, as it can be used in existing infrastructure and engines without significant modifications, hence the term "drop-in" biofuel. The high energy density of this compound translates to a longer range for vehicles and aircraft for the same fuel volume, a critical advantage in the transportation sector.

Visualizing the Energy Density Landscape

The following diagram illustrates the logical relationship in the production of this compound and compares its energy density to other biofuels.

Biofuel_Comparison cluster_production This compound Production cluster_comparison Energy Density Comparison (LHV) Sugars Sugars Farnesene Farnesene Sugars->Farnesene Fermentation This compound This compound ~43.3 MJ/kg ~33.5 MJ/L Farnesene->this compound Hydrogenation Ethanol Ethanol 26.8 MJ/kg 21.2 MJ/L Butanol n-Butanol 33.1 MJ/kg 26.8 MJ/L Biodiesel Biodiesel 37.8 MJ/kg 33.3 MJ/L

This compound Production and Energy Density Comparison

References

Comparative Analysis of α-Farnesene and β-Farnesene Production: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Farnesene (B8742651), a group of six closely related sesquiterpenes, is a key intermediate in various biological processes and holds significant promise for applications in biofuels, agriculture, cosmetics, and pharmaceuticals.[1][2][3][4][5][6] Among its isomers, α-farnesene and β-farnesene are the most studied and industrially relevant.[7][8] While structurally similar, differing only by the location of one double bond, their production via microbial fermentation involves distinct enzymes and can lead to varying efficiencies.[7][8] This guide provides a comparative analysis of α-farnesene and β-farnesene production, focusing on biosynthetic pathways, metabolic engineering strategies, and quantitative production data.

Biosynthetic Pathways: The Mevalonate (B85504) and Methylerythritol Phosphate (B84403) Pathways

The biosynthesis of both α- and β-farnesene originates from the central metabolite acetyl-CoA, which is converted to the universal isoprenoid precursor, farnesyl pyrophosphate (FPP), through either the mevalonate (MVA) pathway (in eukaryotes like yeast) or the methylerythritol phosphate (MEP) pathway (in prokaryotes like E. coli). The final step in the biosynthesis is the conversion of FPP to either α-farnesene or β-farnesene, a reaction catalyzed by specific farnesene synthases (FS), namely α-farnesene synthase (AFS) or β-farnesene synthase (BFS).[7][9]

Farnesene Biosynthesis Pathway cluster_MVA Mevalonate (MVA) Pathway (Eukaryotes) cluster_MEP Methylerythritol Phosphate (MEP) Pathway (Prokaryotes) cluster_final_steps Final Conversion Acetyl-CoA Acetyl-CoA Acetoacetyl-CoA Acetoacetyl-CoA Acetyl-CoA->Acetoacetyl-CoA HMG-CoA HMG-CoA Acetoacetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Mevalonate-5P Mevalonate-5P Mevalonate->Mevalonate-5P Mevalonate-5PP Mevalonate-5PP Mevalonate-5P->Mevalonate-5PP IPP IPP Mevalonate-5PP->IPP DMAPP DMAPP IPP->DMAPP Isomerase GPP GPP IPP->GPP FPP FPP IPP->FPP Pyruvate Pyruvate DXP DXP Pyruvate->DXP IPP + DMAPP MEP MEP DXP->MEP IPP + DMAPP CDP-ME CDP-ME MEP->CDP-ME IPP + DMAPP CDP-MEP CDP-MEP CDP-ME->CDP-MEP IPP + DMAPP ME-cPP ME-cPP CDP-MEP->ME-cPP IPP + DMAPP HMBPP HMBPP ME-cPP->HMBPP IPP + DMAPP IPP_DMAPP_MEP IPP_DMAPP_MEP HMBPP->IPP_DMAPP_MEP IPP + DMAPP Glyceraldehyde-3P Glyceraldehyde-3P Glyceraldehyde-3P->DXP DMAPP->GPP Geranyl Diphosphate Synthase GPP->FPP Farnesyl Diphosphate Synthase alpha-Farnesene alpha-Farnesene FPP->alpha-Farnesene α-Farnesene Synthase (AFS) beta-Farnesene beta-Farnesene FPP->beta-Farnesene β-Farnesene Synthase (BFS)

Caption: General overview of the MVA and MEP pathways leading to α- and β-farnesene.

Comparative Production of α-Farnesene and β-Farnesene

Metabolic engineering efforts have been extensively applied to various microbial hosts to enhance the production of both farnesene isomers. These strategies often involve overexpressing key enzymes in the upstream pathway to increase the supply of the FPP precursor, screening for and engineering highly active farnesene synthases, and eliminating competing metabolic pathways. The following table summarizes a selection of reported production titers for both α-farnesene and β-farnesene in different engineered microorganisms.

IsomerHost OrganismEngineering StrategyTiter (g/L)Reference
α-Farnesene Saccharomyces cerevisiaeEnzyme and metabolic engineering, site-directed mutagenesis of CsAFS, N-terminal tag addition.28.3[1][2][3][4]
Escherichia coliCodon-optimized α-farnesene synthase, exogenous MVA pathway, fusion of FPP synthase and α-farnesene synthase.0.380[10]
Yarrowia lipolyticaPromoter optimization, overexpression of key MVA pathway genes.2.57[11]
Yarrowia lipolyticaEngineered β-oxidation and lipid metabolism from oleic acid.2.3[12]
β-Farnesene Saccharomyces cerevisiaeRewriting central carbon metabolism.130[13][14]
Yarrowia lipolyticaOverexpression of MVA pathway genes, screening of β-farnesene synthase, fed-batch fermentation with lignocellulosic hydrolysate.7.38[15]
Yarrowia lipolyticaEngineering of β-oxidation and lipid metabolism using oleic acid and waste cooking oil.35.2 and 31.9 respectively[16]
Zymomonas mobilisScreening of heterologous β-farnesene synthases, promoter enhancement.0.0257[17]
Escherichia coliMVA pathway enhancement using biodiesel byproducts.10.31[15]

Experimental Protocols

1. Microbial Strain Cultivation and Farnesene Production

A generalized protocol for the production of farnesene in a microbial host, such as S. cerevisiae or E. coli, is outlined below. Specific details may vary depending on the host organism and the specific expression system used.

  • Inoculum Preparation: A single colony of the engineered microbial strain is inoculated into a sterile starter culture medium (e.g., YPD for S. cerevisiae or LB for E. coli) containing the appropriate antibiotics for plasmid maintenance. The culture is incubated overnight at the optimal growth temperature (e.g., 30°C for S. cerevisiae, 37°C for E. coli) with shaking.

  • Production Culture: The overnight starter culture is used to inoculate a larger volume of production medium. This medium is often a defined minimal medium supplemented with a carbon source (e.g., glucose or glycerol) and any necessary inducers for gene expression (e.g., galactose for GAL-inducible promoters in yeast, or IPTG for lac-based promoters in E. coli).

  • Two-Phase Fermentation: To facilitate in situ extraction and reduce product toxicity, an organic overlay is often added to the production culture. Dodecane (B42187) is a commonly used solvent for this purpose.

  • Induction and Fermentation: Once the culture reaches a specific cell density (typically in the mid-exponential growth phase), the expression of the farnesene biosynthesis pathway genes is induced. The fermentation is then continued for a defined period (e.g., 72-144 hours) at an optimized temperature.

  • Sampling: Samples of the organic phase (dodecane layer) are collected at regular intervals to monitor farnesene production.

2. Quantification of Farnesene by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: The collected dodecane samples containing farnesene are diluted with a suitable solvent (e.g., ethyl acetate (B1210297) or hexane) to an appropriate concentration for GC-MS analysis. An internal standard (e.g., caryophyllene (B1175711) or bisabolene) is often added to improve quantification accuracy.

  • GC-MS Analysis: The prepared samples are injected into a GC-MS system. The gas chromatograph separates the different volatile compounds in the sample based on their boiling points and interactions with the stationary phase of the column (e.g., an HP-5MS column). The mass spectrometer then fragments the eluted compounds and detects the resulting ions, allowing for their identification and quantification.

  • Quantification: The concentration of α- or β-farnesene in the samples is determined by comparing the peak area of the analyte to a standard curve generated using pure α- or β-farnesene standards of known concentrations.

Experimental Workflow for Farnesene Production and Quantification Start Start Inoculum Preparation Inoculum Preparation Start->Inoculum Preparation Production Culture Production Culture Inoculum Preparation->Production Culture Induction of Gene Expression Induction of Gene Expression Production Culture->Induction of Gene Expression Fermentation with Organic Overlay Fermentation with Organic Overlay Induction of Gene Expression->Fermentation with Organic Overlay Sample Collection (Organic Phase) Sample Collection (Organic Phase) Fermentation with Organic Overlay->Sample Collection (Organic Phase) Sample Preparation (Dilution & Internal Standard) Sample Preparation (Dilution & Internal Standard) Sample Collection (Organic Phase)->Sample Preparation (Dilution & Internal Standard) GC-MS Analysis GC-MS Analysis Sample Preparation (Dilution & Internal Standard)->GC-MS Analysis Data Analysis and Quantification Data Analysis and Quantification GC-MS Analysis->Data Analysis and Quantification End End Data Analysis and Quantification->End

References

Validating Farnesane Production: A Comparative Guide to 13C Metabolic Flux Analysis in Microbial Hosts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, optimizing the microbial production of farnesane, a promising biofuel and specialty chemical, requires a deep understanding of cellular metabolism. 13C Metabolic Flux Analysis (13C-MFA) has emerged as a powerful tool to quantify intracellular metabolic fluxes, providing crucial data to validate and guide metabolic engineering strategies. This guide objectively compares the application of 13C-MFA in two leading microbial hosts for this compound production, Escherichia coli and Saccharomyces cerevisiae, and provides supporting experimental data and protocols.

This guide will delve into the metabolic engineering strategies employed in both organisms and how 13C-MFA is utilized to elucidate the impact of these strategies on cellular metabolism. While direct comparative 13C-MFA studies between this compound-producing E. coli and S. cerevisiae are limited, this guide synthesizes available data to offer valuable insights into the strengths and metabolic characteristics of each platform.

Metabolic Engineering Strategies for this compound Production

The biosynthesis of this compound relies on the precursor farnesyl pyrophosphate (FPP), which is derived from the isoprenoid pathway. Microbial hosts are engineered to overproduce FPP and convert it to farnesene (B8742651), which is then reduced to this compound. The primary engineering strategies in E. coli and S. cerevisiae focus on enhancing the flux through their native or heterologous isoprenoid pathways.

Escherichia coli utilizes the methylerythritol 4-phosphate (MEP) pathway for isoprenoid biosynthesis. Engineering efforts in E. coli often involve:

  • Overexpression of key MEP pathway enzymes: Such as 1-deoxy-D-xylulose-5-phosphate synthase (DXS), 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR), and isopentenyl diphosphate (B83284) isomerase (IDI) to increase the supply of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the building blocks of isoprenoids.[1]

  • Introduction of a heterologous mevalonate (B85504) (MVA) pathway: The MVA pathway, native to eukaryotes and archaea, can be introduced into E. coli to supplement the MEP pathway and boost FPP production.[1][2]

  • Overexpression of FPP synthase (IspA): To efficiently convert IPP and DMAPP into FPP.

  • Expression of a farnesene synthase: To convert FPP to farnesene.

  • Fusion of FPP synthase and farnesene synthase: This strategy can enhance catalytic efficiency and channel the metabolic flux towards farnesene.[1][2]

Saccharomyces cerevisiae , a yeast, naturally possesses the mevalonate (MVA) pathway. Metabolic engineering in this host typically includes:

  • Upregulation of the MVA pathway: Overexpressing key enzymes like HMG-CoA reductase (tHMG1) is a common strategy to increase the metabolic flux towards FPP.

  • Downregulation of competing pathways: Reducing the expression of enzymes that divert FPP to other products, such as squalene (B77637) synthase (ERG9), can increase the availability of FPP for farnesene synthesis.

  • Expression of high-activity farnesene synthases: Screening for and expressing potent farnesene synthases from various organisms can significantly improve production titers.

  • Enhancing precursor and cofactor supply: Engineering pathways to increase the availability of acetyl-CoA, the primary precursor for the MVA pathway, and balancing the cellular redox state (NADPH/NADH ratio) are also critical.

Quantitative Comparison of this compound Production

The following table summarizes representative data from studies on farnesene production in engineered E. coli and S. cerevisiae. It is important to note that direct comparisons are challenging due to variations in strains, culture conditions, and analytical methods.

Host OrganismKey Genetic ModificationsFarnesene Titer (mg/L)Reference
Escherichia coliCodon-optimized α-farnesene synthase, exogenous MVA pathway, fusion of FPP synthase and α-farnesene synthase380
Saccharomyces cerevisiaeOverexpression of MVA pathway, screening of α-farnesene synthase (from Camellia sinensis), site-directed mutagenesis of AFS, N-terminal tag2,800 (shake-flask), 28,300 (fed-batch)
Saccharomyces cerevisiaeOverexpression of MVA pathway, screening of α-farnesene synthase (from soybean), optimization of HMGR expression, inactivation of DPP11,477.2 (shake-flask), 10,400 (fed-batch)
Yarrowia lipolyticaMetabolomics-guided optimization of CoA synthesis-related genes and medium24,600 (fed-batch)

13C Metabolic Flux Analysis for Validation

13C-MFA is a sophisticated technique that involves feeding cells a 13C-labeled carbon source (e.g., glucose) and then measuring the incorporation of 13C into proteinogenic amino acids and other metabolites using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). By analyzing the mass isotopomer distributions, it is possible to calculate the in vivo fluxes through central carbon metabolism, providing a detailed picture of how the cell is utilizing its resources.

This quantitative data is invaluable for:

  • Validating the effects of genetic modifications: Confirming that engineered pathways are active and that fluxes are redirected as intended.

  • Identifying metabolic bottlenecks: Pinpointing reactions that limit the flux towards the desired product.

  • Uncovering unexpected metabolic responses: Revealing how the cell's metabolic network adapts to genetic perturbations.

  • Guiding further engineering efforts: Providing rational targets for subsequent rounds of strain improvement.

The following table presents a hypothetical comparison of relative metabolic fluxes in engineered E. coli and S. cerevisiae for this compound production, as might be determined by 13C-MFA. The values are normalized to the glucose uptake rate and are for illustrative purposes to highlight the type of insights gained from 13C-MFA.

Metabolic PathwayRelative Flux in Engineered E. coli (MEP + MVA)Relative Flux in Engineered S. cerevisiae (MVA)Key Insights from 13C-MFA
GlycolysisHighHighBoth organisms rely heavily on glycolysis for precursor supply.
Pentose Phosphate Pathway (Oxidative)Moderate to HighModerateCrucial for NADPH supply, especially in E. coli where the MEP pathway and MVA pathway have high NADPH demands.
TCA CycleLow to ModerateModerateOften downregulated in high-production strains to divert carbon towards precursors. 13C-MFA can quantify the extent of this redirection.
MEP PathwayActive (endogenous)Inactive13C-MFA can quantify the contribution of the native MEP pathway in E. coli.
MVA PathwayActive (heterologous)High (upregulated)13C-MFA validates the activity of the heterologous MVA pathway in E. coli and quantifies the increased flux in engineered S. cerevisiae.
Farnesene BiosynthesisHighHighThe ultimate goal is to maximize this flux, which can be inferred from the FPP node.

Experimental Protocols

A generalized workflow for 13C-MFA is presented below. Specific details will vary depending on the organism and experimental setup.

13C-Labeling Experiment
Sample Preparation
GC-MS Analysis
Data Analysis and Flux Calculation

Visualizing Metabolic Pathways and Workflows

Diagrams generated using Graphviz (DOT language) illustrate key metabolic pathways and the experimental workflow for 13C-MFA.

Farnesene_Biosynthesis cluster_MEP MEP Pathway (E. coli) cluster_MVA MVA Pathway (S. cerevisiae & heterologous in E. coli) cluster_Common Common Pathway G3P Glyceraldehyde-3P DXP DXP G3P->DXP Pyruvate_MEP Pyruvate Pyruvate_MEP->DXP MEP MEP DXP->MEP IPP_MEP IPP MEP->IPP_MEP DMAPP_MEP DMAPP IPP_MEP->DMAPP_MEP IPP_pool IPP Pool IPP_MEP->IPP_pool DMAPP_pool DMAPP Pool DMAPP_MEP->DMAPP_pool AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate IPP_MVA IPP Mevalonate->IPP_MVA DMAPP_MVA DMAPP IPP_MVA->DMAPP_MVA IPP_MVA->IPP_pool DMAPP_MVA->DMAPP_pool IPP_pool->DMAPP_pool IDI FPP FPP IPP_pool->FPP DMAPP_pool->FPP IspA/FPPS Farnesene Farnesene FPP->Farnesene Farnesene Synthase This compound This compound Farnesene->this compound Reduction

Caption: Farnesene biosynthesis pathways in microbial hosts.

C13_MFA_Workflow cluster_Experiment Experimental Phase cluster_Analysis Analytical Phase Culture 1. 13C-Labeling Culture Harvest 2. Cell Harvesting & Quenching Culture->Harvest Hydrolysis 3. Biomass Hydrolysis Harvest->Hydrolysis Derivatization 4. Derivatization Hydrolysis->Derivatization GCMS 5. GC-MS Analysis Derivatization->GCMS MID_Correction 6. MID Correction GCMS->MID_Correction Flux_Estimation 7. Flux Estimation MID_Correction->Flux_Estimation Flux_Map 8. Metabolic Flux Map Flux_Estimation->Flux_Map

Caption: General experimental workflow for 13C Metabolic Flux Analysis.

Alternative Validation Methods

While 13C-MFA is the gold standard for quantifying intracellular fluxes, other methods can provide complementary information for validating this compound production pathways:

  • Flux Balance Analysis (FBA): A computational method that predicts metabolic flux distributions based on a stoichiometric model of metabolism and a defined objective function (e.g., maximization of biomass or product formation). FBA is less experimentally demanding than 13C-MFA but provides theoretical flux distributions rather than experimentally measured ones.

  • Metabolomics: The large-scale study of small molecules (metabolites) within cells. Untargeted or targeted metabolomics can identify metabolic bottlenecks by revealing the accumulation of pathway intermediates or the depletion of precursors.

  • Enzyme Assays: In vitro measurements of the activity of key enzymes in the engineered pathway can help to identify rate-limiting steps.

  • Gene Expression Analysis (RT-qPCR or RNA-Seq): Quantifying the transcript levels of pathway genes can provide insights into the transcriptional regulation of the engineered pathway, although this does not always directly correlate with metabolic flux.

Conclusion

13C Metabolic Flux Analysis is an indispensable tool for the rational design and optimization of microbial strains for this compound production. By providing a quantitative snapshot of the cell's metabolic state, 13C-MFA enables researchers to validate their engineering strategies, identify metabolic bottlenecks, and uncover novel targets for further improvement. While both E. coli and S. cerevisiae have been successfully engineered for high-level this compound production, the choice of host will depend on the specific application, desired production scale, and the engineering strategies to be employed. The application of 13C-MFA will continue to be crucial in pushing the boundaries of microbial this compound production, paving the way for its sustainable and economically viable commercialization.

References

A Comparative Guide to Farnesene Synthase Performance for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an optimal farnesene (B8742651) synthase is a critical step in establishing efficient biosynthetic production of farnesene, a versatile sesquiterpene with applications in biofuels, pharmaceuticals, and specialty chemicals. This guide provides an objective comparison of the performance of different farnesene synthases, supported by experimental data and detailed methodologies to aid in your research and development endeavors.

Farnesene synthases (FS) are a class of enzymes that catalyze the conversion of farnesyl pyrophosphate (FPP) into farnesene, an acyclic sesquiterpene. These enzymes are found in a variety of organisms, including plants, fungi, and bacteria. The catalytic efficiency and product specificity of farnesene synthases can vary significantly depending on their origin. This guide focuses on comparing the performance of farnesene synthases from several well-characterized plant sources.

Quantitative Performance of Farnesene Synthases

The performance of farnesene synthases is primarily evaluated based on their kinetic parameters, which describe the efficiency of the enzyme's catalytic activity. The key parameters are the Michaelis constant (Km), which indicates the substrate concentration at which the reaction rate is half of the maximum, and the catalytic constant (kcat), which represents the turnover number of the enzyme. The ratio of kcat/Km is a measure of the enzyme's overall catalytic efficiency.

Below is a summary of the kinetic parameters for farnesene synthases from different plant sources.

EnzymeSource OrganismProductKm (µM)kcat (s-1)kcat/Km (M-1s-1)
AaFS Artemisia annua(E)-β-farnesene14.34 ± 2.30.174 ± 0.01212.1 x 103
MdAFS1 Malus domestica(E,E)-α-farnesene~3N/AN/A
GmAFS Glycine max (Soybean)(E,E)-α-farneseneN/AN/AN/A

N/A: Data not available in the reviewed literature.

Experimental Protocols

To facilitate the replication and validation of these findings, detailed experimental protocols for key assays are provided below.

Heterologous Expression and Purification of Farnesene Synthase in E. coli

This protocol describes the expression of farnesene synthase genes in Escherichia coli and subsequent purification of the recombinant protein.

1. Gene Cloning and Transformation:

  • The coding sequence of the farnesene synthase gene is codon-optimized for E. coli expression and synthesized.

  • The synthesized gene is cloned into an expression vector, such as pET-28a(+), which typically contains an N-terminal polyhistidine (His) tag for purification.

  • The resulting plasmid is transformed into a suitable E. coli expression strain, such as BL21(DE3).

2. Protein Expression:

  • A single colony of the transformed E. coli is used to inoculate a starter culture of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., kanamycin (B1662678) for pET-28a(+)). The culture is grown overnight at 37°C with shaking.

  • The starter culture is then used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Protein expression is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. The culture is then incubated at a lower temperature (e.g., 16-20°C) for 16-20 hours to enhance protein solubility.

3. Cell Lysis and Purification:

  • The bacterial cells are harvested by centrifugation.

  • The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole) and lysed by sonication on ice.

  • The cell lysate is clarified by centrifugation to remove cell debris.

  • The supernatant containing the soluble His-tagged farnesene synthase is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography column.

  • The column is washed with a wash buffer (lysis buffer with a slightly higher concentration of imidazole (B134444), e.g., 20-40 mM) to remove non-specifically bound proteins.

  • The purified farnesene synthase is eluted from the column using an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • The purity of the eluted protein is assessed by SDS-PAGE.

In Vitro Farnesene Synthase Activity Assay

This assay is used to determine the kinetic parameters of the purified farnesene synthase.

1. Reaction Setup:

  • The standard assay mixture contains a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5), a divalent cation cofactor (e.g., 10 mM MgCl2), and varying concentrations of the substrate, farnesyl pyrophosphate (FPP).

  • The reaction is initiated by adding a known amount of the purified farnesene synthase to the reaction mixture.

2. Incubation and Product Extraction:

  • The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 10-30 minutes), ensuring that the reaction remains in the linear range.

  • The reaction is stopped, for example, by adding a solution of EDTA and NaOH.[1]

  • The farnesene product is extracted from the aqueous reaction mixture using an organic solvent, such as hexane (B92381) or dodecane.

3. Product Quantification by GC-MS:

  • The organic extract containing the farnesene is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).

  • The amount of farnesene produced is quantified by comparing the peak area to a standard curve generated with authentic farnesene standards.

4. Kinetic Parameter Calculation:

  • The initial reaction velocities at different FPP concentrations are plotted against the substrate concentration.

  • The kinetic parameters (Km and Vmax) are determined by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

  • The kcat value is calculated by dividing Vmax by the enzyme concentration used in the assay.

GC-MS Protocol for Farnesene Quantification

This protocol outlines the conditions for the analysis and quantification of farnesene isomers.

1. Instrumentation:

  • A gas chromatograph coupled to a mass spectrometer (GC-MS) is used.

2. GC Conditions:

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating farnesene isomers.

  • Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: The injector is typically set to a temperature of 250-280°C.

  • Oven Temperature Program: A typical temperature program starts at a lower temperature (e.g., 60-80°C), holds for a few minutes, and then ramps up to a final temperature of 250-300°C. A representative program could be: 70°C for 2 min, then increase to 300°C at a rate of 10°C/min.[1]

3. MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV is commonly used.

  • Mass Range: The mass spectrometer is set to scan a mass range of m/z 35-350.

  • Identification: Farnesene isomers are identified by comparing their mass spectra and retention times with those of authentic standards.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the processes involved in farnesene production and the evaluation of farnesene synthases, the following diagrams have been generated.

Farnesene Biosynthesis Pathway in Saccharomyces cerevisiae

The mevalonate (B85504) (MVA) pathway is the metabolic route for the synthesis of FPP, the precursor for farnesene, in yeast. Understanding this pathway is crucial for metabolic engineering efforts aimed at improving farnesene production.

Farnesene_Biosynthesis_Pathway AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA ERG10 HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA ERG13 Mevalonate Mevalonate HMGCoA->Mevalonate HMG1/HMG2 MevalonateP Mevalonate-5-P Mevalonate->MevalonateP ERG12 MevalonatePP Mevalonate-5-PP MevalonateP->MevalonatePP ERG8 IPP Isopentenyl-PP (IPP) MevalonatePP->IPP ERG19 DMAPP Dimethylallyl-PP (DMAPP) IPP->DMAPP GPP Geranyl-PP (GPP) IPP->GPP FPP Farnesyl-PP (FPP) IPP->FPP DMAPP->GPP ERG20 GPP->FPP ERG20 Farnesene Farnesene FPP->Farnesene Farnesene Synthase

Farnesene biosynthesis via the mevalonate pathway in yeast.
General Experimental Workflow for Comparing Farnesene Synthase Performance

This workflow outlines the key steps involved in the comparative analysis of different farnesene synthases.

Experimental_Workflow cluster_cloning Gene Cloning and Expression cluster_purification Protein Purification cluster_assay Enzyme Kinetics cluster_comparison Performance Comparison GeneSelection Select Farnesene Synthase Genes CodonOptimization Codon Optimize for E. coli GeneSelection->CodonOptimization Cloning Clone into Expression Vector CodonOptimization->Cloning Transformation Transform into E. coli Cloning->Transformation Expression Induce Protein Expression Transformation->Expression CellHarvest Harvest Bacterial Cells Expression->CellHarvest Lysis Cell Lysis CellHarvest->Lysis Purification Affinity Chromatography (Ni-NTA) Lysis->Purification PurityCheck SDS-PAGE Analysis Purification->PurityCheck EnzymeAssay In Vitro Activity Assay with FPP PurityCheck->EnzymeAssay Quantification GC-MS Quantification of Farnesene EnzymeAssay->Quantification DataAnalysis Calculate Km, kcat, kcat/Km Quantification->DataAnalysis Comparison Compare Kinetic Parameters DataAnalysis->Comparison

Workflow for farnesene synthase performance comparison.

References

A Comparative Analysis of the Cold Flow Properties of Farnesane and Other Renewable Diesels

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the low-temperature performance of renewable diesel fuels is critical for ensuring consistent and reliable application in various environments. This guide provides an objective comparison of the cold flow properties of farnesane, a promising biosynthetic paraffinic diesel, against other leading renewable diesel alternatives, namely hydrotreated vegetable oil (HVO) and fatty acid methyl esters (FAME), commonly known as biodiesel.

This report summarizes key performance indicators—Cloud Point (CP), Pour Point (PP), and Cold Filter Plugging Point (CFPP)—supported by experimental data from various studies. Detailed methodologies for the standard ASTM tests used to determine these properties are also provided to aid in the replication and validation of these findings.

Quantitative Comparison of Cold Flow Properties

The cold flow properties of diesel fuels are a critical measure of their performance in colder climates. The formation of wax crystals at low temperatures can lead to fuel filter plugging and engine operability issues. The following table summarizes the cold flow properties of this compound, HVO, and various types of FAME biodiesel.

Fuel TypeFeedstockCloud Point (CP) °CPour Point (PP) °CCold Filter Plugging Point (CFPP) °C
This compound SugarcaneNot available<-76Not available
Renewable Diesel (HVO) Mixed Fats/Oils-5 to -40-15 to -45-10 to -50
Palm Oil+18+16+11
Rapeseed Oil-1 to -8-9 to -15-5 to -20
Soybean Oil0 to +1-2 to -9-3 to -7
Tallow+16 to +20+12 to +15+10 to +14
Used Cooking Oil-1 to +4-5 to -11-2 to -8
Biodiesel (FAME) Palm Oil+13 to +17+10 to +16+3 to +11
Rapeseed Oil-2 to -10-9 to -15-5 to -13
Soybean Oil-2 to +2-2 to -7-1 to -3
Tallow+15 to +18+12 to +16+10 to +15
Used Cooking Oil-3 to +5-10 to 0-5 to +1

Note: Data for HVO and FAME are presented as ranges due to variability in feedstock and processing. Specific values for this compound's Cloud Point and CFPP were not available in the reviewed literature; however, its Pour Point is exceptionally low, indicating superior performance at extremely low temperatures.

Visualizing Cold Flow Property Comparison

The following diagram illustrates the logical relationship and a qualitative comparison of the cold flow properties of the discussed renewable diesels.

cluster_0 Renewable Diesel Type cluster_1 Cold Flow Properties This compound This compound Excellent Excellent This compound->Excellent Very Low Pour Point HVO HVO Good to Excellent Good to Excellent HVO->Good to Excellent Variable based on feedstock and processing FAME (Biodiesel) FAME (Biodiesel) Poor to Good Poor to Good FAME (Biodiesel)->Poor to Good Highly dependent on feedstock saturation

Caption: Comparative cold flow performance of renewable diesels.

Experimental Protocols

Accurate determination of cold flow properties is essential for fuel characterization. The following are detailed methodologies for the key ASTM International standard tests.

ASTM D2500: Standard Test Method for Cloud Point of Petroleum Products

This method determines the temperature at which a cloud of wax crystals first appears in a liquid when cooled under specific conditions.

Apparatus:

  • Test Jar: Cylindrical, flat-bottomed glass.

  • Jacket: Brass, to hold the test jar.

  • Gasket: Cork or felt ring to fit snugly around the test jar.

  • Cooling Bath: Suitable for maintaining the required low temperatures.

  • Thermometer: Appropriate range for the expected cloud point.

Procedure:

  • The sample is brought to a temperature at least 14°C above the expected cloud point.

  • The dry sample is poured into the test jar to a specified level.

  • The thermometer is placed centrally within the test jar, with the bulb resting on the bottom.

  • The test jar is placed in the cooling bath.

  • At every 1°C drop in temperature, the sample is inspected for cloudiness at the bottom of the test jar.

  • The temperature at which a distinct cloudiness is first observed is recorded as the Cloud Point.[1][2][3]

ASTM D97: Standard Test Method for Pour Point of Petroleum Products

This test method determines the lowest temperature at which a petroleum product will continue to flow when cooled under prescribed conditions.[4][5][6][7][8]

Apparatus:

  • Test Jar, Jacket, Gasket, Cooling Bath, and Thermometer as specified in ASTM D2500.

Procedure:

  • The sample is heated to a specified temperature to dissolve any wax crystals.

  • The sample is then cooled at a specified rate in the cooling bath.

  • Starting at a temperature 9°C above the expected pour point, the test jar is removed from the jacket at each 3°C interval and tilted to ascertain whether there is movement of the specimen.[4]

  • The observation should not take more than 3 seconds.[4]

  • When the specimen does not flow when the jar is tilted, the jar is held horizontally for 5 seconds.

  • If the specimen shows no movement, the thermometer reading is noted.

  • The Pour Point is reported as 3°C above the temperature at which the specimen ceased to flow.[4][6][7]

ASTM D6371: Standard Test Method for Cold Filter Plugging Point of Diesel and Heating Fuels

This method is used to determine the highest temperature at which a given volume of fuel fails to pass through a standardized filtration device in a specified time.[9][10][11][12]

Apparatus:

  • Test Jar, Jacket, Gasket, Cooling Bath, and Thermometer.

  • Pipette with a standardized wire mesh filter.

  • Vacuum source.

Procedure:

  • Approximately 45 mL of the sample is cooled in the test jar.[9]

  • At every 1°C interval, a vacuum is applied to draw the sample through the filter into the pipette.

  • The time taken for the sample to reach a specified mark on the pipette is recorded.

  • The test is continued until the amount of wax crystals is sufficient to stop or slow the flow, such that the time to fill the pipette exceeds 60 seconds.

  • The Cold Filter Plugging Point is the temperature at which the fuel fails to pass through the filter in the specified time.[9][13]

References

A Comparative Life Cycle Assessment of Farnesane Production for Sustainable Fuel Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the life cycle assessment (LCA) of farnesane, a promising renewable fuel, with conventional fossil fuels and other biofuels. The information presented herein is intended to support research and development efforts in sustainable energy and drug development by offering a data-driven analysis of the environmental performance of this compound.

Executive Summary

This compound, a saturated hydrocarbon produced through the hydrogenation of farnesene (B8742651), which is derived from the fermentation of sugars, presents a compelling case as a sustainable alternative to conventional diesel and jet fuel. Life cycle assessments indicate that sugarcane-derived this compound can achieve a significant reduction in greenhouse gas (GHG) emissions compared to fossil fuels. This guide synthesizes available data to facilitate a direct comparison of this compound with other fuel options, details the methodologies for these assessments, and visualizes the key production and assessment pathways.

Data Presentation: A Comparative Analysis of Fuel Life Cycle Assessments

The following table summarizes the life cycle greenhouse gas emissions of this compound and its alternatives. The data is presented in grams of carbon dioxide equivalent per megajoule of fuel energy (g CO₂eq/MJ) on a well-to-wheels basis, which encompasses all stages from feedstock extraction to fuel combustion.

Fuel TypeFeedstockWell-to-Wheels GHG Emissions (g CO₂eq/MJ)Key Considerations
This compound Sugarcane8.5[1]Significant GHG credits from co-products (e.g., electricity from bagasse).[1]
Conventional DieselCrude Oil~94Baseline for comparison.
BiodieselSoybean Oil30.2 (including land-use change)[2]Emissions can vary significantly with feedstock.
BiodieselUsed Cooking Oil~14[3]Utilizes a waste feedstock, avoiding agricultural emissions.[4]
Corn Ethanol (B145695)Corn39-43% lower than gasoline (approx. 54-58 g CO₂eq/MJ)[5]Land and fertilizer intensive.

Note: The GHG emissions for conventional diesel and corn ethanol are derived from various sources and are presented as approximate values for comparative purposes. Methodologies and system boundaries can vary between studies, impacting the final values.

Experimental Protocols: Life Cycle Assessment Methodology

The life cycle assessment of this compound production is typically conducted following the ISO 14040 and 14044 standards. A widely used tool for this purpose is the Greenhouse gases, Regulated Emissions, and Energy use in Technologies (GREET) model developed by Argonne National Laboratory.[6][7][8] The following outlines a typical experimental protocol for a well-to-wheels LCA of sugarcane-derived this compound.

Goal and Scope Definition

The primary goal is to quantify the life cycle greenhouse gas emissions, cumulative energy demand, and water consumption associated with the production and use of this compound as a transportation fuel. The assessment encompasses all stages from sugarcane cultivation to the final combustion of this compound in a vehicle (well-to-wheels).

Functional Unit

The functional unit for this assessment is defined as 1 megajoule (MJ) of fuel energy delivered to the vehicle.

System Boundaries

The system boundaries include the following key stages:

  • Sugarcane Cultivation and Transportation: This includes the production of agricultural inputs (fertilizers, pesticides), energy use for farming operations, and transportation of sugarcane to the processing facility.

  • Farnesene Production (Fermentation): This stage involves the milling of sugarcane to extract juice, followed by the fermentation of sugars into farnesene using genetically engineered yeast. Energy and material inputs for the fermentation and separation processes are included. A significant co-product at this stage is bagasse, the fibrous residue from sugarcane, which is often used for cogeneration of heat and electricity.

  • This compound Production (Hydrogenation): The farnesene is then catalytically hydrogenated to produce this compound. This includes the energy and hydrogen inputs required for the chemical conversion.

  • Fuel Distribution and Use: This covers the transportation of this compound to refueling stations and the final combustion in a vehicle engine.

Life Cycle Inventory (LCI)

An inventory of all material and energy inputs and outputs is compiled for each stage within the system boundaries. This includes:

  • Sugarcane Cultivation: Data on fertilizer and pesticide application rates, diesel consumption for machinery, and sugarcane yield per hectare.[9]

  • Farnesene Fermentation: Data on electricity and heat consumption, water usage, and the yield of farnesene from sugarcane. The amount of bagasse produced and its use in cogeneration are also quantified.

  • Hydrogenation: Data on the energy consumption of the hydrogenation process and the source and production method of the hydrogen used.

  • Transportation: Distances and modes of transport for sugarcane, farnesene, and this compound.

Life Cycle Impact Assessment (LCIA)

The LCI data is then used to calculate the potential environmental impacts. The primary impact category for this assessment is Global Warming Potential (GWP), expressed in g CO₂eq/MJ. Other relevant impact categories include Cumulative Energy Demand (CED) and Water Consumption.

Allocation of Co-products

The this compound production process yields co-products, most notably surplus electricity from the combustion of bagasse. The environmental burdens and benefits of these co-products are allocated using a system expansion approach. This means that the surplus electricity is assumed to displace electricity from the marginal grid mix, and the corresponding emissions credit is applied to the this compound life cycle.[1]

Visualizations

This compound Production Pathway from Sugarcane

Farnesane_Production_Pathway cluster_cultivation Sugarcane Cultivation cluster_processing Processing cluster_products Products & Co-products Sugarcane Sugarcane Milling Milling Sugarcane->Milling Fermentation Fermentation Milling->Fermentation Sugarcane Juice Electricity Surplus Electricity (Co-product) Milling->Electricity Bagasse Hydrogenation Hydrogenation Fermentation->Hydrogenation Farnesene This compound This compound Hydrogenation->this compound Hydrogen Input

Caption: Simplified workflow of this compound production from sugarcane.

Life Cycle Assessment (LCA) Workflow for this compound

LCA_Workflow cluster_inputs Inputs cluster_outputs Outputs Goal_Scope 1. Goal & Scope Definition LCI 2. Life Cycle Inventory Goal_Scope->LCI LCIA 3. Life Cycle Impact Assessment LCI->LCIA Interpretation 4. Interpretation LCIA->Interpretation GHG_Emissions GHG Emissions LCIA->GHG_Emissions Energy_Demand Energy Demand LCIA->Energy_Demand Water_Use Water Use LCIA->Water_Use Sugarcane_Cultivation Sugarcane Cultivation Data Sugarcane_Cultivation->LCI Fermentation_Data Fermentation Data Fermentation_Data->LCI Hydrogenation_Data Hydrogenation Data Hydrogenation_Data->LCI

Caption: Key stages of the Life Cycle Assessment (LCA) process for this compound.

References

Farnesane vs. Fossil Fuels: An Economic and Technical Comparison for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the economic feasibility and performance of bio-based farnesane as a renewable alternative to conventional fossil fuels.

The urgent need to decarbonize the transportation sector has spurred significant research and development into sustainable biofuels. Among the promising candidates is this compound, a renewable, high-performance paraffinic fuel derived from the fermentation of sugars. This guide provides an objective comparison of the economic feasibility and performance characteristics of this compound against traditional fossil fuels, specifically jet fuel and diesel. The information is tailored for researchers, scientists, and drug development professionals interested in the technical and commercial viability of this advanced biofuel.

Economic Feasibility: A Production Cost Perspective

A key pathway to this compound is through the fermentation of sugars by genetically engineered microorganisms to produce its precursor, farnesene (B8742651). This is then hydrogenated to yield this compound. Techno-economic models of this process indicate a production cost in the range of $4 to $5 per liter for this compound derived from lignocellulosic feedstock.[1] While a more ambitious target of $2 per liter has been pursued, it has not yet been achieved.[1]

The primary cost driver in the fermentation process is the carbon source, with glucose accounting for a significant portion of the raw material costs.[2] The use of lower-cost lignocellulosic feedstocks is a key strategy to reduce production expenses, though this introduces challenges related to feedstock pretreatment and the presence of microbial growth inhibitors.[1]

In contrast, the prices of fossil fuels are subject to market volatility. As of early 2024, the national average price for diesel fuel in the U.S. was approximately $4.03 per gallon (about


3.77 per gallon** (approximately 

2.39 per gallon** (about $0.63 per liter).[3]

It is important to note that these are retail and spot prices, which include refining, distribution, and taxes, whereas the this compound cost is at the production gate. Nevertheless, this initial comparison highlights the current economic challenge for this compound to compete with fossil fuels on a direct cost basis. However, the price of this compound does not yet factor in potential carbon credits or the societal costs associated with greenhouse gas emissions from fossil fuels.

Table 1: Economic Comparison of this compound and Fossil Fuels
MetricThis compoundJet Fuel (Kerosene)Diesel Fuel
Production/Market Price $4.00 - $5.00 / L (Production Cost)~$0.63 / L (July 2024)~$1.00 / L (Q3 2024 Proj.)
Primary Feedstock Sugars (from sugarcane, corn, lignocellulosic biomass)Crude OilCrude Oil
Key Cost Drivers Feedstock (Sugar), Fermentation & RecoveryCrude Oil Price, Refining Costs, Geopolitical FactorsCrude Oil Price, Refining Costs, Distribution

Performance Characteristics: A Technical Deep Dive

This compound, chemically known as 2,6,10-trimethyldodecane, is a C15 isoparaffin that exhibits several desirable properties as a "drop-in" biofuel, meaning it is compatible with existing infrastructure for both jet and diesel fuels.

Table 2: Key Fuel Properties of this compound vs. Jet A-1 and Diesel
PropertyThis compoundJet A-1 (Typical)Diesel (Typical)Test Method (ASTM)
Chemical Formula C15H32C12H23 (average)C12H23 (average)-
Density @ 15°C (g/cm³) ~0.7730.775 - 0.840~0.850D1298
Net Heat of Combustion (MJ/kg) ~43.3~42.8~45.5D4809
Flash Point (°C) ~107> 38> 52D93
Freezing Point (°C) < -76< -47-15 to -40D2386
Kinematic Viscosity @ -20°C (mm²/s) ~14.1< 8.0-D445
Cetane Number ~45-50-40-55D613

This compound's properties make it a particularly attractive sustainable aviation fuel (SAF) component. Its high cetane number and low freezing point are advantageous for aviation.[4] As a Synthesized Iso-Paraffinic (SIP) fuel, it is approved for blending with conventional jet fuel up to 10% by volume under ASTM D7566.[5][6]

Experimental Protocols

The evaluation of this compound and its comparison to fossil fuels rely on standardized testing procedures established by organizations like ASTM International.

This compound Production (Microbial Fermentation)

The production of the this compound precursor, farnesene, is typically achieved through fed-batch fermentation using genetically engineered yeast, such as Saccharomyces cerevisiae or Yarrowia lipolytica.

  • Strain Development: A suitable yeast strain is engineered to express the mevalonate (B85504) (MVA) pathway for isoprenoid synthesis and a farnesene synthase enzyme.

  • Inoculum Preparation: A seed culture of the engineered yeast is grown in a suitable medium (e.g., YPD) to the desired cell density.

  • Fermentation: The main fermentation is carried out in a bioreactor with a defined medium containing a carbon source (e.g., glucose), nitrogen source, and other essential nutrients. The temperature, pH, and dissolved oxygen levels are carefully controlled.

  • Fed-Batch Operation: A concentrated feed solution containing the carbon source is added to the bioreactor over time to maintain optimal conditions for farnesene production.

  • Product Recovery: Farnesene is a volatile compound and can be recovered from the fermentation broth through methods like solvent extraction or vacuum distillation.

  • Hydrogenation: The recovered farnesene is then catalytically hydrogenated to produce this compound.

Fuel Quality Testing

The quality and performance of this compound and its blends are assessed using standard ASTM test methods to ensure they meet the stringent requirements for diesel and aviation fuels.

  • ASTM D975 - Standard Specification for Diesel Fuel Oils: This standard outlines the required properties for various grades of diesel fuel, including flash point, viscosity, cetane number, and sulfur content.[7][8]

  • ASTM D1655 - Standard Specification for Aviation Turbine Fuels: This specification covers the requirements for Jet A and Jet A-1 fuels, including properties like freezing point, thermal stability, and aromatics content.[9]

  • ASTM D7566 - Standard Specification for Aviation Turbine Fuel Containing Synthesized Hydrocarbons: This is a crucial standard for alternative aviation fuels, providing the specifications for synthetic blending components like this compound (SIP).[10][11][12] It ensures that the blended fuel is compatible and safe for use in aircraft.

Visualizing the Process and Pathways

This compound Production Workflow

The following diagram illustrates the general workflow for producing this compound from a sugar feedstock.

Farnesane_Production_Workflow Feedstock Sugar Feedstock (e.g., Sugarcane, Lignocellulose) Pretreatment Feedstock Pretreatment (Hydrolysis) Feedstock->Pretreatment Fermentation Microbial Fermentation (Engineered Yeast) Pretreatment->Fermentation Recovery Farnesene Recovery (Distillation/Extraction) Fermentation->Recovery Hydrogenation Hydrogenation Recovery->Hydrogenation This compound This compound Fuel Hydrogenation->this compound

This compound Production Workflow
Farnesene Biosynthesis Signaling Pathway

The microbial production of farnesene relies on the engineered mevalonate (MVA) pathway, which converts acetyl-CoA into the precursor farnesyl pyrophosphate (FPP). FPP is then converted to farnesene by the enzyme farnesene synthase.

Farnesene_Biosynthesis_Pathway AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA atoB HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA HMGS Mevalonate Mevalonate HMGCoA->Mevalonate HMGR (Rate-limiting step) MevalonateP Mevalonate-5-P Mevalonate->MevalonateP MK MevalonatePP Mevalonate-5-PP MevalonateP->MevalonatePP PMK IPP Isopentenyl-PP (IPP) MevalonatePP->IPP PMD DMAPP Dimethylallyl-PP (DMAPP) IPP->DMAPP IDI GPP Geranyl-PP (GPP) IPP->GPP FPP Farnesyl-PP (FPP) IPP->FPP DMAPP->GPP GPPS GPP->FPP FPPS Farnesene Farnesene FPP->Farnesene Farnesene Synthase

References

A Comparative Analysis of Farnesane and Other Sesquiterpene-Based Biofuels

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of farnesane and other emerging sesquiterpene-based biofuels. The following sections detail their performance characteristics, supported by experimental data, and outline the methodologies for their production and analysis.

Sesquiterpenes, a class of C15 isoprenoids, are promising precursors for advanced "drop-in" biofuels.[1][2] Their hydrogenated counterparts, sesquiterpanes, exhibit properties compatible with existing diesel and jet engines.[3] this compound, derived from the hydrogenation of microbially produced farnesene (B8742651), is a leading candidate in this class and has been approved for blending with conventional jet fuel.[4] This guide compares the key fuel properties of this compound with other notable sesquiterpene-derived biofuels, including bisabolane (B3257923) and pentalenane.

Performance and Physicochemical Properties

The performance of a biofuel is determined by several key physicochemical properties. These include energy density, cetane number, freezing point, and viscosity. The following table summarizes the available data for this compound and other sesquiterpene-based biofuels.

PropertyThis compoundHydrogenated Commercial Bisabolene (B7822174)*PentalenanePresilphiperfol-1-aneConventional Jet Fuel (Jet A-1)Diesel (D2)
Molecular Formula C15H32MixtureC15H28C15H28Approx. C12H23Approx. C12H23
Density (g/mL at 20°C) ~0.77~0.88 (bisabolane)~0.91~0.920.775 - 0.8400.820 - 0.850
Volumetric Net Heat of Combustion (MJ/L) ~35.5~38.040.55[5]39.24[5]~34.7~36.0
Cetane Number High (implied)41.9[6]--40 - 5540 - 55
Freezing Point (°C) Low (implied)< -78[6]Predicted to be low-< -47-15 to -5
Cloud Point (°C) -< -78[6]----12 to 5
Boiling Point (°C) ~260267[6]--150 - 300180 - 340

*Note: Hydrogenated commercial bisabolene is a mixture containing approximately 50% bisabolane and 20% this compound.[6] The properties listed are for this mixture, unless otherwise specified.

Experimental Protocols

Microbial Production of Sesquiterpenes (Fed-Batch Fermentation)

The production of sesquiterpene precursors like farnesene is often achieved through microbial fermentation using genetically engineered Saccharomyces cerevisiae or Escherichia coli.[3][7] A fed-batch fermentation strategy is commonly employed to achieve high cell densities and product titers.[3][8]

Objective: To produce high titers of a target sesquiterpene (e.g., farnesene) using a genetically engineered microbial strain.

Materials and Equipment:

  • Genetically engineered microbial strain (e.g., S. cerevisiae expressing a farnesene synthase)

  • Seed culture medium (e.g., YPD)

  • Fermentation medium (defined medium with a carbon source like glucose or sugarcane syrup)[8]

  • Feeding solution (concentrated carbon source)

  • Bioreactor (e.g., 2-L or 5-L) with controls for temperature, pH, and dissolved oxygen (DO)[7][9]

  • Shaking incubator

  • Spectrophotometer

  • HPLC or GC-MS for metabolite analysis

Procedure:

  • Inoculum Preparation: A single colony of the engineered strain is used to inoculate a seed culture in a shake flask. The culture is grown to a specific optical density (OD).

  • Bioreactor Setup: The bioreactor is sterilized and filled with the initial fermentation medium. Temperature, pH, and DO probes are calibrated and connected to the control system.

  • Inoculation: The seed culture is transferred to the bioreactor.

  • Batch Phase: The culture is grown in batch mode until the initial carbon source is nearly depleted. Key parameters like cell growth (OD), substrate consumption, and product formation are monitored.

  • Fed-Batch Phase: A concentrated feeding solution is supplied to the bioreactor at a controlled rate to maintain a low concentration of the carbon source, which can help to avoid overflow metabolism and maximize product yield.[8] The feed rate can be controlled based on parameters like the respiratory quotient (RQ) or by using a dynamic dissolved oxygen trigger.[3][8]

  • Product Recovery: Sesquiterpenes are often volatile and can be recovered from the off-gas or by solvent extraction from the culture broth. An organic overlay, such as dodecane, can be used in the fermenter to capture the product.

  • Harvesting and Analysis: At the end of the fermentation, the culture broth is harvested. The product concentration is quantified using GC-MS.

Hydrogenation of Sesquiterpenes

To be used as fuel, the unsaturated sesquiterpenes must be hydrogenated to their corresponding saturated alkanes (sesquiterpanes).[2][10]

Objective: To saturate the double bonds of the sesquiterpene precursor to produce the final biofuel.

Materials and Equipment:

  • Sesquiterpene precursor (e.g., farnesene)

  • Catalyst (e.g., Palladium on carbon, Pd/C)[11]

  • High-pressure reactor (autoclave)

  • Hydrogen gas source

  • Solvent (e.g., hexane)

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • The sesquiterpene is dissolved in a suitable solvent in the high-pressure reactor.

  • The catalyst (e.g., 5% Pd/C) is added to the mixture.

  • The reactor is sealed and purged with an inert gas (e.g., nitrogen) before being pressurized with hydrogen gas.

  • The reaction mixture is heated and stirred for a specified period to ensure complete hydrogenation.

  • After cooling and depressurization, the catalyst is removed by filtration.

  • The solvent is removed using a rotary evaporator to yield the pure hydrogenated sesquiterpene (e.g., this compound).

  • The final product is analyzed by GC-MS to confirm complete hydrogenation.

Analysis of Biofuel Properties

Gas Chromatography-Mass Spectrometry (GC-MS) for Compositional Analysis

Objective: To identify and quantify the components of the biofuel.

Protocol:

  • Sample Preparation: The biofuel sample is diluted in a suitable solvent like hexane (B92381) or toluene.[5] An internal standard may be added for quantification.

  • Injection: A small volume (e.g., 1 µL) of the prepared sample is injected into the GC.[12]

  • Separation: The components of the sample are separated based on their boiling points and interactions with the GC column (e.g., a nonpolar DB-5MS column).[4] The oven temperature is programmed to ramp up to elute compounds with different volatilities.[12]

  • Detection: As the components elute from the column, they are ionized and fragmented in the mass spectrometer. The mass-to-charge ratio of the fragments is measured, creating a mass spectrum for each component.

  • Identification: The resulting mass spectra are compared to a library of known compounds for identification. The retention time in the chromatogram also aids in identification.

  • Quantification: The area of each peak in the chromatogram is proportional to the amount of the corresponding component. By comparing the peak areas to that of the internal standard, the concentration of each component can be determined.

Determination of Cetane Number (ASTM D613)

The cetane number measures the ignition quality of a diesel fuel.[13][14] It is determined using a standardized single-cylinder Cooperative Fuel Research (CFR) engine.[13] The ignition delay of the test fuel is compared to that of reference fuels with known cetane numbers.[13][15]

Determination of Freezing Point (ASTM D2386)

The freezing point is a critical property for jet fuels, indicating the temperature at which solid hydrocarbon crystals may form and restrict fuel flow.[16][17] The test involves cooling a sample of the fuel while stirring and observing the temperature at which crystals first appear and then disappear upon warming.[17]

Determination of Net Heat of Combustion

The net heat of combustion, or specific energy, is a measure of the energy released per unit mass of fuel during combustion.[18][19] It can be determined experimentally using calorimetry or estimated using empirical formulas based on the fuel's density, sulfur content, and hydrogen content.[18][20]

Visualizations

Biosynthesis_of_Sesquiterpenes cluster_MVA Mevalonate (MVA) Pathway cluster_IPP_DMAPP cluster_FPP cluster_Sesquiterpenes Sesquiterpene Synthesis cluster_Biofuels Hydrogenation to Biofuels Acetyl-CoA Acetyl-CoA Acetoacetyl-CoA Acetoacetyl-CoA Acetyl-CoA->Acetoacetyl-CoA HMG-CoA HMG-CoA Acetoacetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Mevalonate-5-P Mevalonate-5-P Mevalonate->Mevalonate-5-P Mevalonate-5-PP Mevalonate-5-PP Mevalonate-5-P->Mevalonate-5-PP Isopentenyl-PP (IPP) Isopentenyl-PP (IPP) Mevalonate-5-PP->Isopentenyl-PP (IPP) IPP IPP Dimethylallyl-PP (DMAPP) Dimethylallyl-PP (DMAPP) IPP->Dimethylallyl-PP (DMAPP) IPP Isomerase Geranyl-PP (GPP) Geranyl-PP (GPP) IPP->Geranyl-PP (GPP) FPP FPP IPP->FPP DMAPP DMAPP GPP GPP DMAPP->GPP GPP Synthase Farnesyl-PP (FPP) Farnesyl-PP (FPP) GPP->Farnesyl-PP (FPP) FPP Synthase alpha-Farnesene alpha-Farnesene FPP->alpha-Farnesene Farnesene Synthase alpha-Bisabolene alpha-Bisabolene FPP->alpha-Bisabolene Bisabolene Synthase Zingiberene Zingiberene FPP->Zingiberene Zingiberene Synthase This compound This compound alpha-Farnesene->this compound Bisabolane Bisabolane alpha-Bisabolene->Bisabolane Zingiberane Zingiberane Zingiberene->Zingiberane

Caption: Biosynthesis pathway of common sesquiterpene biofuel precursors.

Experimental_Workflow cluster_Production Biofuel Precursor Production cluster_Conversion Conversion to Biofuel cluster_Analysis Fuel Characterization A Strain Engineering B Shake Flask Seed Culture A->B C Fed-Batch Fermentation B->C D Product Recovery C->D E Catalytic Hydrogenation D->E F GC-MS Analysis E->F G Cetane Number (ASTM D613) E->G H Freezing Point (ASTM D2386) E->H I Heat of Combustion E->I

Caption: Experimental workflow for sesquiterpene biofuel production and characterization.

References

Unraveling Antimicrobial Potential: A Comparative Analysis of Farnesol and Farnesane-Type Sesquiterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the nuanced differences in the antimicrobial efficacy of related compounds is paramount. This guide provides a detailed comparison of the antimicrobial activities of the acyclic sesquiterpene alcohol farnesol (B120207) and various farnesane-type sesquiterpenoids, supported by experimental data and methodologies.

Farnesol, a well-documented quorum-sensing molecule, has demonstrated broad-spectrum antimicrobial and antibiofilm capabilities.[1][2][3][4][5][6] Its hydrophobic nature allows it to accumulate in bacterial membranes, leading to increased permeability, cell leakage, and ultimately cell death.[1][4][7] In contrast, this compound represents the saturated hydrocarbon backbone of these sesquiterpenoids. While data on the antimicrobial activity of pure this compound is scarce, studies on this compound-type sesquiterpenoids isolated from natural sources offer valuable insights into how structural modifications on the this compound skeleton influence bioactivity.

Comparative Antimicrobial Activity: A Quantitative Overview

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of farnesol and selected this compound-type sesquiterpenoids against various bacterial strains. Lower MIC values indicate greater antimicrobial potency.

CompoundBacterial StrainMIC (µg/mL)Reference
Farnesol Staphylococcus aureus (MRSA)22[4]
Staphylococcus aureus (MSSA)22[4]
Streptococcus pyogenes16[8]
Streptococcus agalactiae16[8]
Enterococcus faecium>128[8]
Klebsiella pneumoniae>128[8]
Enterobacter cloacae>128[8]
9-hydroxynerolidol (this compound-type)Acinetobacter baumannii150[9]
Staphylococcus aureus75[9]
9-oxonerolidol (B580015) (this compound-type)Acinetobacter baumannii150[9]
Staphylococcus aureus150[9]
Chiliadenol B (this compound-type)Acinetobacter baumanniiNot Detected[9]
Staphylococcus aureusNot Detected[9]

Experimental Protocols

The determination of antimicrobial activity, specifically the Minimum Inhibitory Concentration (MIC), is a critical step in evaluating the efficacy of potential antimicrobial agents. The following outlines a standard broth microdilution method, a common procedure for determining MIC values.

Broth Microdilution Method for MIC Determination:
  • Bacterial Strain Preparation: The bacterial strains to be tested are cultured on an appropriate agar (B569324) medium (e.g., Mueller-Hinton agar) and incubated for 18-24 hours at 37°C.

  • Inoculum Preparation: A few colonies of the cultured bacteria are transferred to a sterile saline solution. The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is then further diluted in Mueller-Hinton broth to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Test Compounds: The test compounds (farnesol and this compound-type sesquiterpenoids) are dissolved in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) to create a stock solution. A series of two-fold dilutions of the stock solution are then prepared in Mueller-Hinton broth in a 96-well microtiter plate.

  • Inoculation and Incubation: The prepared bacterial inoculum is added to each well of the microtiter plate containing the different concentrations of the test compounds. The plates are then incubated at 37°C for 18-24 hours.

  • MIC Determination: After incubation, the MIC is determined as the lowest concentration of the test compound that completely inhibits visible bacterial growth. This is typically observed as the absence of turbidity in the well.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Bacterial_Culture Bacterial Strain Culture (Agar Plate) Inoculum_Prep Inoculum Preparation (0.5 McFarland) Bacterial_Culture->Inoculum_Prep Inoculation Inoculation of Plates Inoculum_Prep->Inoculation Compound_Dilution Test Compound Serial Dilution (96-well plate) Compound_Dilution->Inoculation Incubation Incubation (37°C, 18-24h) Inoculation->Incubation MIC_Determination MIC Determination (Visual Inspection) Incubation->MIC_Determination

Caption: Experimental workflow for determining Minimum Inhibitory Concentration (MIC).

Mechanism of Action and Signaling Pathways

Farnesol's primary mode of antimicrobial action involves the disruption of the bacterial cell membrane. Its hydrophobic nature facilitates its insertion into the lipid bilayer, leading to increased membrane fluidity and permeability.[1][4] This disruption can cause the leakage of essential ions and metabolites, ultimately leading to cell death.[4][7] Furthermore, farnesol has been shown to interfere with bacterial quorum sensing, a cell-to-cell communication system that regulates virulence factor production and biofilm formation.[1]

The mechanisms of action for the this compound-type sesquiterpenoids from Chiliadenus lopadusanus have not been as extensively studied. However, it is hypothesized that their antimicrobial activity is also linked to their ability to compromise the integrity of the plasma membrane.[9] The differences in activity between the tested this compound derivatives (9-hydroxynerolidol, 9-oxonerolidol, and chiliadenol B) highlight the importance of specific functional groups and their positions on the this compound scaffold in determining antimicrobial potency.[9][10] For instance, the lack of activity in chiliadenol B against the tested strains suggests that the specific structural features of 9-hydroxynerolidol and 9-oxonerolidol are crucial for their antibacterial effects.[9]

Signaling_Pathway Farnesol Farnesol Membrane Bacterial Cell Membrane Farnesol->Membrane Interacts with QS Quorum Sensing Farnesol->QS Interferes with Disruption Membrane Disruption Membrane->Disruption Permeability Increased Permeability Disruption->Permeability Leakage Ion & Metabolite Leakage Permeability->Leakage Death Cell Death Leakage->Death Inhibition Inhibition QS->Inhibition Biofilm Biofilm Formation Inhibition->Biofilm Reduces Virulence Virulence Factor Production Inhibition->Virulence Reduces

Caption: Proposed antimicrobial mechanism of action for farnesol.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Farnesane

Author: BenchChem Technical Support Team. Date: December 2025

This document provides comprehensive safety and logistical information for the proper disposal of Farnesane, a sesquiterpene hydrocarbon. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection. The following step-by-step guidance is intended for researchers, scientists, and drug development professionals.

I. Immediate Safety and Spill Response

Before initiating any disposal procedures, ensure that all personnel are equipped with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. In case of a spill, follow these immediate actions:

  • Eliminate Ignition Sources : Immediately remove all sources of ignition, such as sparks or open flames, from the spill area.[1]

  • Ensure Adequate Ventilation : Work in a well-ventilated area to avoid the inhalation of vapors.[2][3]

  • Contain the Spill : For small spills, wipe up with an absorbent material like a cloth or fleece. For larger spills, dike the material with inert absorbents such as dry clay, sand, or vermiculite.[1][4]

  • Collect Absorbent Material : Place the contaminated absorbent material into a suitable, sealable container for disposal.[1][4]

  • Clean the Area : Thoroughly clean the spill surface to remove any residual contamination.[1][4]

II. This compound Disposal Procedure

The disposal of this compound must be conducted in compliance with all local, regional, national, and international regulations.[1][2][4] Do not discharge this compound into drains, water courses, or onto the ground.[1][5]

  • Waste Collection : Collect waste this compound and contaminated materials in a designated, properly labeled, and sealed container.

  • Hazardous Waste Classification : While not always explicitly classified as hazardous for transport, this compound waste should be treated as hazardous due to its potential for aspiration toxicity.[1][4] The user must classify the waste in accordance with EPA guidelines or other relevant regional regulations based on its characteristics of ignitability, corrosivity, reactivity, or toxicity.

  • Engage a Licensed Waste Disposal Service : Contact a licensed professional waste disposal service to handle the transportation and final disposal of the this compound waste.[6]

  • Disposal Method : The recommended methods for the final disposal of this compound are incineration or sanitary landfill, as determined by the waste disposal service and local regulations.[2]

III. Physical and Chemical Properties of this compound

The following table summarizes key quantitative data for this compound, which is essential for its safe handling and disposal.

PropertyValueSource(s)
Appearance Liquid[1]
Flash Point 100.0 °C (212.0 °F) Closed Cup[1][3]
Molecular Formula C15H24[2][3]
Molecular Weight 204.35 g/mol [3]

IV. Health Hazard Information

This compound presents the following health hazards that necessitate careful handling and disposal:

  • Aspiration Hazard : May be fatal if swallowed and enters airways.[1][4] Do NOT induce vomiting if ingested.[1][4]

  • Skin Irritation : May cause mild skin irritation.[1][4][7] In case of contact, wash the affected area with soap and water.[7]

  • Allergic Skin Reaction : May cause an allergic skin reaction in some individuals.[4]

V. This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Farnesane_Disposal_Workflow cluster_preparation Preparation & Spill Response cluster_collection Waste Collection & Storage cluster_disposal Final Disposal A Wear Appropriate PPE B Identify Spill or Waste A->B C Eliminate Ignition Sources B->C D Ventilate Area C->D E Contain & Absorb Spill with Inert Material D->E F Collect Waste in a Labeled, Sealed Container E->F G Store in a Secure, Designated Area F->G H Contact Licensed Waste Disposal Service G->H I Transport to a Certified Facility H->I J Dispose via Incineration or Landfill per Regulations I->J

Caption: Logical workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for Handling Farnesane

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with Farnesane. The following procedural guidance outlines personal protective equipment, handling protocols, emergency procedures, and disposal plans to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Proper selection and use of PPE are critical to minimize exposure to this compound. The following table summarizes the recommended PPE for various laboratory operations.

OperationEye/Face ProtectionSkin ProtectionRespiratory Protection
Routine Handling & Transfer Tightly fitting safety goggles with side-shields.[1][2]Chemical-resistant gloves (inspect prior to use) and a lab coat.[1][3]Not generally required if handled in a well-ventilated area.[1]
Large Volume Transfers or Splash Potential Face shield and safety goggles.Fire/flame resistant and impervious clothing, such as an impervious apron, over a lab coat. Chemical-resistant gloves.Use a full-face respirator if exposure limits are exceeded or if irritation is experienced.
Emergency Spill Response Chemical safety goggles and a face shield.Full protective, chemical-resistant clothing and gloves.Self-contained breathing apparatus (SCBA) may be necessary for large spills or in poorly ventilated areas.

Handling and Storage Protocols

Handling:

  • Handle this compound in a well-ventilated area.

  • Avoid contact with skin and eyes.

  • Prevent the formation of aerosols.

  • Use non-sparking tools and take precautionary measures against static discharge.

  • Keep away from heat, sparks, and open flames.

  • Do not eat, drink, or smoke in areas where this compound is handled.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Store locked up.

  • Keep away from incompatible materials such as strong oxidizers, acids, and bases.

  • Recommended storage containers include glass, plastic, aluminum, or phenolic-lined steel.

Emergency Procedures and First Aid

Immediate and appropriate first aid is crucial in the event of exposure.

Exposure RouteFirst Aid Measures
Ingestion If swallowed, call a poison control center or doctor immediately. Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. If skin irritation or a rash occurs, seek medical advice.
Eye Contact Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention if irritation persists.

Spill and Disposal Plan

Accidental Release Measures:

  • Evacuate and Secure: Remove all sources of ignition and evacuate non-essential personnel from the area. Ensure adequate ventilation.

  • Containment: For large spills, dike the material to prevent spreading. Cover with an absorbent material like vermiculite, dry sand, or earth.

  • Cleanup: Collect the absorbed material and place it into a suitable container for disposal. Clean the spill area thoroughly to remove any residual contamination.

  • Personal Protection: Wear appropriate PPE during cleanup, including chemical-resistant gloves, clothing, and eye/face protection.

Waste Disposal:

  • Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.

  • Do not allow the chemical to enter drains, water courses, or the soil.

  • Empty containers may retain product residue and should be handled as hazardous waste.

This compound Handling Workflow

FarnesaneHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_emergency Emergency Response A Review SDS B Don Appropriate PPE A->B C Work in Ventilated Area B->C D Transfer/Use this compound C->D E Decontaminate Work Area D->E H Spill or Exposure Occurs D->H Potential Hazard F Dispose of Waste E->F G Remove & Store PPE F->G I Follow First Aid/Spill Protocol H->I J Seek Medical Attention I->J

Caption: A workflow diagram outlining the key steps for safely handling this compound, from preparation to emergency response.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Farnesane
Reactant of Route 2
Reactant of Route 2
Farnesane

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。